molecular formula C6H5BClFO2 B1591554 2-Chloro-4-fluorophenylboronic acid CAS No. 313545-72-1

2-Chloro-4-fluorophenylboronic acid

Numéro de catalogue: B1591554
Numéro CAS: 313545-72-1
Poids moléculaire: 174.37 g/mol
Clé InChI: XOFNMNLYGPKKOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-4-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H5BClFO2 and its molecular weight is 174.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2-chloro-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNMNLYGPKKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590368
Record name (2-Chloro-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313545-72-1
Record name (2-Chloro-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Utility of 2-Chloro-4-fluorophenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Phenylboronic Acids in Synthetic Chemistry

In the landscape of modern organic synthesis, the ability to efficiently construct carbon-carbon bonds is paramount. Among the myriad of tools available to the synthetic chemist, phenylboronic acids have emerged as exceptionally versatile and powerful reagents. Their stability, relatively low toxicity, and, most importantly, their reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules.[1] This guide focuses on a particularly valuable derivative: 2-Chloro-4-fluorophenylboronic acid. We will delve into its unique properties and explore its critical applications, providing both mechanistic insights and practical, field-proven protocols for its use. This molecule is not merely another building block; its specific substitution pattern offers distinct advantages in the synthesis of high-value compounds, particularly in the realms of medicinal chemistry and agrochemicals.[2]

Physicochemical Properties and Reactivity Profile

This compound is a white to off-white crystalline solid with the chemical formula C₆H₅BClFO₂ and a molecular weight of 174.37 g/mol . Its structure, featuring a boronic acid group ortho to a chlorine atom and para to a fluorine atom, is key to its synthetic utility.

PropertyValue
CAS Number 313545-72-1
Molecular Formula C₆H₅BClFO₂
Molecular Weight 174.37 g/mol
Appearance White to off-white crystalline powder
Melting Point 220-223 °C

The electronic and steric properties of the chloro and fluoro substituents significantly influence the reactivity of the boronic acid. The electron-withdrawing nature of the halogens can impact the acidity of the boronic acid and its transmetalation rate in catalytic cycles.[3] The ortho-chloro group, in particular, can introduce steric hindrance that may influence the regioselectivity of certain reactions.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4] this compound is an exemplary coupling partner in this reaction, allowing for the introduction of the 2-chloro-4-fluorophenyl moiety into a wide array of molecules.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X R-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X R-X R-X (Aryl Halide) R-X->Ar-Pd(II)-X Oxidative Addition Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar R-Pd(II)(L2)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar Transmetalation ArB(OH)2 Ar'B(OH)2 (Boronic Acid) ArB(OH)2->Ar-Pd(II)-Ar Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar Transmetalation Transmetalation Ar-Pd(II)-Ar->Pd(0)L2 R-Ar R-Ar' (Coupled Product) Ar-Pd(II)-Ar->R-Ar Reductive Elimination Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

The following protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Pd(OAc)2, PPh3, K2CO3 B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed 4:1 Dioxane/Water B->C D Heat to 90°C and Stir for 12h C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Dilute with Ethyl Acetate and Water F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify by Column Chromatography I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors

A significant application of this compound is in the synthesis of targeted cancer therapeutics, particularly MEK inhibitors.[5] The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade that is often dysregulated in various cancers.[5]

Trametinib: A Case Study

Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes, approved for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.[6] The synthesis of Trametinib involves the incorporation of a 2-fluoro-4-iodophenylamino moiety, for which this compound can serve as a key precursor through a Suzuki coupling followed by amination, or related cross-coupling strategies.

The general synthetic strategy often involves the coupling of a functionalized pyrimidine or pyridine core with the substituted phenyl group.

DrugTargetTherapeutic AreaRole of this compound
Trametinib MEK1/MEK2Oncology (Melanoma, NSCLC)Key building block for the 2-fluoro-4-substituted phenylamino moiety.[7]
Binimetinib MEK1/MEK2Oncology (Melanoma)Precursor for the 5-((4-bromo-2-fluorophenyl)amino) fragment.[8]

Utility in Agrochemical Development

The unique substitution pattern of this compound also lends itself to the development of novel agrochemicals. The presence of fluorine can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in the design of effective and persistent pesticides and herbicides.[9] Patents have disclosed the use of closely related 4-chloro-2-fluoro-3-substituted-phenylboronic acids as crucial intermediates in the synthesis of novel herbicides.[10] These herbicides are designed to have high efficacy at low application rates, a key goal in modern agricultural chemistry.

Conclusion: A Versatile and Strategic Reagent

This compound is a testament to the power of strategic molecular design in synthetic chemistry. Its unique combination of a reactive boronic acid moiety with the modulating effects of chloro and fluoro substituents makes it an invaluable tool for the construction of complex and high-value molecules. From life-saving cancer therapeutics to innovative agrochemicals, the applications of this versatile building block continue to expand, underscoring its importance for researchers and scientists in both academic and industrial settings. The robust and well-understood reactivity of this compound in Suzuki-Miyaura cross-coupling reactions, coupled with the beneficial properties it imparts to the final products, ensures its continued and prominent role in the future of organic synthesis.

References

  • National Center for Biotechnology Information. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. Preparation of and formulation comprising a MEK inhibitor.
  • ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • ResearchGate. Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug.
  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Google Patents. Synthesizing method for binimetinib.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Google Patents. Method for synthesizing trametinib key intermediate.
  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • PubMed. MEK inhibitors in oncology: a patent review and update (2016 - present).
  • PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • National Center for Biotechnology Information. Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Center for Biotechnology Information. Combination therapies - Patent US-12354130-B2.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
  • Google Patents. Preparation Method of Cobimetinib.
  • ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • National Center for Biotechnology Information. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • YouTube. Suzuki cross-coupling reaction.

Sources

An In-Depth Technical Guide to 2-Chloro-4-fluorophenylboronic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-4-fluorophenylboronic acid, a versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core properties, synthesis, reactivity, and key applications, with a focus on practical, field-proven insights.

Introduction: A Key Player in Cross-Coupling Chemistry

This compound, with the chemical formula C₆H₅BClFO₂, is a substituted phenylboronic acid that has gained significant traction as a crucial intermediate in a variety of synthetic applications.[1] Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The presence of both a chloro and a fluoro substituent on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable tool for the synthesis of complex organic molecules. This guide will explore the fundamental characteristics of this compound and its role in advancing pharmaceutical and material science research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. This compound is a white to off-white crystalline powder with a melting point of approximately 237 °C.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 313545-72-1[2][3][4]
Molecular Formula C₆H₅BClFO₂[2][3]
Molecular Weight 174.37 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 237 °C[1]
Purity Typically ≥97%[3]
Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific spectral data can vary slightly based on the solvent and instrument used, the following provides a representative overview.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The acidic protons of the boronic acid group (B(OH)₂) typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atoms in the phenyl ring will show distinct signals, with their chemical shifts influenced by the attached chloro, fluoro, and boronic acid groups. The carbon atom directly bonded to the boron atom (C-B) will have a characteristic chemical shift.[5] The carbon atoms will also exhibit coupling with the fluorine atom (J-coupling), providing further structural confirmation.[5]

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups in the boronic acid.[6]

  • C=C stretching: Bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring.[7]

  • C-Cl stretching: A band typically found in the 600-800 cm⁻¹ region.

  • C-F stretching: A strong absorption band usually in the 1100-1300 cm⁻¹ region.

  • B-O stretching: A strong band around 1350 cm⁻¹.[8]

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at approximately m/z 174, with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Synthesis and Reactivity

Synthetic Routes

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate. A common strategy for the synthesis of substituted phenylboronic acids is the halogen-metal exchange of an aryl halide followed by quenching with a boron electrophile.

Conceptual Workflow for the Synthesis of Halogenated Phenylboronic Acids:

Synthesis_Workflow ArylHalide Aryl Halide (e.g., 1-Bromo-2-chloro-4-fluorobenzene) Organolithium Organolithium Reagent (e.g., n-BuLi) ArylHalide->Organolithium Halogen-Metal Exchange BoronateEster Aryl Boronate Ester Organolithium->BoronateEster Borylation TrialkylBorate Trialkyl Borate (e.g., B(OMe)₃) TrialkylBorate->BoronateEster Product This compound BoronateEster->Product Hydrolysis AcidWorkup Acidic Workup (e.g., HCl) AcidWorkup->Product

Caption: General workflow for the synthesis of arylboronic acids.

Role in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[10][11][12]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the electrophilic partner), forming a Pd(II) complex.[12][13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[13] The base activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst.[12][13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Ar¹-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Base Base (e.g., K₂CO₃) BoronicAcid Ar²-B(OH)₂ (this compound) Base->BoronicAcid Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product MEK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK Inhibits

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.

Applications in Materials Science

The precise construction of conjugated organic molecules is fundamental to the development of advanced materials with tailored electronic and photophysical properties. This compound is a valuable precursor in the synthesis of materials for organic electronics.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, host materials play a critical role in the emissive layer by facilitating charge transport and transferring energy to the light-emitting dopant molecules. [14]Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving high device efficiency and stability. The synthesis of these complex host materials often relies on Suzuki-Miyaura cross-coupling reactions to build extended π-conjugated systems.

This compound can be used to introduce the 2-chloro-4-fluorophenyl moiety into the molecular architecture of host materials for blue-emitting OLEDs. [15][16][17]The electron-withdrawing nature of the chloro and fluoro substituents can be strategically employed to tune the HOMO and LUMO energy levels of the material, which is crucial for efficient charge injection and transport, as well as for achieving a high triplet energy to effectively confine the excitons on the dopant.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guideline and may require optimization based on the specific substrate, scale, and available laboratory equipment.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram:

Suzuki_Protocol Start Start Combine Combine Reactants: - Aryl Bromide - this compound - Pd Catalyst - Base Start->Combine Inert Establish Inert Atmosphere (N₂ or Ar) Combine->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 90-100 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory system. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction has made it an important building block for the construction of complex biaryl molecules with applications in pharmaceuticals and materials science. A thorough understanding of its properties, reactivity, and handling is essential for its successful application in research and development.

References

  • Díaz, D. J., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14337–14375.
  • Figueiredo, L. J. O., et al. (2014). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 10, 2358–2368.
  • Jadhav, A. S., & Singh, R. P. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmacy and Pharmaceutical Sciences, 5(10), 566-586.
  • Chemistry LibreTexts. (2021, August 16). Suzuki-Miyaura Coupling.
  • Wang, D., & D'Amico, D. C. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(15), 3362–3365.
  • Leconte, N., & Darses, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868.
  • Górski, K., et al. (2018). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 56(12), 1149-1156.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for....
  • Wang, D., & D'Amico, D. C. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(15), 3362–3365.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Oakwood Chemical. (n.d.). This compound.
  • PubChem. (n.d.). 4-Fluorophenylboronic acid.
  • Idemitsu Kosan Co., Ltd. (2019). Blue fluorescent OLED materials and their application for high-performance devices.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Reddit. (2014, February 5). Effect of boron groups on 13C NMR chemical shift. r/chemistry.
  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
  • San Diego State University. (n.d.). 11B NMR Chemical Shifts.
  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • da Silva, F. de A., et al. (2012).
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Singh, S., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Medicinal Chemistry, 14(9), 1629–1661.
  • Yang, X., et al. (2022). Advances in High-Efficiency Blue OLED Materials.
  • ResearchGate. (2024, September 5). (PDF) Advances in High-Efficiency Blue OLED Materials.
  • Park, Y. S., et al. (2017). Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters.
  • Tarı, G., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1056–1067.
  • Lee, J., et al. (2023). Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display.

Sources

Tyrphostin AG 1478: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Tyrphostin AG 1478, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and drug development professionals engaged in oncology, cell signaling, and pharmacology research.

Introduction: The Significance of EGFR Inhibition and the Role of AG 1478

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. Tyrphostin AG 1478 (also known by the CAS numbers 153436-53-4 and 175178-82-2 for the hydrochloride salt) has emerged as a valuable tool in the study of EGFR-driven pathologies due to its high potency and selectivity.[3][4][5] This quinazoline-based compound acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the EGFR and subsequent activation of downstream signaling cascades.[6]

Chemical and Physicochemical Properties

AG 1478 is chemically known as N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine. Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
Chemical Formula C₁₆H₁₄ClN₃O₂[4]
Molecular Weight 315.75 g/mol [4]
Appearance Pale yellow solid[1]
Solubility Soluble in DMSO (≥10 mg/mL) and ethanol. Insoluble in water.[7]
Storage Store lyophilized powder at -20°C, protected from light. Once in solution, use within 3 months to prevent loss of potency.[7]

Mechanism of Action: Targeting the EGFR Signaling Cascade

Tyrphostin AG 1478 exerts its biological effects by directly inhibiting the tyrosine kinase activity of the EGFR. Upon ligand binding, EGFR monomers dimerize and undergo autophosphorylation on specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for adaptor proteins and enzymes that initiate downstream signaling pathways crucial for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

AG 1478 competitively binds to the ATP-binding pocket of the EGFR's kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the entire downstream signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR_monomer EGFR (inactive) Ligand->EGFR_monomer Binding & Dimerization EGFR_dimer EGFR Dimer (active) EGFR_monomer->EGFR_dimer P P Adaptor Adaptor Proteins (Grb2, Shc) EGFR_dimer:e->Adaptor:w Recruitment AG1478 Tyrphostin AG 1478 AG1478->EGFR_dimer Inhibition of ATP Binding ATP ATP ATP->EGFR_dimer Phosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K/AKT Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation, Survival, Invasion RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR Signaling Pathway and the Point of Inhibition by Tyrphostin AG 1478.

Biological Activity and Selectivity

Tyrphostin AG 1478 is a highly potent inhibitor of EGFR, with a reported IC50 value of approximately 3 nM in cell-free assays.[3][4][5] Its selectivity for EGFR is a key feature, with significantly lower activity against other related tyrosine kinases such as HER2/neu and PDGFR (IC50 > 100 µM).[4] This specificity makes it an excellent tool for dissecting EGFR-specific signaling events.

Interestingly, AG 1478 has shown preferential inhibition of truncated, constitutively active forms of EGFR, such as the EGFRvIII mutant, which is frequently found in glioblastoma.[8] This suggests its potential therapeutic relevance in cancers driven by such mutations.

While highly selective for EGFR, some off-target effects have been noted. For instance, AG 1478 has been shown to inhibit protein kinase CK2 with an IC50 of 25.9 µM, acting as a bisubstrate inhibitor competitive with both GTP and the protein substrate.[9] It has also been reported to inhibit Kv1.5 potassium channels, although this effect is independent of its tyrosine kinase inhibitory activity.[10]

Applications in Research and Drug Development

Tyrphostin AG 1478 is widely used in preclinical research to investigate the role of EGFR in various cellular processes and diseases.

In Vitro Studies:
  • Inhibition of Cancer Cell Growth: AG 1478 effectively inhibits the proliferation of various cancer cell lines that are dependent on EGFR signaling, including those from lung, prostate, and breast cancers.[2][3][6]

  • Induction of Apoptosis: By blocking the pro-survival signals downstream of EGFR, AG 1478 can induce programmed cell death in cancer cells.[2][6]

  • Inhibition of Cell Invasion and Metastasis: EGFR signaling is implicated in cell migration and invasion. AG 1478 has been shown to reduce the invasive potential of cancer cells, in part by downregulating the expression of matrix metalloproteinases like MMP-9.[2]

In Vivo Studies:

In animal models, administration of AG 1478 has been shown to inhibit the growth of tumor xenografts.[4] It effectively blocks the phosphorylation of EGFR at the tumor site.[4]

Experimental Protocols

The following are generalized protocols for common experiments involving Tyrphostin AG 1478. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell-Based Assay for Inhibition of EGFR Phosphorylation (Western Blot)

This protocol describes how to assess the inhibitory effect of AG 1478 on EGF-induced EGFR phosphorylation in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., A431, which overexpresses EGFR)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Tyrphostin AG 1478 stock solution (e.g., 10 mM in DMSO)

  • Recombinant human EGF

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and allow them to reach 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.

  • Inhibitor Treatment: Treat the serum-starved cells with various concentrations of AG 1478 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Ligand Stimulation: Add EGF (e.g., 50-100 ng/mL) to the culture medium for the last 15 minutes of the inhibitor incubation period to induce EGFR phosphorylation.

  • Cell Lysis: Immediately place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control.

Western_Blot_Workflow A 1. Cell Culture & Serum Starvation B 2. AG 1478 Treatment A->B C 3. EGF Stimulation B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Antibody Incubation G->H I 9. Detection & Analysis H->I

Caption: A generalized workflow for a Western blot experiment to assess EGFR inhibition.

Safety and Toxicology

While Tyrphostin AG 1478 is a valuable research tool, it is important to be aware of its potential toxicities. In vivo studies in rats have shown that chronic administration of AG 1478 can lead to significant hypomagnesemia (low magnesium levels).[3] This effect is thought to be a class effect of EGFR inhibitors and can be associated with systemic oxidative stress and cardiac dysfunction.[3] Therefore, researchers conducting long-term in vivo studies with AG 1478 should consider monitoring plasma magnesium levels. As with all chemical reagents, appropriate personal protective equipment should be worn when handling AG 1478.

Conclusion

Tyrphostin AG 1478 is a potent, selective, and cell-permeable inhibitor of the EGFR tyrosine kinase. Its well-characterized mechanism of action and biological effects make it an indispensable tool for researchers investigating EGFR signaling in cancer and other diseases. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for the design and execution of scientifically rigorous experiments.

References

  • Hu, X., Li, D., Zhou, J., Song, H., & Wei, Q. (2005). Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme. Yao xue xue bao = Acta pharmaceutica Sinica, 40(7), 600–604. [Link]
  • Philips, T., Kramer, J. H., Chmielinska, J. J., Mak, I. T., & Weglicki, W. B. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Canadian Journal of Physiology and Pharmacology, 90(1), 23–31. [Link]
  • Semantic Scholar. (n.d.). Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme.
  • Posner, I., Engel, M., Gazit, A., & Levitzki, A. (1994). Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program. Molecular Pharmacology, 45(4), 673–683. [Link]
  • Lichtner, R. B., Menrad, A., Sommer, A., Klar, U., & Schneider, M. R. (2001). Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase. International Journal of Cancer, 93(6), 765–772. [Link]
  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
  • AdooQ Bioscience. (n.d.). AG-1478 (Tyrphostin AG-1478) | EGFR Inhibitor.
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. L., Hamilton, G. A., Henderson, J. L., Insko, D. E., Jagdmann, G. E., Jr, Jansen, J. M., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
  • Bojko, A., Kujawa, M., & Zgirski, A. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica, 50(2), 186–195. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
  • Liu, Z., Li, G., Wei, S., & Liu, Y. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. International Journal of Molecular Medicine, 21(5), 577–585. [Link]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
  • Caja, L., Sancho, P., Bertran, E., Ortiz, C., Campbell, J. S., Fausto, N., & Fabregat, I. (2011). The tyrphostin AG1478 inhibits proliferation and induces death of liver tumor cells through EGF receptor-dependent and independent mechanisms. Biochemical Pharmacology, 82(11), 1583–1592. [Link]
  • Bojko, A., Kujawa, M., & Zgirski, A. (2012). The Effect of Tyrphostins AG494 and AG1478 on the Autocrine Growth Regulation of A549 and DU145 Cells. Folia histochemica et cytobiologica, 50(2), 186–195. [Link]
  • Han, Y., Caday, C. G., Nanda, A., Cavenee, W. K., & Huang, H. J. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Research, 56(17), 3859–3861. [Link]
  • ResearchGate. (n.d.). Influence of tyrphostin AG1478 and curcumin on DNA content in the....
  • Sorkina, T., Sorkin, A., & Beguinot, L. (2009). Termination of tyrphostin AG1478 application results in different recovery of EGF receptor tyrosine residues 1045 and 1173 phosphorylation in A431 cells.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-4-fluorophenylboronic acid, with the CAS Number 313545-72-1, is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, imparts distinct reactivity and electronic properties. This makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heterocyclic structures, which are common motifs in pharmaceutical agents.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its handling, characterization, and application.

I. Core Physicochemical Properties

A thorough understanding of the fundamental physical properties of a compound is paramount for its effective use in research and development. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅BClFO₂[2][3]
Molecular Weight 174.36 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 220-237 °C[2]
Boiling Point (Predicted) 290.9 ± 50.0 °C at 760 mmHgN/A
pKa (Predicted) 8.37 ± 0.58N/A
Storage Conditions Room temperature, in a dry and dark place.[3][3]

II. Solubility Profile

General Solubility Observations:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

  • Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and acetone.

  • Low Solubility: Expected in non-polar solvents such as toluene and hexanes.

The boronic acid functional group can engage in hydrogen bonding, contributing to its solubility in protic solvents. For reactions requiring anhydrous conditions, solvents like THF and dioxane are often suitable choices.

III. Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of this compound. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

The 1H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The exact chemical shifts and coupling constants are influenced by the electronic effects of the chloro, fluoro, and boronic acid groups. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The 13C NMR spectrum will display six distinct signals for the carbon atoms of the phenyl ring. The carbon atom attached to the boron will have a characteristic chemical shift, typically in the range of 130-140 ppm. The chemical shifts of the other aromatic carbons will be influenced by the positions of the chloro and fluoro substituents.[4][5][6][7][8]

A single resonance is expected in the 19F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift will be in the typical range for an aryl fluoride, and it will likely show coupling to the adjacent aromatic protons.[9][10][11][12][13]

The 11B NMR spectrum is a key diagnostic tool for boronic acids. A single, broad signal is anticipated in the chemical shift range of 27-33 ppm for the sp²-hybridized boron atom.[14][15][16][17] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Assignment
3500-3200 (broad)O-H stretching of the boronic acid hydroxyl groups, often involved in hydrogen bonding.
3100-3000Aromatic C-H stretching.
1600-1450Aromatic C=C stretching vibrations.
1350-1310B-O stretching.
1100-1000C-F stretching.
850-750C-Cl stretching.

The presence of a broad O-H stretching band is a hallmark of boronic acids.[18][19][20]

IV. Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a more precise and reproducible determination of the melting point compared to traditional capillary methods. It measures the heat flow required to raise the temperature of the sample and a reference at the same rate.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample pan Place in Al DSC pan weigh->pan load_sample Load sample pan pan->load_sample heat Heat at 10 °C/min under N2 load_sample->heat load_ref Load reference pan analyze Determine onset of melting peak heat->analyze

Caption: Workflow for Melting Point Determination by DSC.

Acquisition of 1H NMR Spectrum

Rationale: To confirm the identity and assess the purity of the compound by analyzing the chemical environment of the protons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrument Tuning: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence.

  • Processing: Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

NMR_Workflow cluster_prep Sample Preparation cluster_instrument Spectrometer Setup cluster_run Data Acquisition cluster_analysis Data Processing dissolve Dissolve 5-10 mg in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR spectrum lock_shim->acquire process FT, Phase, and Calibrate acquire->process

Caption: Workflow for 1H NMR Spectrum Acquisition.

V. Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The following information is derived from available Safety Data Sheets (SDS).[1][3][21][22][23]

Hazard Statements:

  • H315: Causes skin irritation.[24]

  • H319: Causes serious eye irritation.[24]

  • H335: May cause respiratory irritation.[24]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[24]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[24]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Safety_Handling cluster_hazards Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage H315 Skin Irritation H319 Eye Irritation H335 Respiratory Irritation Goggles Safety Goggles Gloves Resistant Gloves LabCoat Lab Coat Ventilation Good Ventilation Storage Cool, Dry, Sealed Compound This compound Compound->H315 Compound->H319 Compound->H335 Compound->Goggles Compound->Gloves Compound->LabCoat Compound->Ventilation Compound->Storage

Caption: Key Safety and Handling Considerations.

VI. Conclusion

This compound is a valuable reagent with well-defined physical properties that make it suitable for a range of applications in synthetic chemistry. A clear understanding of its physicochemical characteristics, solubility, and spectral properties, as outlined in this guide, is crucial for its successful and safe utilization in the laboratory.

VII. References

  • Angene Chemical. Safety Data Sheet: this compound. [Link]

  • Smith, J. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education.

  • SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

  • Silla, J. M. S., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry.

  • The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

  • ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

  • University of Sheffield. Boron NMR. [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

  • Science and Fun. 11B NMR chemical shifts. [Link]

  • 19F NMR Reference Standards. [Link]

  • 19Flourine NMR. [Link]

  • AZoM. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Asian Journal of Research in Chemistry. Physical Properties of liquids. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-4-fluorophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-4-fluorophenylboronic acid, a versatile reagent pivotal in modern organic synthesis and drug discovery. Intended for researchers, chemists, and professionals in pharmaceutical and material sciences, this document elucidates the compound's core properties, synthesis methodologies, and its critical role in advanced chemical transformations, with a particular focus on the Suzuki-Miyaura cross-coupling reaction.

Core Properties and Specifications

This compound is a substituted arylboronic acid, a class of compounds renowned for their stability, low toxicity, and versatile reactivity in metal-catalyzed reactions.[1] The presence of both a chlorine and a fluorine atom on the phenyl ring imparts unique electronic properties that enhance its reactivity and selectivity in synthetic applications, making it a valuable building block for complex molecules.[2]

Chemical Identity and Molecular Characteristics

The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₆H₅BClFO₂[2][3][4]
Molecular Weight 174.36 g/mol [2][4]
CAS Number 313545-72-1[2][3][4]
Appearance White to off-white crystalline powder[2]
Melting Point 237 °C (Lit.)[2]

Below is the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Synthesis Pathway

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis. For this compound, a common starting material is 1-bromo-2-chloro-4-fluorobenzene.

The causality for this experimental choice lies in the reactivity of the C-Br bond. The carbon-bromine bond is weaker and more susceptible to metal-halogen exchange than the C-Cl or C-F bonds, allowing for selective formation of the organometallic intermediate at the desired position. The reaction is performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions and ensure stability of the highly reactive organolithium intermediate.[5]

G start Start: 1-Bromo-2-chloro-4-fluorobenzene + Anhydrous THF step1 Cool to -78 °C (Suppresses side reactions) start->step1 step2 Add n-Butyllithium (n-BuLi) (Forms organolithium intermediate via Li-Br exchange) step1->step2 step3 Add Trimethyl Borate (Boron source attacks the carbanion) step2->step3 step4 Aqueous HCl Workup (Hydrolyzes borate ester to boronic acid) step3->step4 step5 Purification (Extraction & Recrystallization) step4->step5 end Product: this compound step5->end

Caption: General workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon (C-C) bonds, typically between an aryl or vinyl halide and an organoboron compound.[6][7][8] The reaction's mild conditions and tolerance for a wide array of functional groups make it indispensable in pharmaceutical development and material science.[7]

The unique electronic profile of this compound makes it an excellent coupling partner. The electron-withdrawing nature of the halogen substituents can influence the transmetalation step of the catalytic cycle, often leading to efficient and clean reactions.

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation : The organoborane (R²-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group (R²) from boron to palladium.

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biphasic R¹-Pd(II)L₂-R² Transmetalation->PdII_Biphasic RedElim Reductive Elimination PdII_Biphasic->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product center ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with a generic aryl bromide using conventional heating.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent System (e.g., Toluene/Ethanol or Dioxane/Water)

  • Round-bottom flask with magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition : Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) to the flask via syringe.

  • Base Addition : In a separate vial, dissolve the base (e.g., 2 mmol Na₂CO₃) in a minimal amount of degassed water (e.g., 1-2 mL) and add it to the reaction mixture. The base is essential for activating the boronic acid for the transmetalation step.

  • Heating : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the desired biaryl product.

Role in Drug Discovery and Development

The incorporation of fluorine and chlorine atoms into drug candidates is a widely used strategy in medicinal chemistry.[9][10] Fluorine can enhance metabolic stability, improve binding affinity, and increase membrane permeability.[9] Boronic acids themselves are recognized as important pharmacophores, with several boronic acid-containing drugs approved for therapeutic use, such as Bortezomib (Velcade) for treating multiple myeloma.[1][11]

This compound serves as a key building block for synthesizing complex molecules in drug discovery programs.[2] Its use in Suzuki-Miyaura coupling allows for the efficient assembly of biaryl structures, which are common motifs in biologically active compounds, including kinase inhibitors and other targeted therapies.[2]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Precautions : Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.

  • Storage : Store at room temperature in a dry, well-sealed container.[2]

Conclusion

This compound is a high-value reagent whose utility is firmly established in the fields of organic synthesis, medicinal chemistry, and material science. Its well-defined molecular properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an essential tool for researchers aiming to construct complex molecular architectures. A thorough understanding of its synthesis, reaction mechanisms, and handling protocols, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory.

References

  • Buy this compound | Boron Molecular. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Tetrabutylammonium (4-Fluorophenyl)
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]
  • Fluorine in drug discovery: Role, design and case studies. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Features of Halogenated Phenylboronic Acids

Abstract

Halogenated phenylboronic acids represent a cornerstone class of reagents in modern organic synthesis and medicinal chemistry. The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring imparts a unique combination of electronic and steric properties that profoundly influence the reactivity, stability, and intermolecular interactions of the boronic acid moiety. This guide provides an in-depth exploration of these features, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will dissect the nuanced electronic effects of halogens, detail synthetic methodologies, explore their pivotal role in cross-coupling reactions, and illuminate their growing importance in pharmaceutical design and materials science. This document is structured to provide not just procedural knowledge but also a deep understanding of the causality behind experimental choices and applications, grounded in authoritative references.

The Fundamental Influence: Electronic Effects of Halogen Substitution

The chemical behavior of a halogenated phenylboronic acid is fundamentally dictated by the electronic influence of the halogen substituent. Halogens exhibit a dualistic nature: they are highly electronegative, withdrawing electron density through the sigma framework (inductive effect, -I), while their lone pairs can donate electron density into the aromatic π-system (resonance or mesomeric effect, +M).[1][2][3] The interplay of these opposing effects is highly dependent on the halogen's identity and its position (ortho, meta, or para) relative to the boronic acid group.

  • Inductive Effect (-I): All halogens are more electronegative than carbon, leading to a net withdrawal of electron density from the aromatic ring.[2] This effect decreases with increasing distance, being strongest at the ortho position and weakest at the para position. This electron withdrawal increases the Lewis acidity of the boron atom, making the boronic acid more reactive in certain contexts but also potentially more susceptible to side reactions like protodeboronation.[4]

  • Resonance Effect (+M): The donation of a lone pair from the halogen into the ring's π-system increases electron density, particularly at the ortho and para positions.[1] This effect is most significant for fluorine due to effective orbital overlap between the 2p orbitals of fluorine and carbon, and it diminishes down the group (F > Cl > Br > I).

The net result is that halogens are deactivating groups overall in electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions.[1][2] This electronic modulation is critical for tuning the properties of the boronic acid. For instance, introducing fluorine substituents is known to increase the acidity of phenylboronic acids, an effect that is most pronounced at the ortho position due to the potential for intramolecular hydrogen bonding.[5]

Quantitative Impact on Acidity

The electronic effects of halogenation can be quantified by observing the change in the acid dissociation constant (pKa) of the boronic acid. Electron-withdrawing groups generally lower the pKa, making the acid stronger.

CompoundpKaPredominant Electronic Effect
Phenylboronic Acid8.83[6]Reference
4-Fluorophenylboronic acid8.77[5]-I and +M effects nearly cancel
3-Fluorophenylboronic acid~8.2Strong -I effect, weak +M
2-Fluorophenylboronic acid~7.9Strong -I effect + H-bonding
4-Chlorophenylboronic acid~8.6-I effect dominates weak +M
2-Iodophenylboronic acid~8.1Strong -I effect

Note: pKa values are approximate and can vary with experimental conditions.

Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) Inductive Halogen (X) pulls electron density from the ring Result_I Increases Lewis Acidity Lowers Ring Electron Density Inductive->Result_I σ-withdrawal Net_Effect Net Electronic Character Result_I->Net_Effect Resonance Halogen (X) donates lone pair to the ring Result_M Increases e- density at ortho/para positions Resonance->Result_M π-donation Result_M->Net_Effect

Caption: Dueling electronic effects of halogen substituents.

Synthesis of Halogenated Phenylboronic Acids

The preparation of halogenated phenylboronic acids typically begins with a corresponding aryl halide. Several robust methods are employed, with the choice often depending on the scale, available starting materials, and desired purity.

Grignard and Organolithium Routes

One of the most common and established methods involves the formation of an organometallic intermediate (Grignard or organolithium reagent) from a halogenated aromatic compound, followed by quenching with a trialkyl borate ester, such as trimethyl borate.[7][8] Subsequent acidic hydrolysis yields the desired boronic acid.

Synthesis_Workflow Start Halogenated Aryl Halide (Ar-X, where X=Br, I) Grignard 1. Mg or n-BuLi (Formation of Ar-MgX or Ar-Li) Start->Grignard Borate 2. B(OR)₃ (Quench with Borate Ester) Grignard->Borate Hydrolysis 3. H₃O⁺ (Acidic Workup) Borate->Hydrolysis Product Halogenated Phenylboronic Acid (X-Ph-B(OH)₂) Hydrolysis->Product

Caption: General workflow for synthesis via organometallic intermediates.

Protocol 1: Synthesis of 4-Chlorophenylboronic Acid

This protocol describes a standard laboratory procedure for synthesizing 4-chlorophenylboronic acid from 1-bromo-4-chlorobenzene.

Materials & Equipment:

  • 1-bromo-4-chlorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Grignard Formation: Add magnesium turnings to the flask. In the dropping funnel, place a solution of 1-bromo-4-chlorobenzene in anhydrous THF. Add a small portion of the solution to the magnesium and gently warm to initiate the reaction (indicated by cloudiness and gentle bubbling).

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below -60 °C.

  • After addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis & Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a water/ethanol mixture) to yield pure 4-chlorophenylboronic acid.

Key Applications in Synthesis and Beyond

The true utility of halogenated phenylboronic acids is realized in their application as versatile building blocks.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is a paramount method for forming C-C bonds, and halogenated phenylboronic acids are key participants.[9][10] In a typical Suzuki reaction, the boronic acid couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[11][12][13] The halogen on the phenylboronic acid can serve two purposes:

  • Electronic/Steric Tuning: It modifies the reactivity of the boronic acid in the transmetalation step. Electron-withdrawing groups can sometimes slow this step, with a general reactivity trend observed as para > meta >> ortho, the latter being hindered by sterics.[14]

  • A Second Reaction Handle: The halogen can be retained during the first coupling and used as a reactive site for a subsequent, different cross-coupling reaction, enabling the efficient synthesis of complex, unsymmetrical bi- and poly-aryl systems.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_Aryl R¹-Pd(II)-X L₂ Pd0->Pd_Aryl R¹-X OA_label Oxidative Addition Pd_Trans R¹-Pd(II)-R² L₂ Pd_Aryl->Pd_Trans [R²-B(OH)₂]⁻ TM_label Transmetalation Pd_Trans->Pd0 R¹-R² RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Medicinal Chemistry and Drug Discovery

Halogenated phenylboronic acids are increasingly important in medicinal chemistry.[8][15] Boronic acids themselves are known to be reversible inhibitors of serine proteases, and halogenation can fine-tune their binding affinity and metabolic stability.[16][17]

A key interaction exploited in modern drug design is halogen bonding . This is a non-covalent interaction where the electropositive region on the outer surface of the halogen (the σ-hole) interacts with a Lewis basic site, such as an oxygen or nitrogen atom on a protein.[18][19][20][21] This directional and tunable interaction provides an additional tool for optimizing ligand-protein binding. The strength of the halogen bond generally increases from Cl to Br to I.[18]

Furthermore, halogenation is a well-established strategy for modulating the physicochemical properties of drug candidates, including lipophilicity, metabolic stability, and membrane permeability.[15] Studies have demonstrated the antibacterial and antibiofilm activity of certain halogenated phenylboronic acids.[15]

Materials Science and Sensors

The ability of boronic acids to reversibly bind with diols is the basis for their use in sensors, particularly for carbohydrates like glucose.[22][23][24][25] Halogenation can adjust the pKa of the boronic acid, thereby shifting the optimal pH range for diol binding.[26][27] This allows for the design of sensors that operate effectively at physiological pH. These materials find applications in drug delivery systems, hydrogels, and analytical probes.[22][23][24][25]

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of halogenated phenylboronic acids.

NMR Spectroscopy
  • ¹H and ¹³C NMR: These techniques are standard for confirming the aromatic substitution pattern and overall structure.[28]

  • ¹⁹F NMR: For fluorine-containing derivatives, ¹⁹F NMR is a highly sensitive and informative technique for confirming the presence and chemical environment of the fluorine substituents.

  • ¹¹B NMR: This is a crucial technique for directly probing the boron center.[26][27] The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron atom. Trigonal planar (sp²) boronic acids typically appear in the range of δ 28-30 ppm, while tetrahedral (sp³) boronate esters or adducts appear significantly upfield, around δ 5-9 ppm.[29] This makes ¹¹B NMR an excellent tool for studying diol binding and solution-state equilibria.[26][27][29]

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[30] It is particularly valuable for visualizing the hydrogen-bonding networks that phenylboronic acids often form and for studying halogen bonding interactions in co-crystals with other molecules.[31]

Stability and Handling

While generally stable, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This process is often reversible upon addition of water. Halogenated phenylboronic acids can also be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), particularly under harsh acidic or basic conditions.[4] They should be stored in a cool, dry place.

References

  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate.
  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology.
  • Phenylboronic acid. Wikipedia.
  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry.
  • Why are halogens ortho- para- directors?. Master Organic Chemistry.
  • Why Are Halogens Ortho Para Directors yet Deactivators?. Chemistry Steps.
  • Suzuki–Miyaura reactions of 2a or 3d with phenylboronic acid. ResearchGate.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
  • The Power of Boron: Exploring Phenylboronic Acid in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
  • Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Semantic Scholar.
  • Boron-Containing Pharmacophore. MIT Technology Licensing Office.
  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. Nature.
  • Phenylboronic Acid-Based Adsorbent Materials And Fluorescent Probes. Globe Thesis.
  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.
  • Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Brilliant.org.
  • SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. eScholarship.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate.
  • Phenylboronic Acid-polymers for Biomedical Applications. ResearchGate.
  • Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. ACS Publications.
  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed.
  • The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. ACS Publications.
  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. ResearchGate.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature.
  • Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion. SciSpace.
  • The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. MDPI.
  • Demystifying X-ray Crystallography. Caltech.
  • Degradation of halogenated aliphatic compounds by Xanthobacter autotrophicus GJ10. PubMed.
  • Halogen Bonding: Recent advances. ResearchGate.

Sources

A Senior Application Scientist's Guide to 2-Chloro-4-fluorophenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Phenylboronic Acids

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad tools available, the Suzuki-Miyaura cross-coupling reaction has ascended to a position of prominence, largely due to the versatility and stability of its organoboron reagents.[1][2] This guide focuses on a particularly valuable, albeit specialized, building block: 2-Chloro-4-fluorophenylboronic acid (CAS No. 313545-72-1).

The true utility of this reagent lies in the nuanced reactivity conferred by its halogen substituents. The presence of an ortho-chloro and a para-fluoro group creates a unique electronic environment on the phenyl ring.[3] These electron-withdrawing groups increase the Lewis acidity of the boron atom, which can influence the formation of the key boronate intermediate, and modulate the nucleophilicity of the aryl group during the critical transmetalation step of the catalytic cycle.[4] For the medicinal or materials chemist, these substituents are not mere decorations; they are strategic handles for tuning molecular properties, from biological activity and metabolic stability in pharmaceuticals to the electronic characteristics of advanced materials.[2][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to provide a deeper understanding of the causality behind experimental choices, offering a framework for the logical and effective application of this compound in complex synthetic endeavors.

Part 1: The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The power of this compound is primarily harnessed through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] A comprehensive understanding of its mechanism is not merely academic; it is essential for troubleshooting, optimization, and rational catalyst selection. The catalytic cycle is a well-orchestrated sequence of three primary steps.[1][5]

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst complex undergoing oxidative addition with an organohalide (typically an aryl or vinyl bromide or iodide). This step forms a new Pd(II) intermediate, which now carries both the organic fragment and the halide from the substrate.[1]

  • Transmetalation : This is arguably the most complex and often rate-determining step in the cycle.[4] The boronic acid itself is not sufficiently nucleophilic to react directly. A base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid, converting it into a more nucleophilic boronate ("ate") complex (e.g., [ArB(OH)₃]⁻).[6] This activated species then transfers its organic group (the 2-chloro-4-fluorophenyl moiety) to the Pd(II) center, displacing the halide. The electron-withdrawing nature of the chloro- and fluoro- substituents can render the aryl group less nucleophilic, potentially slowing this step relative to electron-rich boronic acids.[4] However, the increased Lewis acidity of the boron center can facilitate the initial formation of the boronate complex.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Pd(II) center. This forms the desired C-C bond, creating the biaryl product, and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)L₂(X) (Oxidative Adduct) pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_tm Ar-Pd(II)L₂(Ar') (Transmetalated Complex) pd2_oa->pd2_tm Transmetalation (+ Ar'-B(OH)₂ + Base) pd2_tm->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) pd2_tm->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: A Validated Protocol for Biaryl Synthesis

The following protocol provides a robust, self-validating framework for the coupling of this compound with a generic aryl bromide. The causality behind each step is explained to empower the scientist with the ability to adapt the procedure as needed.

Experimental Workflow

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.[7]

Step-by-Step Methodology
  • Reagent Preparation & Flask Setup :

    • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[7]

    • Causality : Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide coupling partner. The catalyst loading is a critical parameter to optimize for cost and efficiency; 1-5 mol% is typical.[1]

  • Establishment of Inert Atmosphere :

    • Seal the flask with a septum. Purge the system with a stream of inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[7]

    • Causality : The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. An inert atmosphere is crucial for catalyst longevity and reaction success.

  • Solvent and Base Addition :

    • In a separate vial, prepare a solution of the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv) in degassed water (e.g., 2 mL).[7]

    • To the reaction flask, add degassed solvent (e.g., 5 mL of Toluene or Dioxane) via syringe, followed by the aqueous base solution.[7]

    • Causality : The biphasic solvent system is essential. The organic solvent (Toluene, Dioxane) dissolves the aryl halide and catalyst, while the aqueous layer dissolves the inorganic base.[7] Degassing the solvents removes dissolved oxygen. The base is non-negotiable as it facilitates the formation of the reactive boronate species required for transmetalation.[4][6]

  • Reaction Execution and Monitoring :

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).[7]

    • Monitor the reaction's progress periodically using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by sampling the organic layer.[4][7]

    • Causality : Heating provides the necessary activation energy. Consistent monitoring prevents unnecessary heating after completion, which can lead to side reactions and degradation of the product or catalyst.

  • Work-up and Purification :

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL). Transfer to a separatory funnel.[7]

    • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.[7]

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

    • Purify the resulting crude solid or oil via column chromatography on silica gel.

    • Causality : The aqueous work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and remove residual water from the organic phase. Column chromatography is the standard method for purifying the final product from residual starting materials, catalyst, and any side products (such as homocoupled boronic acid).

Part 3: Key Experimental Parameters

Success in Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The following table summarizes these variables and provides field-proven starting points for optimization.

ParameterComponentTypical Range/ChoiceRationale & Causality
Stoichiometry Boronic Acid : Aryl Halide1.1 : 1 to 1.5 : 1Ensures complete consumption of the limiting reagent. Excess can lead to homocoupling.
Catalyst Palladium Precursor & LigandPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandChoice depends on substrate reactivity (I > Br > Cl). Electron-rich, bulky phosphine ligands often enhance reactivity for less reactive halides like aryl chlorides.[1][6]
Catalyst Loading Mol % relative to limiting reagent1 - 5 mol %Balances reaction rate and cost. Higher loadings may be needed for challenging substrates.
Base Inorganic or Organic BaseK₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Must be strong enough to form the boronate complex but compatible with functional groups on substrates. Cs₂CO₃ is often more effective but also more expensive.[7]
Solvent System Organic / AqueousToluene/H₂O, Dioxane/H₂O, THF/H₂OThe organic solvent must solubilize the substrates and catalyst, while water dissolves the base. The choice can significantly impact reaction rate.[7]
Temperature Reaction Temperature60 - 110 °CProvides activation energy. Must be below the decomposition temperature of reactants and catalyst. Microwave heating can dramatically shorten reaction times.[7]

Part 4: Broader Synthetic Utility and Impact

The 2-chloro-4-fluorobiphenyl scaffolds synthesized using this boronic acid are of immense value across several high-technology sectors.

  • Pharmaceutical Development : Fluorine is present in a significant percentage of modern pharmaceuticals. Its inclusion can enhance metabolic stability, improve binding affinity, and alter lipophilicity. The chloro-substituent provides an additional vector for further functionalization. Therefore, this compound serves as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2][3][8]

  • Agrochemicals : The demand for effective and selective pesticides and herbicides is constantly growing. Fluorinated compounds play a crucial role in modern agrochemicals, and the biaryl structures derived from this reagent are foundational motifs in the development of new crop protection agents.[3][9][10]

  • Materials Science : The unique electronic properties imparted by the halogen atoms make the resulting biaryl compounds suitable for creating advanced materials, including functional polymers, liquid crystals, and components for organic electronics.[3][11]

Conclusion

This compound is more than just another reagent; it is a strategic tool for the precise installation of a highly functionalized aryl ring. Its utility, primarily through the robust and reliable Suzuki-Miyaura cross-coupling, provides chemists with a direct route to valuable intermediates for the pharmaceutical, agrochemical, and materials science industries.[3] By understanding the mechanistic principles that govern its reactivity and by employing validated, logical protocols, researchers can effectively leverage the unique properties of this compound to accelerate innovation and discovery.

References

  • Lima, C. G. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Lohmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed.
  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (Note: A general reference for C-C coupling, specific link not available from search).
  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Penfluorech. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.
  • Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(12), 4012-4019. (Note: A foundational mechanistic study, specific link not available from search).
  • Oakwood Chemical. (n.d.). This compound.
  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Hu, J., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 45(3), 118-135.
  • Singh, R. P., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
  • Jeschke, P. (2024). The continuing significance of chiral agrochemicals. Pest Management Science.

Sources

An In-depth Technical Guide to 2-Chloro-4-fluorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Organoboron Compounds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Among the vast toolkit available to the synthetic chemist, organoboron compounds, particularly boronic acids, have emerged as exceptionally versatile and powerful building blocks.[1] Their stability, low toxicity, and diverse reactivity have demystified early concerns about boron-containing compounds, paving the way for their integration into drug discovery programs.[1] This shift was significantly catalyzed by the FDA approval of Bortezomib (Velcade®), a dipeptidyl boronic acid, which validated the boronic acid moiety as a viable pharmacophore.[1]

The true value of arylboronic acids, however, lies in their utility as key coupling partners in transition-metal-catalyzed reactions. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, has become a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and mild reaction conditions.[2][3] Within this context, highly functionalized arylboronic acids serve as indispensable synthons for introducing specific structural and electronic features into drug candidates.

This guide provides an in-depth technical overview of 2-Chloro-4-fluorophenylboronic acid, a strategically substituted building block increasingly employed by medicinal chemists. We will explore its unique physicochemical properties, delve into the mechanistic rationale for its application, provide field-proven experimental protocols, and discuss its role in the synthesis of biologically active molecules.

Physicochemical Profile and Strategic Advantages

This compound is a white to off-white crystalline solid valued for its stability and predictable reactivity in organic synthesis.[4] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 313545-72-1
Molecular Formula C₆H₅BClFO₂
Molecular Weight 174.37 g/mol
Appearance White to off-white crystalline powder
Melting Point 220-223 °C
Purity Typically ≥97%

| Solubility | Soluble in many organic solvents |

The Strategic Value of Dual Halogenation

The utility of this compound in medicinal chemistry is not coincidental; it is a direct result of the specific placement of its chloro and fluoro substituents. This unique substitution pattern offers several distinct advantages in drug design:

  • Modulation of Physicochemical Properties: The fluorine atom, being highly electronegative, can significantly lower the pKa of nearby functionalities, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism. The chlorine atom contributes to the overall lipophilicity of the molecule. This dual halogenation allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Enhanced Biological Interactions: Fluorine can participate in favorable hydrogen bonds and other non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.[5]

  • Orthogonal Reactivity: The chloro and fluoro groups provide distinct electronic properties and potential handles for further synthetic elaboration, while the boronic acid moiety serves as the primary reactive site for cross-coupling.[4] This allows for a modular and strategic approach to library synthesis and lead optimization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The preeminent application of this compound is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the 2-chloro-4-fluorophenyl ring and a variety of electrophilic partners, typically aryl, heteroaryl, or vinyl halides or triflates.[3]

Causality of the Mechanism: A Self-Validating System

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood, robust process involving three key steps. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of an active Pd(0) catalyst to the organohalide (R¹-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6]

  • Transmetalation: This is the pivotal step where the boronic acid transfers its organic group to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., Na₂CO₃, K₂CO₃, CsF). The base converts the neutral, trigonal boronic acid into a more nucleophilic, tetrahedral "ate" complex, which readily undergoes transmetalation.[2]

  • Reductive Elimination: The two organic partners (R¹ and R²) on the Pd(II) complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a detailed, field-proven methodology for a typical Suzuki-Miyaura coupling reaction using this compound. The protocol is designed to be a self-validating system, with clear steps for setup, execution, and analysis.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl or heteroaryl bromide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., aqueous Na₂CO₃ solution [2M], 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 equiv), the aryl bromide coupling partner (1.1 equiv), and the palladium catalyst (0.03 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent and Base Addition: Add the degassed organic solvent (e.g., Dioxane, to a concentration of ~0.1 M) via syringe. Following this, add the aqueous base solution.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] The reaction can also be performed in a microwave reactor at higher temperatures (120-150 °C) for significantly reduced reaction times.[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting reagent is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]

Workflow

Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

The 2-chloro-4-fluorophenyl moiety is a valuable scaffold found in numerous biologically active compounds, particularly in the domain of kinase inhibitors.[4] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The development of small-molecule kinase inhibitors that target the ATP-binding pocket is a major focus of modern drug discovery.[8]

The quinazoline core is considered a "privileged structure" for kinase inhibition, with several FDA-approved drugs based on this framework.[8] this compound is an ideal building block for synthesizing libraries of substituted quinazolines and other heterocyclic scaffolds. For instance, it can be coupled to a functionalized heterocyclic core (e.g., a chloro- or bromo-quinazoline) to install the 2-chloro-4-fluorophenyl group, which can then interact with specific residues within the kinase active site. The strategic placement of the chloro and fluoro atoms can be crucial for achieving high potency and selectivity against specific kinase targets, such as FLT3 or Aurora Kinase, which are implicated in acute myeloid leukemia (AML) and other cancers.[8][9]

While specific, publicly disclosed drug candidates using this exact fragment may be limited, its utility is evident in the patent literature and the catalogs of chemical suppliers who highlight its role in pharmaceutical development for oncology.[4][10][11] Researchers utilize this building block to systematically probe structure-activity relationships (SAR), where the halogen atoms are varied to optimize binding, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design in medicinal chemistry. Its well-defined physicochemical properties, combined with the unique electronic and steric contributions of its dual halogen substituents, make it an invaluable building block for creating novel therapeutics. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides chemists with a predictable and efficient method for constructing complex biaryl and heteroaryl systems. As the quest for more potent and selective drugs continues, particularly in areas like oncology, the demand for intelligently designed synthons like this compound will undoubtedly continue to grow.

References

  • Castillo, J. C., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(10), 2476.
  • Li, W., et al. (2015). Synthesis of biologically active boron-containing compounds. MedChemComm, 6(5), 757-766.
  • US Patent 8,822,730 B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • Valdés, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 57.
  • Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • Pinto, M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2697.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Ha, S., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 26(23), 7183.
  • Hsu, Y. C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(48), 79031–79043.
  • Dressler, A., & Redkin, M. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(5), 815–842.
  • Chaikuad, A., et al. (2014). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry, 57(4), 1262–1273.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • EP Patent 2,251,344 B1. (2011). Formulation of boronic acid compounds. Google Patents.
  • CN Patent 111,004,262 A. (2020). Synthetic method of p-chlorophenylboronic acid. Google Patents.
  • CN Patent 106,946,915 A. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. Google Patents.
  • US Patent 6,713,446 B2. (2004). Formulation of boronic acid compounds. PubChem.
  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2021). Molecules.

Sources

commercial availability of 2-Chloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-fluorophenylboronic Acid: From Commercial Availability to Synthetic Application

Introduction: A Versatile Building Block in Modern Chemistry

This compound, with CAS Number 313545-72-1, is a synthetically valuable organoboron compound.[1][2] Its utility stems from the unique arrangement of substituents on the phenyl ring: a boronic acid group, a chlorine atom, and a fluorine atom. This specific combination makes it a highly sought-after building block in medicinal chemistry and materials science.[1] The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which enables the efficient formation of carbon-carbon bonds.[3][4][5] The presence of the chloro and fluoro groups provides chemists with strategic handles to modulate the electronic properties, metabolic stability, and binding interactions of target molecules, making this reagent indispensable in the synthesis of complex pharmaceuticals and advanced materials.[1][6]

This guide serves as a comprehensive technical resource for researchers and drug development professionals, covering the commercial landscape, safe handling, analytical validation, and practical application of this compound.

Commercial Availability and Strategic Procurement

This compound is readily available from a variety of chemical suppliers, catering to needs from research and development to bulk manufacturing. When procuring this reagent, researchers should consider not only the list price but also the purity, available quantities, and the supplier's quality control documentation.

Table 1: Commercial Supplier Overview

Supplier Typical Purity CAS Number Molecular Formula Molecular Weight ( g/mol )
Sigma-Aldrich AldrichCPR (Purity not specified) 313545-72-1 C₆H₅BClFO₂ 174.37
Tokyo Chemical Industry (TCI) >97.0% 313545-72-1 C₆H₅BClFO₂ 174.36
Chem-Impex 97-105% (Titration) 313545-72-1 C₆H₅BClFO₂ 174.36
FUJIFILM Wako Chemicals >97% (NMR) 313545-72-1 C₆H₅BClFO₂ 174.36
Thermo Scientific >96.0% (HPLC) 313545-72-1 C₆H₅BClFO₂ 174.36

| Frontier Specialty Chemicals | Not specified | 313545-72-1 | C₆H₅BClFO₂ | 174.36 |

Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Availability and specifications are subject to change. Always consult the supplier's official documentation.

Expert Insights on Procurement and Handling
  • The Boroxine Question: Boronic acids have a propensity to dehydrate, reversibly forming cyclic anhydride trimers known as boroxines. This can affect the molecular weight and stoichiometry of reactions. TCI explicitly notes that their product "contains varying amounts of Anhydride". For high-precision work, it is advisable to either use freshly purchased material, dry the material under vacuum, or perform a titration to determine the exact boronic acid content.

  • Storage and Stability: The compound is typically a white to off-white crystalline powder.[1] It should be stored at room temperature in a tightly sealed container, away from moisture, to minimize dehydration and degradation.[1][7]

  • Safety First: While specific toxicity data for this compound is limited, related arylboronic acids are classified as skin and eye irritants.[8][9] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[9][10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in forming biaryl structures.[4][11][12]

The Catalytic Cycle: A Mechanistic Overview

The reaction mechanism proceeds through a catalytic cycle involving a palladium complex.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide).

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is base-mediated.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_complex R¹-Pd(II)L₂-X pd0->oxidative_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² oxidative_complex->transmetalation_complex Transmetalation (R²-B(OH)₂ + Base) product R¹-R² transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a representative procedure for coupling this compound with a generic aryl bromide.

Objective: To synthesize 2-chloro-4-fluoro-1,1'-biphenyl derivative.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents), anhydrous

  • 1,4-Dioxane

  • Water

Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

    • Causality: Using an inert atmosphere is critical as the Pd(0) active catalyst can be oxidized by air, rendering it inactive. Anhydrous base is used to prevent unwanted side reactions.

  • Catalyst Preparation: In a separate vial, pre-mix the Palladium(II) Acetate (0.02 eq) and the phosphine ligand (0.08 eq) in a small amount of dioxane.

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species required for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the reaction steps.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) to the Schlenk flask containing the solids. The mixture should be stirred to a slurry.

    • Causality: A mixed solvent system is often optimal. Dioxane or THF solubilizes the organic reagents and catalyst, while a small amount of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Execution: Add the catalyst solution to the Schlenk flask. Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup and Isolation: a. Cool the reaction to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification setup 1. Combine Reagents (Boronic Acid, Aryl Halide, Base) in Schlenk Flask add_solvents 3. Add Solvents (Dioxane/Water) setup->add_solvents catalyst 2. Prepare Catalyst Solution (Pd Source + Ligand) run_reaction 4. Add Catalyst & Heat (80-100 °C) catalyst->run_reaction add_solvents->run_reaction monitor 5. Monitor Progress (TLC / LC-MS) run_reaction->monitor workup 6. Aqueous Workup (Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Analytical Characterization: A Self-Validating System

Verifying the identity and purity of the starting material is paramount for reproducible and reliable results. A combination of spectroscopic techniques should be employed.

Table 2: Key Analytical Data for this compound

Technique Expected Data / Observation Rationale & Interpretation
¹H NMR Aromatic protons (3H) in the ~7.0-8.0 ppm range with complex splitting patterns. A broad singlet for B(OH)₂ protons, variable chemical shift. The splitting patterns are complicated by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The boronic acid protons are exchangeable and often appear as a broad signal that can shift with concentration and solvent.
¹³C NMR Aromatic carbons between ~100-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The carbon attached to boron may be broad or difficult to observe. C-F coupling is a key diagnostic feature for fluorinated aromatics. The quadrupolar nature of the boron nucleus can lead to broadening of the attached carbon signal.[13]
¹⁹F NMR A single signal expected in the range of -100 to -130 ppm. ¹⁹F NMR is highly sensitive and provides unambiguous confirmation of the fluorine-containing species.[13]
¹¹B NMR A single, broad signal expected in the range of 28-33 ppm. This signal is characteristic of a trigonal planar boronic acid.[13] Using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.
LC-MS A peak corresponding to the correct mass-to-charge ratio for the molecular ion [M-H]⁻ or other adducts. Confirms the molecular weight of the compound (174.36 g/mol ).

| Melting Point | 237 °C (Lit.)[1] | A sharp melting point close to the literature value is a good indicator of purity. |

Conclusion

This compound is more than just a chemical on a shelf; it is a precision tool for molecular construction. Its commercial availability from numerous suppliers makes it accessible for projects of any scale. A thorough understanding of its properties, safe handling procedures, and application in robust protocols like the Suzuki-Miyaura coupling is essential for leveraging its full potential. By combining careful procurement with rigorous analytical validation, researchers and drug development professionals can confidently employ this versatile building block to accelerate innovation in science.

References

  • This compound - Frontier Specialty Chemicals. Frontier Specialty Chemicals. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Tetrabutylammonium Trifluoroborates: One-Pot Syntheses Directly from Boronic Acids. Organic Syntheses. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. Boron Molecular. [Link]
  • 4-Fluorophenylboronic acid - PubChem.
  • 4-Chlorophenylboronic acid - 1H NMR - Spectrum - SpectraBase. Wiley Science Solutions. [Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-4-fluorophenylboronic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-chloro-4-fluorophenylboronic acid, a valuable building block in modern organic and medicinal chemistry. This versatile reagent is instrumental in the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, finding applications in pharmaceutical development and materials science.[1][2][3][4] The protocol detailed herein focuses on a robust and widely applicable method: the lithiation-borylation of 1-bromo-2-chloro-4-fluorobenzene.

Introduction to this compound

This compound is a disubstituted arylboronic acid that serves as a key intermediate in the synthesis of a wide array of organic compounds. The presence of both a chloro and a fluoro substituent on the phenyl ring imparts unique electronic properties and steric influences, making it a desirable partner in palladium-catalyzed cross-coupling reactions.[1][2] These reactions are fundamental to the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures often found in pharmacologically active molecules and advanced materials.[3][5][6]

Synthetic Approach: Lithiation-Borylation

The chosen synthetic route involves the reaction of an organolithium species with a trialkyl borate, followed by acidic hydrolysis. This method, known as lithiation-borylation, is a powerful and reliable strategy for the preparation of arylboronic acids.[7][8][9][10] The process begins with a halogen-metal exchange to generate the organolithium reagent, which then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.

Overall Reaction Scheme

Reaction_Scheme 1-bromo-2-chloro-4-fluorobenzene 1-bromo-2-chloro-4-fluorobenzene 2-chloro-4-fluorophenylboronic_acid This compound 1-bromo-2-chloro-4-fluorobenzene->2-chloro-4-fluorophenylboronic_acid n-BuLi 1. n-BuLi, THF, -78 °C B(OR)3 2. B(OR)₃ H3O+ 3. H₃O⁺

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylboronic acids via lithiation-borylation.[11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-2-chloro-4-fluorobenzene≥98%Commercially availableStarting material
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercially availablePyrophoric and water-reactive; handle under inert atmosphere.[12][13][14][15]
Triisopropyl borate≥98%Commercially availableMoisture-sensitive.[16][17][18][19][20]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially availableMust be anhydrous and inhibitor-free.
Hydrochloric Acid (HCl)2 M aqueous solutionReagent gradeFor workup.
Diethyl etherAnhydrousReagent gradeFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeFor drying.
HexanesReagent gradeCommercially availableFor recrystallization.
ChloroformReagent gradeCommercially availableFor recrystallization.
Equipment
  • Three-necked round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Inert gas (argon or nitrogen) supply

  • Dry ice/acetone or cryocooler for -78 °C bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum under a positive pressure of argon or nitrogen.

    • To the flask, add 1-bromo-2-chloro-4-fluorobenzene (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material.

  • Formation of the Organolithium Reagent:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation:

    • To the cold organolithium solution, add triisopropyl borate (1.2 eq) dropwise via syringe, again maintaining the temperature below -70 °C.

    • After the addition is complete, continue stirring the reaction mixture at -78 °C for 30 minutes.

  • Workup and Hydrolysis:

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

    • Slowly quench the reaction by adding 2 M aqueous hydrochloric acid (HCl).

    • Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from a mixture of hexanes and chloroform to yield this compound as a white solid.[11]

Experimental Workflow Diagram

Workflow setup Reaction Setup (Flame-dried flask, inert atmosphere) dissolve Dissolve 1-bromo-2-chloro-4-fluorobenzene in anhydrous THF setup->dissolve cool Cool to -78 °C dissolve->cool add_nbuli Add n-BuLi dropwise (Maintain T < -70 °C) cool->add_nbuli stir1 Stir at -78 °C for 1 hr add_nbuli->stir1 add_borate Add triisopropyl borate dropwise (Maintain T < -70 °C) stir1->add_borate stir2 Stir at -78 °C for 30 min add_borate->stir2 warm Warm to Room Temperature stir2->warm quench Quench with 2 M HCl warm->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate recrystallize Recrystallize (Hexanes/Chloroform) concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Step-by-step workflow for the synthesis of this compound.

Mechanism & Rationale

The synthesis proceeds through two key steps: formation of an organolithium intermediate and its subsequent reaction with an electrophilic boron source.

  • Halogen-Metal Exchange: The reaction is initiated by a halogen-metal exchange between 1-bromo-2-chloro-4-fluorobenzene and n-butyllithium. The greater polarizability and lower bond strength of the C-Br bond compared to the C-Cl and C-F bonds dictates that the bromine atom is selectively replaced by lithium. This step is performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the highly reactive organolithium species or reaction with the solvent.

  • Borylation and Hydrolysis: The generated aryl anion is a potent nucleophile that readily attacks the electron-deficient boron atom of the triisopropyl borate. This forms a boronate complex.[8] Upon warming and addition of aqueous acid, this complex is hydrolyzed to the final this compound.

Safety Considerations

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[12][13][14][15] It must be handled under a strict inert atmosphere (argon or nitrogen) using proper syringe techniques. It can cause severe burns upon contact with skin.[12] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves. Ensure an appropriate fire extinguisher (Class D) is readily accessible.

  • Triisopropyl borate: This compound is a flammable liquid and should be kept away from ignition sources.[16][17][18][20] It is also an irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.[16]

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Use freshly opened bottles or ensure the solvent has been tested for and is free of peroxides.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield Inactive n-BuLi (degraded by moisture/air).Titrate the n-BuLi solution before use to determine its exact molarity.
Wet glassware or solvent.Ensure all glassware is thoroughly flame-dried and all solvents are anhydrous.
Reaction temperature too high during n-BuLi addition.Maintain the temperature strictly below -70 °C during the addition of n-BuLi and the borate.
Formation of side products Scrambling of the organolithium reagent.Ensure the reaction is kept at -78 °C until the borylation step is complete.
Incomplete hydrolysis.Stir vigorously with aqueous acid for a sufficient amount of time during the workup.
Difficulty in purification Oily product.Ensure all solvent is removed. Try different recrystallization solvent systems or consider column chromatography.

References

  • Material Safety Data Sheet - Triisopropyl borate, 98+%. Cole-Parmer.
  • Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. Cole-Parmer.
  • MSDS of Triisopropyl borate.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Lithiation- Borylation in Synthesis.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Lithiation-Borylation Methodology and Its Application in Synthesis.
  • Lithiation—Borylation Methodology. University of Bristol Research Portal.
  • This compound. Oakwood Chemical.
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal.
  • Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
  • Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
  • Process for preparing boronic and borinic acids. Google Patents.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the fields of drug discovery and materials science for the construction of biaryl and heteroaryl structures. This guide focuses on a specific, yet increasingly important building block: 2-Chloro-4-fluorophenylboronic acid . The presence of both chloro and fluoro substituents on the phenyl ring introduces unique electronic and steric properties, making its derivatives highly sought-after scaffolds for novel pharmaceuticals and advanced materials. However, these same properties—the electron-withdrawing nature of the halogens and the steric hindrance from the ortho-chloro group—present distinct challenges that necessitate carefully optimized reaction conditions for successful coupling.

This document provides a detailed exploration of the mechanistic principles, optimized protocols, and practical troubleshooting advice for researchers employing this compound in Suzuki-Miyaura coupling reactions.

Part 1: Mechanistic Insights & Strategic Component Selection

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center.[3] The specific nature of this compound influences each step of this cycle.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (the aryl halide), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4] Coupling with aryl chlorides is often the rate-determining step and requires highly active catalytic systems.[3]

  • Transmetalation: This step involves the transfer of the organic group (in this case, the 2-chloro-4-fluorophenyl moiety) from the boron atom to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (a boronate).[2][5][6] This is a critical step, as the efficiency of boronate formation and transfer dictates the overall reaction rate.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar¹-X) TM_Complex Ar¹-Pd(II)(Ar²)L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ [Ar²B(OH)₃]⁻) TM_Complex->Pd0 Reductive Elimination (- Ar¹-Ar²) BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Component Selection

The electron-deficient and sterically hindered nature of this compound requires careful selection of each reaction component.

  • Palladium Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may prove ineffective, especially when coupling with less reactive partners like aryl chlorides.[7] The key is to use a ligand that is both bulky and electron-rich .

    • Expertise & Experience: Bulky ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, RuPhos, XPhos) or N-Heterocyclic Carbenes (NHCs), promote the formation of a highly reactive monoligated 14-electron Pd(0) species. This species is more adept at breaking the strong C-Cl bond during oxidative addition and facilitates the sterically demanding reductive elimination step.[7] For particularly challenging couplings, specialized catalysts like Pd/BI-DIME have been developed for extremely hindered substrates.[8]

    • Recommendation: Start with a second-generation (G2) or third-generation (G3) Buchwald palladacycle precatalyst (e.g., XPhos Pd G3). These are air- and moisture-stable, simplifying reaction setup, and readily form the active Pd(0) species in solution.

  • Base: The base's primary role is to activate the boronic acid.[2][6] However, its strength and nature can significantly impact the reaction.

    • Expertise & Experience: For sterically hindered couplings, a moderately strong base is often optimal. Strong bases like hydroxides can sometimes promote unwanted side reactions, including protodeboronation, especially with electron-deficient boronic acids.[9] Inorganic bases are generally preferred.

    • Recommendation: Potassium phosphate (K₃PO₄) is an excellent first choice.[7] It is effective in a wide range of solvents and is known to perform well in sterically demanding reactions. Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). The choice can be solvent-dependent.

  • Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous (or solid) phases.

    • Expertise & Experience: Anhydrous, aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[7] Often, a small amount of water is beneficial, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species. However, the role of the solvent can be complex, and some polar aprotic solvents may favor different reaction pathways.[10][11]

    • Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 to 10:1 v/v) is a robust starting point. For higher temperatures, toluene can be used.

Part 2: Experimental Protocols & Data

This section provides a reliable, step-by-step protocol for a typical coupling reaction and a table summarizing various conditions for consideration.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl bromide (1.0 equiv) with this compound (1.2 equiv).

Materials & Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (208 mg, 1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (e.g., 2-5 mol%, 0.02-0.05 mmol)

  • Potassium Phosphate (K₃PO₄), finely ground (425 mg, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Diagram: Experimental Workflow

Workflow A 1. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst) to Vial B 2. Seal & Purge (Evacuate and backfill with inert gas 3x) A->B C 3. Add Solvents (Degassed Dioxane & Water) B->C D 4. Heat & Stir (e.g., 80-110 °C, monitor by TLC/LCMS) C->D E 5. Work-up (Cool, Dilute, Extract) D->E F 6. Purify (Silica Gel Chromatography) E->F

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G3 catalyst (0.02-0.05 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL).

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (a good starting point is 100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed. This can take anywhere from 2 to 24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura couplings involving challenging substrates, providing a useful reference for optimization.

Aryl Halide PartnerBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Toluene10098Buchwald, J. Am. Chem. Soc.
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidPd/C (heterogeneous)-K₂CO₃ (2.0)EtOH/H₂O110>95MDPI, Catalysts[12]
Aryl ChloridePhenylboronic acidPd(OAc)₂ (2.0)PCy₃ (4.0)K₃PO₄ (1.5)Dioxane8075-95Fu, J. Am. Chem. Soc.
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidPd/C (heterogeneous)-K₂CO₃ (2.0)EtOH/H₂O110~90MDPI, Catalysts[12]
3-ChloropyridinePhenylboronic acidPdCl₂(dppf) (3.0)-K₂CO₃ (2.0)DME8592BenchChem[4]

Part 3: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and expert recommendations.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality of reagents (e.g., wet boronic acid).4. Base is not strong enough or is insoluble.5. Temperature is too low.1. Use a fresh catalyst or a stable precatalyst. Ensure a thoroughly inert atmosphere.2. Degas solvents by sparging with argon for 15-30 minutes.3. Dry reagents before use. Consider using the corresponding boronic ester (e.g., pinacol ester) for enhanced stability.[13]4. Switch to a stronger base (e.g., Cs₂CO₃) or grind the base to a fine powder to increase surface area.[7]5. Increase the reaction temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like toluene or xylenes.[7]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. This is a classic sign of oxygen contamination. Improve the degassing procedure for solvents and ensure a tight seal on the reaction vessel.[13]2. Ensure conditions are sufficient for the reduction of the Pd(II) source. Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can mitigate this.
Protodeborylation (Boronic acid replaced by -H) 1. Reaction conditions are too harsh (high temp, strong base).2. Presence of excess water.3. This is a known side reaction for electron-deficient boronic acids.[9]1. Use a milder base (K₃PO₄ instead of NaOH) or lower the temperature.2. Use anhydrous solvents or a carefully controlled amount of water.3. Convert the boronic acid to its neopentyl glycol or pinacol boronate ester, which are more stable to protodeboronation.[13]
Dehalogenation of Aryl Halide 1. Side reaction where the halide is replaced by -H.2. Can be promoted by certain solvents or bases.1. This is often a minor pathway but can become significant. Optimizing the ligand and catalyst loading can sometimes suppress this side reaction by favoring the desired cross-coupling pathway.[13]

References

  • Source: A comprehensive review on various palladium catalysts used in Suzuki reactions.
  • Source: An article discussing the critical role of the base in the reaction mechanism.
  • Title: Preformed Pd(II)
  • Source: Further details on the influence of the base on reaction selectivity and mechanism.
  • Source: A technical note on optimizing reactions for sterically hindered substrates.
  • Source: A study on the role and stability of boronic esters, relevant to avoiding protodeboronation.
  • Source: An overview of the Suzuki coupling with mechanistic details.
  • Source: A similar application note for a structurally related boronic acid.
  • Source: An educational resource detailing the reaction mechanism and substrate scope.
  • Source: A publication discussing the complex role of solvents in reaction selectivity.
  • Source: An industrial perspective on scaling up challenging Suzuki reactions.
  • Source: Publication abstract on the non-trivial effects of solvent polarity on reaction outcomes.
  • Source: Research article detailing conditions for creating fluorinated biaryls.
  • Source: Publication abstract on specialized catalysts for hindered couplings.
  • Source: A practical guide outlining common side reactions and the benefits of boronic esters.

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with high precision is paramount. Among the most valuable structural motifs are fluorinated biaryls. The incorporation of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2-Chloro-4-fluorophenylboronic acid has emerged as a critical building block for introducing this desirable functionality.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon (C-C) bonds.[2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction joins an organoboron compound with an organohalide.[3][4] Its widespread adoption is due to its mild reaction conditions, remarkable functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[5][6]

However, the use of aryl chlorides as coupling partners presents a significant challenge. The carbon-chlorine (C-Cl) bond is stronger and less reactive than its bromide and iodide counterparts, necessitating the use of highly active catalyst systems to achieve efficient oxidative addition, the crucial first step in the catalytic cycle.[7] This guide provides a detailed exploration of the mechanistic principles and practical protocols for the successful Suzuki-Miyaura coupling of this compound, tailored for researchers, scientists, and drug development professionals.

The Engine of Synthesis: Unpacking the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The process can be dissected into three fundamental, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square-planar Pd(II) complex, and it is often the rate-limiting step, especially for less reactive aryl chlorides.[4]

  • Transmetalation : This is the key bond-forming stage where the organic group is transferred from the boron atom to the palladium center. The reaction requires activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate species (-BY₃⁻).[9] This boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar'). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_inputs Reactants cluster_outputs Products ArylHalide Aryl Halide (Ar-X) OA_Complex OA_Complex ArylHalide->OA_Complex BoronicAcid Boronic Acid (Ar'-B(OH)₂) Trans_Complex Trans_Complex BoronicAcid->Trans_Complex Base Base (e.g., K₂CO₃) Base->Trans_Complex Activates Boronic Acid Product Biaryl Product (Ar-Ar') Trans_Complex->Product

Optimizing for Success: Key Parameters & Strategic Choices

Achieving high yields and selectivity, particularly with challenging substrates like this compound and an aryl chloride partner, requires careful optimization of several interdependent parameters.

The Catalyst System: Palladium Precursor and Ligand

The choice of palladium source and, more critically, the supporting ligand is the most influential factor in the success of coupling an aryl chloride.

  • Palladium Precursors : Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] These are pre-catalysts that generate the active Pd(0) species in situ.

  • Ligands : For activating the strong C-Cl bond, standard ligands like triphenylphosphine (PPh₃) are often insufficient. The breakthrough in this area came with the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).

    • Bulky Monophosphines : Ligands such as tricyclohexylphosphine (PCy₃) and biarylphosphines (e.g., XPhos, SPhos) are highly effective.[5][10][11] Their steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in oxidative addition. Their electron-donating nature increases the electron density on the palladium center, further facilitating C-Cl bond cleavage.

    • N-Heterocyclic Carbenes (NHCs) : These are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts that resist decomposition at higher temperatures.[12]

The Role of the Base

The base is not merely an acid scavenger; it is an essential activator in the catalytic cycle.[9] Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion, which is necessary for efficient transmetalation.[13]

  • Common Bases : Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[14]

  • Potential Pitfalls : A significant challenge, especially with ortho-substituted fluorinated aryl boronic acids, is protodeboronation—a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[15] This process can be accelerated by strong bases and high temperatures.[16][17] Therefore, the choice of base is a trade-off between activating the boronic acid for coupling and minimizing its degradation. Milder bases like K₃PO₄ are often preferred in these sensitive cases.[18]

Solvent and Temperature

The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions.

  • Solvents : Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are standard.[14] Often, a co-solvent of water is used, which can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

  • Temperature : Aryl chloride couplings typically require higher temperatures than their bromide or iodide counterparts to overcome the higher activation energy of the oxidative addition step. However, for thermally sensitive substrates like this compound, prolonged heating can increase the rate of protodeboronation.[16] The development of highly active catalysts has enabled many of these reactions to be performed at or near room temperature, mitigating this issue.[17][18]

From Theory to Practice: Experimental Protocols

The following protocols provide a general framework and a specialized method for conducting the Suzuki-Miyaura coupling with this compound. Note: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Experimental_Workflow start Start prep 1. Prepare Reaction Vessel (Dry flask, inert atmosphere) start->prep add_solids 2. Add Solids (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base) prep->add_solids add_solvent 3. Add Degassed Solvent(s) add_solids->add_solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup 5. Reaction Work-up (Quench, Extract, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Protocol 1: General Conditions for Aryl Chloride Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl chloride.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent: Dioxane/Water mixture (e.g., 4:1, 5 mL)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl chloride, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Sensitive/Unstable Boronic Acids

This protocol is adapted for substrates prone to protodeboronation, using a highly active pre-catalyst that allows the reaction to proceed rapidly at a lower temperature.[15][16]

Materials:

  • Aryl Halide (e.g., Aryl Bromide or activated Aryl Chloride) (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL)

Procedure:

  • To a reaction vial, add the aryl halide, this compound, and the XPhos Pd G3 precatalyst.

  • Seal the vial and replace the atmosphere with an inert gas.

  • Add the degassed anhydrous THF, followed by the degassed 0.5 M aqueous K₃PO₄ solution.

  • Stir the biphasic mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C). The high activity of the precatalyst often allows for complete conversion in 30 minutes to 2 hours.[17][18]

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via column chromatography.

Data Summary and Troubleshooting

The success of a Suzuki-Miyaura coupling is quantifiable. The table below summarizes typical conditions and expected outcomes for challenging aryl chloride couplings.

ParameterConditionRationale & Considerations
Aryl Halide Aryl ChlorideLess reactive; requires a highly active catalyst system. Electron-withdrawing groups on the aryl chloride can facilitate the reaction.[5]
Catalyst Loading 0.5 - 3 mol%Lower loadings are possible with highly efficient ligands and pre-catalysts.[11]
Ligand Bulky, electron-rich phosphine (e.g., XPhos, RuPhos)Essential for promoting the difficult oxidative addition of the C-Cl bond.[19]
Base K₃PO₄, Cs₂CO₃Choice of base is critical. Stronger bases can accelerate the reaction but may increase protodeboronation of the sensitive boronic acid.[16]
Solvent Toluene, Dioxane, or THF with H₂OAn aqueous co-solvent helps dissolve the base and can accelerate transmetalation.
Temperature RT to 100 °CHigher temperatures may be needed but increase the risk of side reactions. Optimized catalysts can lower this requirement.[17][18]
Typical Yield 70 - 95%Highly dependent on the specific substrates and optimization of conditions.[20][21]

Troubleshooting Common Issues:

  • Low Yield/No Reaction : The primary suspect is often inefficient oxidative addition. Consider a more active ligand (e.g., a biarylphosphine), a different palladium precatalyst, or increasing the reaction temperature.

  • Incomplete Conversion : May indicate catalyst deactivation or that the reaction has not run long enough. Ensure the reaction is run under strictly anaerobic conditions.

  • Protodeboronation : If significant amounts of 4-chloro-1-fluorobenzene are detected, the boronic acid is degrading. Use a milder base (K₃PO₄), lower the reaction temperature, and shorten the reaction time by using a more active catalyst to ensure the coupling rate outpaces the decomposition rate.[15][17]

  • Homocoupling of Boronic Acid : This side reaction can sometimes occur. Optimizing the stoichiometry (slight excess of boronic acid) and ensuring a properly degassed reaction mixture can minimize this.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross–coupling reaction....
  • National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.
  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • ACS Publications. (2020). Roles of Base in the Pd-Catalyzed Annulative Chlorophenylene Dimerization.
  • Chem-Impex. (n.d.). This compound.
  • DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • ResearchGate. (2025).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
  • MDPI. (2017).
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • ACS Publications. (n.d.).
  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PubMed Central. (n.d.).

Sources

Application Notes and Protocols for Solvent Systems in Reactions with 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective use of 2-Chloro-4-fluorophenylboronic acid in common cross-coupling reactions. As a key building block in medicinal chemistry and materials science, understanding its reactivity and optimizing reaction conditions are paramount for achieving high yields and purity.[1] This document delves into the critical role of solvent systems in modulating the solubility, stability, and reactivity of this electron-deficient boronic acid, with a focus on Suzuki-Miyaura and Chan-Lam couplings. We will explore the causality behind solvent selection, the management of common side reactions like protodeboronation, and provide step-by-step protocols for practical implementation in a research setting.

Introduction: Physicochemical Profile of this compound

This compound is a white to off-white crystalline solid with a molecular weight of 174.37 g/mol and a melting point of approximately 237 °C.[1][2] Its structure, featuring two electron-withdrawing substituents (chlorine and fluorine), significantly influences its electronic properties and reactivity in cross-coupling reactions. These substituents render the aryl ring electron-deficient, which can impact the rates of key steps in catalytic cycles, such as transmetalation.[3][4]

A crucial aspect of working with arylboronic acids is their propensity for protodeboronation, the undesired cleavage of the C-B bond, which is often accelerated under basic aqueous conditions.[5] The electron-deficient nature of this compound can influence its susceptibility to this side reaction, making careful selection of the solvent system and base a critical parameter for successful coupling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 313545-72-1[1][2]
Molecular Formula C₆H₅BClFO₂[1][2]
Molecular Weight 174.37 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point ~237 °C[1]

Solvent Selection: The Cornerstone of Reactivity and Stability

The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, catalyst stability, and the prevalence of side reactions. For this compound, the ideal solvent system must balance the solubility of the boronic acid, the coupling partner (e.g., an aryl halide), the base, and the catalyst, while minimizing protodeboronation.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, general principles for phenylboronic acids can be applied. Phenylboronic acids generally exhibit good solubility in polar aprotic solvents and ethereal solvents.[6] A study on phenylboronic acid showed high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6] The presence of the polar C-F and C-Cl bonds in this compound is expected to enhance its solubility in polar organic solvents.

Table 2: General Solubility of Phenylboronic Acids in Common Organic Solvents

Solvent ClassExamplesGeneral SolubilityRationale
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood to HighThe oxygen atoms can hydrogen bond with the boronic acid hydroxyl groups, aiding dissolution.
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (MeCN)Good to HighThe high dielectric constant and polar nature of these solvents effectively solvate the polar boronic acid.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to GoodCan act as both hydrogen bond donors and acceptors. Often used as a co-solvent.
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateGenerally require a co-solvent or heating to achieve sufficient solubility for reaction.
Chlorinated Solvents Dichloromethane (DCM)ModerateCan be effective, particularly for less polar coupling partners.
Water LowLimited solubility, but often used as a co-solvent in Suzuki-Miyaura couplings to dissolve the inorganic base and facilitate the catalytic cycle.[7]
Managing Protodeboronation

Protodeboronation is a significant competing reaction, particularly in Suzuki-Miyaura couplings which are conducted in basic media. The mechanism often involves the formation of a boronate anion, which is then protonated.[5] The rate of this process is highly dependent on pH, temperature, and the electronic nature of the arylboronic acid. Electron-withdrawing groups can influence the Lewis acidity of the boron center and the stability of the boronate anion.[5]

Strategies to Minimize Protodeboronation:

  • Choice of Base: Weaker bases (e.g., K₂CO₃, K₃PO₄) are often preferred over strong bases (e.g., NaOH, KOH) to mitigate this side reaction.

  • Anhydrous vs. Aqueous Systems: While water is often beneficial for Suzuki couplings, excessive water or prolonged reaction times at high temperatures can promote protodeboronation.[7] In some cases, anhydrous conditions may be preferable.

  • Temperature Control: Lowering the reaction temperature can disfavor the protodeboronation pathway.

  • Reaction Time: Minimizing the reaction time is crucial. Once the starting material is consumed, prolonged heating can lead to product degradation and increased protodeboronation of any remaining boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and this compound is a valuable partner for synthesizing complex biaryl structures.[8][9]

Mechanistic Considerations and Solvent Effects

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[9] The solvent system plays a critical role in each step:

  • Oxidative Addition: The solvent must solubilize the palladium(0) catalyst and the aryl halide.

  • Transmetalation: This is often the rate-limiting step. The presence of water as a co-solvent can be beneficial, as it helps to dissolve the inorganic base and can participate in the formation of palladium-hydroxo species, which are often more reactive in the transmetalation step.[7]

  • Reductive Elimination: The solvent's polarity can influence the rate of this final step, which regenerates the active catalyst.

For electron-deficient boronic acids like this compound, achieving efficient transmetalation can be challenging. Therefore, the choice of a suitable solvent system and base is critical to drive the reaction forward.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Ligand (if needed) - Base solvent Add Degassed Solvent System (e.g., Dioxane/H₂O) reagents->solvent purge Purge with Inert Gas (N₂/Ar) solvent->purge heat Heat to Reaction Temperature (e.g., 80-110 °C) purge->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench (add water/organic solvent) monitor->quench extract Extract Organic Layer, Wash, and Dry quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Recommended Solvent Systems and Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a robust starting point for the coupling of this compound with aryl bromides or iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (4:1:1))

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Recommended Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemBaseTypical TemperatureNotes
1,4-Dioxane / H₂O (4:1) K₃PO₄ or K₂CO₃90-100 °CA versatile and commonly used system. The water aids in dissolving the base and facilitates transmetalation.[7]
Toluene / H₂O (or EtOH/H₂O) Na₂CO₃ or K₂CO₃80-110 °CGood for less polar substrates. Ethanol can be added to improve solubility.[8]
THF / H₂O (4:1) K₂CO₃65-70 °C (reflux)A lower boiling point option, suitable for more reactive coupling partners.
DMF (anhydrous) CsF80-100 °CCan be effective, particularly for challenging couplings. CsF is a fluoride source that can activate the boronic acid.

Application in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a powerful method for forming C-N and C-O bonds, reacting arylboronic acids with amines or alcohols.[10][11][12] This copper-catalyzed reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of air and moisture.[10][12]

Mechanistic Considerations and Solvent Effects

The Chan-Lam coupling mechanism is thought to involve the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol.[11][12] A subsequent reductive elimination forges the C-N or C-O bond.[11][12] The reaction is often facilitated by an oxidant, which can be molecular oxygen from the air.[10][11]

The solvent in a Chan-Lam coupling must solubilize the reactants and the copper catalyst. A wide range of solvents have been shown to be effective, indicating the robustness of this reaction.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Amine/Alcohol - Copper Catalyst (e.g., Cu(OAc)₂) - Base (e.g., Pyridine) solvent Add Solvent (e.g., DCM, MeOH, THF) reagents->solvent stir Stir at Room Temperature (Open to Air) solvent->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor filter Filter off Solids (if necessary) monitor->filter extract Aqueous Work-up, Extraction, and Drying filter->extract purify Purify by Column Chromatography extract->purify

Sources

The Strategic Application of 2-Chloro-4-fluorophenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. The deliberate and strategic incorporation of specific structural motifs, or "privileged scaffolds," can profoundly influence a molecule's pharmacological profile. 2-Chloro-4-fluorophenylboronic acid has emerged as a versatile and powerful building block in this context, particularly for the synthesis of targeted therapies like kinase inhibitors.[1] Its utility is primarily centered on its role as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The specific arrangement of its chloro and fluoro substituents provides medicinal chemists with a tool to modulate crucial drug properties, including metabolic stability, binding affinity, and overall efficacy. This guide provides an in-depth exploration of the application of this compound, focusing on its role in the synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the preeminent application for this compound in drug discovery. This Nobel Prize-winning reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (the boronic acid) and an organohalide.[1] For a molecule like this compound, this reaction is the gateway to introducing the 2-chloro-4-fluorophenyl moiety into a larger, more complex molecular framework.

The general catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a Palladium(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²-B(OR)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OR)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The chloro-substituent on the boronic acid makes it an electron-deficient aryl chloride, which can be challenging to couple compared to bromo or iodo analogs. This necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[1][2][3] These ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.

Case Study: Synthesis of MEK Inhibitor Scaffolds

A prominent example of where the 2-chloro-4-fluorophenyl moiety is found is in the structure of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. Dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a hallmark of many cancers, making MEK an important therapeutic target. While the publicly available syntheses of Trametinib often start from 2-fluoro-4-iodoaniline, a parallel synthetic strategy would involve the Suzuki coupling of a suitable heterocyclic core with this compound.

The 2-chloro-4-fluorophenyl group in such inhibitors often plays a crucial role in the structure-activity relationship (SAR). The fluorine atom can enhance metabolic stability and modulate the pKa of nearby functional groups, while the chlorine atom can provide a vector for further synthetic elaboration or engage in specific halogen bonding interactions within the kinase's ATP-binding pocket.

Below is a representative workflow for the synthesis of a key biaryl intermediate using this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand B Seal Vessel and Purge with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent(s) B->C D Heat to Specified Temperature with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temp and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer and Concentrate G->H I Flash Column Chromatography H->I J Characterize Pure Product (NMR, MS) I->J

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a heteroaryl chloride, based on advanced methods developed for challenging couplings.[2][3]

Objective: To synthesize a biaryl compound via the coupling of this compound and a heteroaryl chloride (e.g., 2,4-dichloropyrimidine).

Materials:

Reagent/MaterialM.W.AmountMoles (mmol)Equiv.
2,4-Dichloropyrimidine148.98149 mg1.01.0
This compound174.37262 mg1.51.5
XPhos Pd G3 Precatalyst871.3717.4 mg0.020.02
Potassium Phosphate (K₃PO₄)212.27849 mg4.04.0
1,4-Dioxane (anhydrous, degassed)-4 mL--
Water (degassed)-2 mL--

Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol), this compound (262 mg, 1.5 mmol), potassium phosphate (849 mg, 4.0 mmol), and the XPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol).

    • Seal the flask with a septum or cap.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add degassed anhydrous 1,4-dioxane (4 mL) and degassed water (2 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C or use a microwave reactor set to the desired temperature.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. For dichloropyrimidines, the reaction is regioselective, with the coupling occurring preferentially at the more reactive C4 position.[4][5]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(2-Chloro-4-fluorophenyl)-2-chloropyrimidine.

Self-Validation and Causality:

  • Choice of Catalyst: An advanced Buchwald precatalyst (XPhos Pd G3) is selected because it rapidly generates the active Pd(0) species under mild conditions.[2][3] This is crucial for coupling with the electron-deficient and relatively unstable this compound, minimizing side reactions like protodeboronation.[2][3]

  • Base and Solvent System: A mixture of an aqueous solution of a moderately strong base like K₃PO₄ and an aprotic ether solvent like 1,4-dioxane is a robust system for Suzuki couplings.[2] The base is essential for the formation of the reactive boronate species, and the aqueous/organic biphasic system often accelerates the reaction.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, which can lead to its deactivation.[6] Maintaining a rigorously inert atmosphere is critical for achieving high yields and catalyst turnover.

Conclusion

This compound is a high-value building block in the drug discovery arsenal. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient incorporation of the 2-chloro-4-fluorophenyl motif into complex molecules. This moiety is particularly prevalent in the design of kinase inhibitors, where its electronic and steric properties can be fine-tuned to achieve desired potency and pharmacokinetic profiles. The protocols and insights provided herein demonstrate a robust and reproducible approach for leveraging this key reagent in the synthesis of next-generation therapeutic agents.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed Central.
  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Perron, R. J., et al. (2022). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine.
  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(35), 6522-6542.
  • Gajdáč, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central.

Sources

The Strategic Role of 2-Chloro-4-fluorophenylboronic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemical Building Blocks

The global challenge of ensuring food security for a growing population necessitates the continuous development of innovative and effective agrochemicals. Modern fungicides, herbicides, and insecticides must exhibit high efficacy, selectivity, and favorable environmental profiles. A key strategy in achieving these objectives lies in the design of active ingredients with precisely tailored molecular architectures. Fluorinated organic compounds have become particularly prominent in agrochemical research, as the incorporation of fluorine atoms can significantly enhance biological activity, metabolic stability, and binding affinity to target enzymes.[1]

2-Chloro-4-fluorophenylboronic acid has emerged as a crucial building block in this context. Its unique substitution pattern—a chlorine atom ortho to the boronic acid group and a fluorine atom in the para position—imparts specific reactivity and structural characteristics that are highly advantageous for the synthesis of complex agrochemical molecules. This application note provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of this compound, with a focus on its role in the synthesis of pyrazole-carboxamide fungicides through Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Strategic Advantages

A thorough understanding of the properties of this compound is fundamental to its effective application.

PropertyValueReference
CAS Number 313545-72-1[2]
Molecular Formula C₆H₅BClFO₂[2]
Molecular Weight 174.37 g/mol [2]
Appearance White to off-white solid
Melting Point 220-223 °C

The strategic utility of this building block is rooted in the interplay of its substituents:

  • The Boronic Acid Moiety : This functional group is the cornerstone of its application, enabling the formation of carbon-carbon bonds through the highly efficient and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is a preferred method for constructing biaryl linkages, which are common scaffolds in agrochemicals.

  • The Ortho-Chlorine Atom : The presence of a chlorine atom adjacent to the boronic acid group can influence the dihedral angle of the resulting biaryl product, which can be critical for optimal binding to the target protein. It also provides an additional site for potential further functionalization.

  • The Para-Fluorine Atom : The fluorine atom at the 4-position significantly modulates the electronic properties of the phenyl ring. Its strong electron-withdrawing nature can enhance the metabolic stability of the final molecule by blocking potential sites of oxidation.

Core Application: Synthesis of a Key Precursor for Pyrazole-Carboxamide Fungicides

A prominent application of this compound is in the synthesis of precursors for the pyrazole-carboxamide class of fungicides. These active ingredients are highly effective as succinate dehydrogenase inhibitors (SDHI), a critical mode of action in controlling a broad spectrum of fungal pathogens. A prime example is the fungicide Bixafen, which relies on a substituted biphenyl core structure.

The following sections detail the synthesis of a key intermediate, 2-(2-Chloro-4-fluorophenyl)-5-nitroaniline, which is a direct precursor to the biphenyl core of Bixafen and related fungicides. The pivotal step in this synthesis is the Suzuki-Miyaura coupling of this compound with a suitable reaction partner.

G cluster_0 Synthesis of Key Intermediate cluster_1 Further Elaboration to Fungicide start This compound coupling Pd-Catalyst, Base start->coupling Suzuki-Miyaura Coupling partner 2-Bromo-5-nitroaniline partner->coupling product 2-(2-Chloro-4-fluorophenyl)-5-nitroaniline intermediate 2-(2-Chloro-4-fluorophenyl)-5-nitroaniline coupling->product reduction Reduction intermediate->reduction aniline Substituted Aniline reduction->aniline amide_coupling Amide Coupling aniline->amide_coupling fungicide Pyrazole-Carboxamide Fungicide (e.g., Bixafen) amide_coupling->fungicide pyrazole_acid Pyrazole Carboxylic Acid pyrazole_acid->amide_coupling

Caption: Synthetic pathway from this compound to a pyrazole-carboxamide fungicide.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 2-(2-Chloro-4-fluorophenyl)-5-nitroaniline, a key intermediate for pyrazole-carboxamide fungicides.

Materials:

  • This compound (1.0 eq)

  • 2-Bromo-5-nitroaniline (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask, add this compound, 2-Bromo-5-nitroaniline, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition : Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to dissolve the reactants (approximately 5-10 mL per mmol of the limiting reagent).

  • Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-Chloro-4-fluorophenyl)-5-nitroaniline.

Causality Behind Experimental Choices:

  • Catalyst : Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and stability.

  • Base : Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant degradation of the boronic acid.

  • Solvent System : The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic reactants and the inorganic base, facilitating the reaction. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

G cluster_workflow Suzuki-Miyaura Coupling Workflow setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (N₂ or Ar Purge) setup->inert solvent 3. Solvent Addition (Degassed Dioxane/H₂O) inert->solvent reaction 4. Reaction (Heat to 90°C) solvent->reaction monitor 5. Monitoring (TLC or LC-MS) reaction->monitor workup 6. Work-up (Extraction & Washing) monitor->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process monitoring. The progress of the Suzuki-Miyaura coupling can be reliably tracked using standard analytical techniques such as TLC or LC-MS. The expected outcome is the gradual disappearance of the starting materials (this compound and 2-Bromo-5-nitroaniline) and the concurrent appearance of the product spot/peak with a different retention factor/time. Successful purification by column chromatography, followed by characterization of the final product (e.g., by NMR and mass spectrometry), will confirm the efficacy of the protocol.

Conclusion

This compound stands out as a strategically important building block for the synthesis of modern agrochemicals. Its unique substitution pattern allows for the efficient construction of complex molecular architectures with desirable properties for fungicidal, herbicidal, and insecticidal applications. The detailed protocol for the Suzuki-Miyaura cross-coupling reaction provided herein serves as a practical guide for researchers and scientists in the agrochemical industry, enabling the synthesis of key intermediates for the development of next-generation crop protection solutions. The continued exploration of this and similar fluorinated building blocks will undoubtedly pave the way for the discovery of more potent and sustainable agrochemicals.

References

  • Google Patents. (n.d.). A process for preparation of bixafen. (AU2022336652A1).
  • Google Patents. (n.d.). A kind of synthetic method of bixafen. (CN116178264A).
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 406.

Sources

Application Notes and Protocols for the Synthesis of Advanced Materials Using 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Chloro-4-fluorophenylboronic Acid in Modern Synthesis

In the landscape of advanced materials synthesis, the selection of appropriate building blocks is paramount to achieving desired functionality, stability, and performance. This compound (CAS No: 313545-72-1) has emerged as a highly versatile and strategic reagent, particularly in the construction of complex molecular architectures.[1][2][3][4][5][6][7] Its utility is primarily anchored in its exceptional performance in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forging carbon-carbon bonds.[1][8]

The unique substitution pattern of this molecule—a chlorine atom ortho to the boronic acid and a fluorine atom para to it—is not incidental. These halogen substituents exert profound electronic effects that enhance reactivity and selectivity in coupling reactions.[1] The electron-withdrawing nature of the fluorine and chlorine atoms can influence the electronic properties of the resulting biaryl systems, a feature that is critical in tuning the performance of advanced materials.[9][10] This makes this compound an indispensable tool for researchers in pharmaceutical development, materials science, and agricultural chemistry.[1] This guide provides in-depth protocols and expert insights into leveraging this powerful building block for the synthesis of next-generation materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 313545-72-1[1][3]
Molecular Formula C₆H₅BClFO₂[1][3]
Molecular Weight 174.37 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 237 °C (lit.)[1]
Purity Typically ≥97%[1][5]
Storage Store at room temperature[1][5]

Part 1: The Suzuki-Miyaura Coupling - A Cornerstone Application

The Suzuki-Miyaura reaction is a powerful and versatile method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[8][11][12][13] The reaction involves the coupling of an organoboron compound (like this compound) with an organohalide or triflate, catalyzed by a palladium(0) complex.[8][14]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling lies in its well-understood and reliable catalytic cycle. A base is required to activate the boronic acid, facilitating the crucial transmetalation step.[14]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base to form a boronate complex [Ar²-B(OR)₃]⁻, transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) transmetalation_complex->product center ar1x Ar¹-X (Aryl Halide) ar1x->pd_complex boronic Ar²-B(OH)₂ + Base boronic->transmetalation_complex base_prod X-B(OH)₂ + Base-H⁺

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Experimental Protocols for Advanced Material Synthesis

The following protocols provide robust, validated methods for utilizing this compound in Suzuki-Miyaura coupling reactions. Safety is paramount; always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6]

Protocol 1: General Procedure for Biaryl Synthesis via Conventional Heating

This protocol is a reliable starting point for coupling this compound with a variety of aryl halides.

Protocol_Workflow start 1. Assemble Reagents setup 2. Set up Reaction Vessel (Inert Atmosphere) start->setup reagents 3. Add Aryl Halide, Boronic Acid, Catalyst, and Base setup->reagents solvent 4. Add Degassed Solvents reagents->solvent heat 5. Heat and Stir (e.g., 80-110 °C) solvent->heat monitor 6. Monitor Progress (TLC/GC-MS) heat->monitor workup 7. Aqueous Work-up (Extraction) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end 9. Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

ReagentMoles (mmol)EquivalentsCatalyst (mol%)
Aryl Halide (e.g., Aryl Bromide)1.01.0-
This compound 1.21.2-
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.030.033
Base (e.g., Na₂CO₃ or K₂CO₃)2.02.0-
Solvent System (e.g., Toluene/Ethanol/Water)---

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[8]

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to air.[15]

  • Solvent Addition: Add a degassed solvent system via syringe. A common mixture is Toluene, Ethanol, and an aqueous solution of the base (e.g., 5 mL Toluene, 2 mL Ethanol, 2 mL of 2M Na₂CO₃ solution).[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. Add water (10 mL) and an organic solvent like ethyl acetate (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[16]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl compound.[17]

Protocol 2: Microwave-Assisted Synthesis for Accelerated Discovery

Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes, facilitating high-throughput synthesis and rapid library generation.

Materials:

ReagentMoles (mmol)EquivalentsCatalyst (mol%)
Aryl Halide (e.g., Aryl Chloride)0.51.0-
This compound 0.751.5-
Palladium Catalyst (e.g., PdCl₂(dppf))0.0150.033
Base (e.g., K₂CO₃ or Cs₂CO₃)1.53.0-
Solvent System (e.g., Dioxane/H₂O)---

Step-by-Step Methodology:

  • Vessel Charging: In a dedicated microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol), and base (e.g., K₂CO₃, 1.5 mmol).[8]

  • Solvent Addition: Add the solvent system, typically a mixture like 3 mL of 4:1 Dioxane/H₂O.[8]

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature (e.g., 120-150 °C), pressure, and time (e.g., 15-60 minutes). The use of more robust catalysts is often necessary for less reactive aryl chlorides.[8][14]

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, follow the work-up and purification steps as outlined in Protocol 1.

Part 3: Applications in Advanced Material Design

A. Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][18][19][20][21][22] this compound serves as a key building block for creating novel compounds with potential therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[1][18][23] The introduction of the chloro- and fluoro- substituents can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

Table 2: Representative Bioactive Scaffolds from this compound

Partner Aryl HalideResulting Biaryl ScaffoldTherapeutic Area of Interest
Substituted Pyridine Halide2-(2-Chloro-4-fluorophenyl)pyridineKinase Inhibitors (Oncology)
Brominated Indole3-(2-Chloro-4-fluorophenyl)indoleSerotonin Receptor Modulators
Chloro-pyrimidine2-Aryl-4-aminopyrimidineAnti-inflammatory (COX Inhibitors)
Bromo-benzothiazole2-(2-Chloro-4-fluorophenyl)benzothiazoleAntimicrobial Agents
B. Development of Organic Electronic Materials

In materials science, fluorinated biaryl compounds are crucial for developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[9][10][24] The unique electronic properties imparted by the 2-chloro-4-fluorophenyl moiety are highly advantageous:

  • Tuning Energy Levels: The strong electron-withdrawing nature of fluorine helps to lower the HOMO and LUMO energy levels of the material, which can improve charge injection/extraction and enhance ambient stability.[9]

  • Enhanced Stability: The C-F bond is exceptionally strong, leading to materials with greater thermal and oxidative stability.[10]

  • Molecular Packing: Fluorine substitution can influence intermolecular interactions, promoting favorable π-π stacking for efficient charge transport.

A typical synthesis might involve coupling this compound with a dibrominated aromatic core (e.g., dibromofluorene or dibromocarbazole) to create conjugated polymers with tailored optoelectronic properties.

Part 4: Expert Insights and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently degassed solvents; Poor choice of base or solvent; Low reactivity of aryl chloride.Use a fresh, active catalyst (e.g., pre-catalysts like XPhos-Pd-G3). Thoroughly degas all solvents. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. For aryl chlorides, use specialized phosphine ligands (e.g., SPhos, XPhos) and higher temperatures.[14]
Homocoupling of Boronic Acid Presence of oxygen; Reaction temperature too high.Ensure the reaction is run under a strictly inert atmosphere. Lower the reaction temperature.
Protodeboronation (Loss of Boronic Acid Group) Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous solvents where possible or control the amount of water. Buffer the reaction if necessary. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification Co-elution of product with byproducts (e.g., phosphine oxides).Optimize chromatography conditions (try different solvent gradients). Consider alternative purification methods like recrystallization or trituration.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchG
  • Organic Syntheses Procedure. [Link]
  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles - ResearchG
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. [Link]
  • The Role of Fluorinated Compounds in Advanced M
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google P
  • Synthesis of biologically active boron-containing compounds - PMC - NIH. [Link]
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. [Link]
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. [Link]
  • This compound, 97%, Thermo Scientific. [Link]
  • US5922898A - Process for preparing biaryl compounds - Google P
  • Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules - MDPI. [Link]
  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. [Link]
  • This compound - Porphyrin-Systems. [Link]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC - NIH. [Link]
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] This application note provides a detailed experimental protocol for the Suzuki-Miyaura reaction utilizing 2-Chloro-4-fluorophenylboronic acid, a versatile building block for the synthesis of fluorinated biaryl compounds. The presence of both chloro and fluoro substituents on the boronic acid offers unique electronic properties that can enhance the biological activity and material characteristics of the resulting molecules.[1][3]

The general reactivity for the aryl halide coupling partner in a Suzuki reaction follows the trend of I > Br > OTf >> Cl, which is a direct consequence of the carbon-halogen bond dissociation energy.[1] This means that reactions involving aryl iodides and bromides are typically more facile, while aryl chlorides may require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[2][4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5][6] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive halides like chlorides.[5]

  • Transmetalation: The organic group from the organoboron species (R²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

The base plays a crucial role in the transmetalation step, and its choice can significantly impact the reaction's efficiency. It is generally accepted that the base activates the boronic acid to form a more reactive boronate "ate" complex.[2]

Experimental Protocol: Synthesis of a 2-Chloro-4-fluorobiphenyl Derivative

This protocol details the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole, using a common palladium catalyst under conventional heating. A microwave-assisted alternative is also presented for accelerated synthesis.

Reagents and Equipment
Reagent/EquipmentPurpose/Role
This compoundOrganoboron coupling partner
4-BromoanisoleAryl halide coupling partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])Palladium catalyst precursor
Sodium Carbonate (Na₂CO₃)Base for boronic acid activation
1,4-DioxaneOrganic solvent
Deionized WaterCo-solvent for the base
Round-bottom flask or Microwave vialReaction vessel
Magnetic stir barFor reaction mixture agitation
CondenserTo prevent solvent loss during heating
Inert gas supply (Nitrogen or Argon)To create an oxygen-free atmosphere
Heating mantle or Microwave reactorFor controlled heating
Standard laboratory glasswareFor work-up and purification
Ethyl acetate, BrineFor extraction
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Silica gelFor column chromatography
Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solid reagents to flask: - this compound - 4-Bromoanisole - Pd(dppf)Cl₂ B 2. Purge with inert gas (Nitrogen or Argon) A->B C 3. Add degassed solvents (Dioxane and Water) B->C D 4. Add base (Na₂CO₃) C->D E 5. Heat with vigorous stirring (Conventional or Microwave) D->E F 6. Monitor reaction progress (TLC, GC-MS, or LC-MS) E->F G 7. Cool to room temperature and quench with water F->G H 8. Extract with ethyl acetate G->H I 9. Wash with brine, dry, and concentrate H->I J 10. Purify by column chromatography I->J K Final Product J->K Characterization (NMR, MS)

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Conventional Heating
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species, which is the active catalytic form.[1]

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane to the flask via syringe.

  • Base Addition: In a separate vial, dissolve sodium carbonate (2.0 mmol, 2.0 equiv) in 2 mL of degassed water. Add this aqueous solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of water and 20 mL of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with 10 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with 20 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-fluoro-4'-methoxybiphenyl.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[4][8]

  • Reaction Setup: To a microwave reaction vial, add this compound (0.75 mmol, 1.5 equiv), 4-bromoanisole (0.5 mmol, 1.0 equiv), [Pd(dppf)Cl₂] (0.015 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add 3 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature and follow the work-up and purification steps as described in Protocol 1.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd⁰L₂ pd2_complex R¹-PdII(X)L₂ pd0->pd2_complex Oxidative Addition pd2_base R¹-PdII(Base)L₂ pd2_complex->pd2_base Anion Exchange pd2_trans R¹-PdII(R²)L₂ pd2_base->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide R¹-X aryl_halide->pd2_complex boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base boronate->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling Precautions

  • This compound: May cause skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and potential carcinogen. Handle in a fume hood.

  • Bases: Sodium carbonate and potassium carbonate are irritants. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Product Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and connectivity of the biaryl product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Screening different palladium catalysts, ligands, bases, and solvents can also lead to improved results.[6] For less reactive aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[2]

  • Side Reactions: Homocoupling of the boronic acid can be a side reaction, often promoted by the presence of oxygen.[1] Ensuring a properly degassed reaction mixture and maintaining an inert atmosphere can minimize this. Protodeborylation (loss of the boronic acid group) can also occur, particularly with electron-rich or heteroaromatic boronic acids.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds. The protocol described herein for the use of this compound provides a reliable starting point for researchers in synthetic and medicinal chemistry. By understanding the reaction mechanism and the roles of the various components, this procedure can be adapted and optimized for a wide range of aryl and heteroaryl coupling partners, facilitating the discovery and development of novel chemical entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Leadbeater, N. E., & Marco, M. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 3, 2.
  • Scribd. Exp 4 - Suzuki Coupling Reaction.
  • An, N., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(5), 8947-8961.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate. Mechanistic explanation of inversion reaction using Pd(dppf)Cl2.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • YouTube. Suzuki Coupling.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • SpringerLink. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • RSC Publishing. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies.
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.

Sources

Mastering the Final Step: A Guide to the Workup and Purification of Products from 2-Chloro-4-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of 2-Chloro-4-fluorophenylboronic Acid in Modern Synthesis

This compound is a cornerstone building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic profile, featuring both an electron-withdrawing chloro group and a strongly electronegative fluoro group, imparts distinct properties to the resulting molecules. These properties can enhance metabolic stability, modulate lipophilicity, and fine-tune the electronic characteristics of advanced materials. The most prevalent application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and heteroaryl-aryl scaffolds that are central to countless pharmaceutical agents and functional materials.[1][2][3][4]

However, the successful synthesis of the target molecule is only half the battle. The subsequent workup and purification stages are critical for isolating the desired product in high purity, free from residual catalysts, unreacted starting materials, and reaction byproducts. This guide provides a comprehensive overview of the challenges and solutions associated with the workup and purification of products derived from reactions involving this compound, with a strong emphasis on the Suzuki-Miyaura coupling.

Understanding the Challenges: A Chemist's Perspective

The purification of products from reactions involving this compound presents a unique set of challenges that stem from the nature of the reagents and the reaction itself. A thorough understanding of these potential hurdles is the first step towards developing a robust purification strategy.

  • Residual Palladium: Palladium catalysts, essential for Suzuki-Miyaura couplings, are toxic and must be removed from the final product, especially in pharmaceutical applications.[5][6] The catalyst can exist in various forms in the reaction mixture, including colloidal palladium black, which can complicate purification.

  • Boronic Acid-Related Impurities:

    • Homocoupling: Under certain conditions, particularly in the presence of oxygen, this compound can couple with itself to form a symmetrical biaryl byproduct.[7][8]

    • Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 1-chloro-3-fluorobenzene. This side reaction is often promoted by excess base or water.[9][10]

    • Residual Boronic Acid: Unreacted this compound and its anhydride forms (boroxines) can be difficult to separate from the desired product due to similar polarities.

  • Separation of Structurally Similar Compounds: The desired product, unreacted starting materials, and byproducts often possess similar structural and polarity profiles, making chromatographic separation challenging.

Strategic Workup Protocols: Laying the Foundation for Purity

A well-designed workup procedure is crucial for removing the bulk of impurities before the final purification step. The choice of workup strategy will depend on the specific reaction conditions and the nature of the product.

Protocol 1: Standard Aqueous Workup for Neutral Products

This is the most common workup procedure for Suzuki-Miyaura reactions yielding neutral biaryl products.

Rationale: The goal is to partition the organic product into an organic solvent while removing water-soluble inorganic salts (from the base) and residual boronic acid.

Step-by-Step Procedure:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate, dichloromethane, or toluene. Ethyl acetate is a common first choice.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the bulk of the inorganic base and other water-soluble impurities.

  • Brine Wash: Perform a subsequent wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and further remove water from the organic layer.[1][7][11]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Visualizing the Workflow: From Reaction to Crude Product

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_output Output reaction Suzuki-Miyaura Reaction Mixture cool Cool to RT reaction->cool 1. dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute 2. wash_water Wash with Water dilute->wash_water 3. wash_brine Wash with Brine wash_water->wash_brine 4. dry Dry over Na₂SO₄ wash_brine->dry 5. concentrate Concentrate in vacuo dry->concentrate 6. crude_product Crude Product for Purification concentrate->crude_product

Caption: Standard aqueous workup workflow for Suzuki-Miyaura reactions.

Advanced Purification Strategies: Achieving High Purity

Once the crude product is obtained, a more rigorous purification technique is typically required to achieve the desired level of purity.

Palladium Scavenging: A Critical Step

Before proceeding to chromatography or recrystallization, it is often beneficial to perform a dedicated step to remove residual palladium.

MethodProcedureAdvantagesDisadvantages
Celite Filtration Dilute the crude reaction mixture in a suitable solvent and filter through a pad of Celite®.[5]Simple and fast for removing palladium black.May not remove soluble palladium species.
Aqueous NaHSO₃ Wash During the workup, wash the organic layer with a 10-20% aqueous solution of sodium bisulfite.[6]Effective at removing some soluble palladium.May not be universally effective for all catalysts.
Thiol-Based Scavengers Stir the crude product in a solution with a silica-bound thiol scavenger resin, then filter.High efficiency for removing various Pd species.Higher cost compared to other methods.
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the most widely used technique for purifying products from Suzuki-Miyaura reactions.

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Step-by-Step Procedure:

  • Stationary Phase Selection: Silica gel is the standard choice. For highly acidic or basic compounds, neutral alumina may be considered.

  • Mobile Phase Selection:

    • A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point.

    • The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for the desired product.

    • For difficult separations, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic products) or acetic acid (for acidic products) can be beneficial.[12]

  • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This often leads to better separation than direct liquid injection.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Decision Tree

G start Crude Product pd_removal Significant Palladium Residue? start->pd_removal scavenge Perform Palladium Scavenging (e.g., Celite filtration, scavenger resin) pd_removal->scavenge Yes chromatography Flash Column Chromatography pd_removal->chromatography No scavenge->chromatography purity_check Product Pure? chromatography->purity_check final_product Final Pure Product purity_check->final_product Yes recrystallization Recrystallization purity_check->recrystallization No, solid prep_hplc Preparative HPLC purity_check->prep_hplc No, oil/amorphous recrystallization->final_product prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Protocol 3: Purification by Recrystallization

For solid products, recrystallization can be a highly effective method for achieving excellent purity.

Rationale: This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

Step-by-Step Procedure:

  • Solvent Screening: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Common Purification Issues

IssuePossible CauseSuggested Solution
Product and Boronic Acid Co-elute Similar polarities.1. Modify Mobile Phase: Add a small percentage of acetic acid to the eluent to help differentiate the acidic boronic acid from a neutral product.[12] 2. Base Wash (for non-acidic products): Perform a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) wash during the workup to extract the acidic boronic acid into the aqueous layer. 3. Derivatization: Convert the boronic acid to a more polar boronate ester by treating the crude mixture with a diol (e.g., pinacol) before chromatography.
Persistent Yellow/Brown Color in Product Residual palladium or colored organic impurities.1. Charcoal Treatment: Before the final filtration or after recrystallization, stir the solution with a small amount of activated charcoal to adsorb colored impurities. 2. Repeat Palladium Scavenging: Employ a more rigorous palladium removal technique.
Low Recovery from Column Chromatography Product is too polar and sticks to the silica gel, or too non-polar and elutes too quickly.1. Adjust Mobile Phase: For polar products, gradually increase the polarity of the eluent (e.g., by adding methanol). For non-polar products, use a less polar solvent system. 2. Change Stationary Phase: Consider using neutral alumina instead of silica gel.
Product Fails to Crystallize Product is an oil or amorphous solid, or significant impurities are present.1. Purity Check: Ensure the product is sufficiently pure by another analytical method (e.g., NMR, LC-MS). If impurities are present, repeat chromatography. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Alternative Solvents: Screen a wider range of recrystallization solvents. 4. Alternative Purification: If the product is inherently an oil, preparative HPLC may be necessary.

Conclusion: A Pathway to Pristine Products

The workup and purification of reaction products derived from this compound are critical steps that demand careful consideration and methodological rigor. By understanding the potential challenges, implementing strategic workup protocols, and selecting the appropriate purification techniques, researchers can consistently isolate high-purity products. The protocols and troubleshooting guidance provided in this document serve as a robust framework for navigating the complexities of post-reaction processing, ultimately enabling the successful synthesis and evaluation of novel chemical entities for a wide range of applications.

References

  • Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Link
  • Al-Masum, M. (2012). Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. International Journal of Organic Chemistry, 2, 25-28.
  • US Patent US20160340311A1. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?Link
  • ResearchGate. (2025).
  • Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Link
  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Link
  • Benchchem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Link
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Link
  • Google Patents. (Year).
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Link
  • Benchchem. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link
  • Organic Chemistry Portal. (Year). Suzuki Coupling. Link
  • ResearchGate. (2016).
  • Waters Corporation. (Year). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Link
  • Rose-Hulman Institute of Technology. (Year). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-Chloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting for a common challenge in cross-coupling chemistry: low yields in Suzuki-Miyaura reactions involving 2-Chloro-4-fluorophenylboronic acid. The unique electronic nature of this substrate, characterized by the presence of two electron-withdrawing halogens, presents specific hurdles that require a nuanced approach to reaction optimization. This guide offers a structured, causality-driven framework to diagnose and resolve these issues, ensuring the robustness and success of your synthetic endeavors.

Understanding the Core Challenge: The Electronic Profile of this compound

The primary obstacle when using this compound stems from its electronic properties. The chlorine and fluorine atoms are strongly electron-withdrawing, which has two main consequences for the Suzuki-Miyaura coupling mechanism:

  • Reduced Nucleophilicity: The electron-deficient nature of the aryl ring decreases the nucleophilicity of the boronic acid. This directly impacts the transmetalation step, which is often the rate-limiting step in the catalytic cycle. A less nucleophilic boronic acid leads to a slower transfer of the aryl group to the palladium center, thereby reducing the overall reaction rate and yield.[1]

  • Increased Susceptibility to Protodeboronation: Electron-deficient arylboronic acids are particularly prone to protodeboronation, a significant side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water).[2][3] This decomposition of the starting material is a direct cause of reduced product formation.

The following sections will provide a systematic approach to overcoming these inherent challenges.

Troubleshooting Workflow: A Step-by-Step Diagnostic Approach

Low yields are rarely due to a single factor. This workflow encourages a logical and systematic investigation of potential causes.

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Step 2: Assess Reaction Conditions (Atmosphere & Solvent) check_reagents->check_conditions Reagents OK optimize_catalyst Step 3: Evaluate Catalyst System (Precatalyst & Ligand) check_conditions->optimize_catalyst Conditions OK optimize_base Step 4: Scrutinize Base Selection & Strength optimize_catalyst->optimize_base Catalyst System OK address_deboronation Step 5: Mitigate Protodeboronation optimize_base->address_deboronation Base OK solution Optimized Yield address_deboronation->solution Side Reactions Minimized

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Q1: My reaction with this compound has stalled or resulted in a very low yield. What are the first things I should check?

A1: Before delving into complex optimization, always start with the fundamentals. Often, low yields can be traced back to basic setup and reagent issues.

  • Reagent Purity and Stability:

    • Boronic Acid Quality: this compound can be susceptible to degradation over time. It's crucial to use a fresh, high-purity batch. Consider the possibility of protodeboronation even during storage.

    • Aryl Halide Reactivity: The general reactivity trend for the aryl halide coupling partner is I > Br > OTf >> Cl.[3][4] If you are using a less reactive aryl chloride as your coupling partner, the reaction will be inherently more challenging and require a more robust catalytic system.[5][6]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[3] Ensure they have been stored under an inert atmosphere. Phosphine ligands, in particular, can oxidize, which will inhibit catalytic activity.

  • Reaction Stoichiometry:

    • It is common practice to use a slight excess of the boronic acid (typically 1.2–1.5 equivalents) to drive the reaction to completion.[1]

Q2: I suspect protodeboronation is consuming my boronic acid. How can I confirm this and what are the best strategies to prevent it?

A2: Protodeboronation is a highly probable cause of low yields with this substrate.[2]

  • Diagnosis: Monitor your reaction by LC-MS or GC-MS. The presence of 1-chloro-3-fluorobenzene as a byproduct is a strong indicator of protodeboronation.

  • Mitigation Strategies:

    • Use a Milder or Anhydrous Base: While a base is necessary to activate the boronic acid for transmetalation, strong aqueous bases can accelerate protodeboronation.[7] Switching to a milder base like potassium fluoride (KF) or using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be highly effective.[1][7]

    • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a robust strategy.[7]

      • Pinacol Esters (BPin): These are more resistant to protodeboronation and are a common alternative.

      • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its decomposition.

      • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in the coupling reaction, often with improved results in protic solvents.[8]

Q3: My transmetalation seems to be slow due to the electron-deficient nature of the boronic acid. How can I accelerate this step?

A3: Slow transmetalation is the key mechanistic bottleneck.[1] The following adjustments to your protocol can help overcome this hurdle.

  • Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is critical.

    • Use Electron-Rich and Bulky Ligands: Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[7][9] Their electron-donating nature increases the electron density on the palladium center, which facilitates the transmetalation step. Their steric bulk can also promote the final reductive elimination step.

    • Employ Modern Precatalysts: Instead of traditional Pd(0) or Pd(II) sources like Pd(PPh₃)₄ or Pd(OAc)₂, consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts).[1] These are air-stable complexes that efficiently generate the active monoligated Pd(0) species in situ, leading to more reliable and higher-yielding reactions.[10]

  • Base and Solvent System:

    • Stronger Bases: A stronger base can more effectively form the active boronate species, which is crucial for transmetalation.[5] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium or potassium carbonate.[1][7] Ensure the base is finely powdered to maximize its surface area and reactivity.

    • Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in dissolving the base.[1][7] The optimal solvent system may need to be screened for your specific substrate combination.

  • Increase Reaction Temperature: If other optimizations are insufficient, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for transmetalation.[1][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a starting point and should be optimized for your specific aryl halide.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent catalyst deactivation.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to the desired concentration (typically 0.1-0.2 M relative to the limiting reagent).[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purification: Purify the crude product by flash column chromatography.[1][3]

Protocol for Protection of Boronic Acid with Diethanolamine

This procedure creates a more stable boronate complex that can be used directly in the coupling reaction.[8]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A precipitate will form. Continue stirring the slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Data Summary and Visualization

Table 1: Recommended Conditions for Challenging Suzuki Couplings
ParameterRecommendation for this compoundRationale
Catalyst Buchwald Precatalysts (e.g., XPhos Pd G3/G4)Efficiently generates the active Pd(0) species; ideal for challenging couplings.[1]
Ligand Electron-rich, bulky biaryl phosphines (e.g., XPhos, SPhos)Accelerates the rate-limiting transmetalation step.[7]
Base Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)Promotes formation of the active boronate species.[1][7]
Solvent Aprotic polar solvents (e.g., Dioxane, Toluene, THF), often with minimal H₂OGood solubility for reagents; water can aid base dissolution but may increase protodeboronation.[1][7]
Temperature 80 - 110 °CProvides energy to overcome activation barriers.[7]
Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 (Active Catalyst) PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl + Ar-X Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl + [Ar'-B(OH)3]- Transmetalation (Rate-Limiting) Transmetalation Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Diaryl->Product RedElim Reductive Elimination Base_Activation Base Activation of Boronic Acid Boronic_Acid Ar'-B(OH)2 Activated_Boronate [Ar'-B(OH)3]- Boronic_Acid->Activated_Boronate + Base (e.g., K3PO4) Boronic_Acid->Activated_Boronate + OH- Aryl_Halide Ar-X

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Valente, C., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
  • Catalysts. (2023). Preformed Pd(II)
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
  • MDPI. (2017).
  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

Sources

Technical Support Center: Strategies for Preventing Homocoupling of 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 2-Chloro-4-fluorophenylboronic acid in cross-coupling reactions. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you minimize this common side reaction and maximize the yield of your desired product.

Understanding the Challenge: Homocoupling of an Electron-Deficient Boronic Acid

This compound is an electron-deficient substrate due to the presence of two electron-withdrawing groups (chlorine and fluorine). This electronic nature can make it more susceptible to side reactions, particularly homocoupling, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Homocoupling results in the formation of a symmetrical biaryl byproduct from two molecules of the boronic acid, which not only reduces the yield of the desired cross-coupled product but also complicates purification.

The primary mechanisms leading to homocoupling are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the coupling of two boronic acid molecules.[1][2][3]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, it can directly react with the boronic acid to form the homocoupled product while generating the active Pd(0) catalyst for the main reaction cycle.[3][4]

  • Protonolysis/Second Transmetalation: In some cases, particularly with hindered or electron-deficient systems, homocoupling can occur through a less common pathway involving protonolysis and a second transmetalation event.[5][6]

This guide will provide actionable strategies to mitigate these pathways and optimize your reaction conditions.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a structured approach to diagnosing and resolving issues with excessive homocoupling of this compound.

Issue 1: Significant Formation of 4,4'-Dichloro-2,2'-difluorobiphenyl (Homocoupling Product)
Potential Cause Explanation Recommended Solution
Oxygen Contamination Dissolved oxygen in the reaction mixture is a major contributor to homocoupling by oxidizing the active Pd(0) catalyst.[1][2][4]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Effective methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or performing three to five freeze-pump-thaw cycles for complete oxygen removal.[1][3]
Use of Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly promote homocoupling before being reduced to the active Pd(0) species.[3][4]Use a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][7] Use a Precatalyst: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for rapid generation of the active Pd(0) species, which can minimize homocoupling.
Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the desired cross-coupling versus side reactions.Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates leading to homocoupling.[5][8]
Inappropriate Base or Solvent The choice of base and solvent affects the activation of the boronic acid and the overall reaction kinetics. An unsuitable combination can favor side reactions.Optimize Base and Solvent System: For electron-deficient boronic acids, consider using a moderately strong base like K₃PO₄ or Cs₂CO₃.[8] Aprotic solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water, are generally effective.[1]
High Reaction Temperature Elevated temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling reaction.Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.[1]
Issue 2: Low Yield of the Desired Cross-Coupled Product with Persistent Homocoupling
Potential Cause Explanation Recommended Solution
Slow Transmetalation The electron-deficient nature of this compound can lead to a slower transmetalation step in the catalytic cycle.Use a Stronger Base: Employing a stronger base such as K₃PO₄ or Cs₂CO₃ can facilitate the formation of the more nucleophilic boronate species, thereby accelerating transmetalation.[8] Increase Reaction Temperature: Carefully increasing the reaction temperature may be necessary to overcome the activation barrier for transmetalation.[8]
Competitive Protodeboronation The boronic acid can react with protic species in the reaction mixture, leading to the formation of 1-chloro-3-fluorobenzene and reducing the amount of boronic acid available for cross-coupling.Use Anhydrous Conditions (if possible): While some water is often necessary, excessive amounts can promote protodeboronation. Careful optimization of the solvent system is key. Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester, which can be more resistant to protodeboronation.[4]
Reaction Stoichiometry The relative concentrations of the reactants can influence the reaction pathways.Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1] Use a Slight Excess of the Aryl Halide: Employing a slight excess of the coupling partner can help ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling with this compound?

A1: The primary causes are the presence of oxygen, which oxidizes the active Pd(0) catalyst, and the use of Pd(II) precatalysts that can directly mediate the homocoupling reaction.[1][3][4] The electron-deficient nature of this specific boronic acid can also make it more prone to this side reaction.[5]

Q2: How can I effectively remove oxygen from my reaction?

A2: The two most effective methods are sparging with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) and performing three to five freeze-pump-thaw cycles.[3] For most applications, sparging is sufficient.

Q3: Which palladium catalyst is best for minimizing homocoupling?

A3: Using a Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst that rapidly generates the active Pd(0) species is generally preferred over Pd(II) sources like Pd(OAc)₂.[9]

Q4: Can the choice of base make a difference?

A4: Yes, the base is critical. For electron-deficient boronic acids where transmetalation can be slow, a stronger base like K₃PO₄ or Cs₂CO₃ is often beneficial to activate the boronic acid.[8]

Q5: Is it better to use the boronic acid or a corresponding boronic ester?

A5: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation and homocoupling.[4] If you continue to face issues with the boronic acid, converting it to the pinacol ester is a highly recommended strategy.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the cross-coupling of this compound with an aryl bromide.

Reagents and Equipment:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Final Degassing: Sparge the reaction mixture with argon or nitrogen for an additional 10 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of 2-(2-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

If homocoupling remains problematic, converting the boronic acid to its pinacol ester is a valuable strategy.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or a suitable aprotic solvent

  • Dean-Stark apparatus or molecular sieves

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound and pinacol.

  • Solvent Addition: Add toluene to the flask.

  • Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Completion: Once the reaction is complete (as determined by TLC or LC-MS, monitoring the disappearance of the boronic acid), cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Visualizing the Reaction and Troubleshooting Workflow

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM Ar'B(OH)₂ Base ArPdArB Ar-Pd(II)-Ar' TM->ArPdArB RE Reductive Elimination ArPdArB->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product Pd0_homo Pd(0)L_n Oxidation Oxidation Pd0_homo->Oxidation O₂ PdII Pd(II)L_n Oxidation->PdII HC Homocoupling PdII->HC 2 x Ar'B(OH)₂ HC->Pd0_homo Byproduct Ar'-Ar' (Homocoupling Byproduct) HC->Byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere 1. Check Reaction Atmosphere Start->Check_Atmosphere Degas Action: Rigorously Degas (Sparge / Freeze-Pump-Thaw) Check_Atmosphere->Degas Oxygen Present? Check_Catalyst 2. Evaluate Palladium Source Check_Atmosphere->Check_Catalyst Inert Degas->Check_Catalyst Use_Pd0 Action: Use Pd(0) Source or Modern Precatalyst (e.g., G3/G4) Check_Catalyst->Use_Pd0 Using Pd(II)? Check_Ligand_Base 3. Optimize Ligand & Base Check_Catalyst->Check_Ligand_Base Using Pd(0) Use_Pd0->Check_Ligand_Base Use_Bulky_Ligand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos) & Stronger Base (K₃PO₄) Check_Ligand_Base->Use_Bulky_Ligand Suboptimal? Check_Conditions 4. Adjust Reaction Conditions Check_Ligand_Base->Check_Conditions Optimal Use_Bulky_Ligand->Check_Conditions Adjust_Temp_Conc Action: Lower Temperature & Consider Slow Addition of Boronic Acid Check_Conditions->Adjust_Temp_Conc High Temp? Consider_Ester 5. Persistent Issue? Check_Conditions->Consider_Ester Optimized Adjust_Temp_Conc->Consider_Ester Use_Pinacol_Ester Action: Convert to Pinacol Ester Consider_Ester->Use_Pinacol_Ester Yes End Homocoupling Minimized Consider_Ester->End No Use_Pinacol_Ester->End

Caption: Troubleshooting workflow for minimizing homocoupling of this compound.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Thieme Chemistry. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synthesis 2017; 49(15): 3473-3482.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Reddit. Struggling with Suzuki Reaction : r/Chempros.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • PubMed. Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. J Phys Chem A. 2008 Dec 18;112(50):12896-903.

Sources

Technical Support Center: Stability of 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and questions regarding its stability under typical reaction conditions, providing in-depth explanations and actionable troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the primary stability concerns I should be aware of?

A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound often stem from its susceptibility to decomposition under the reaction conditions. The primary pathway for degradation is protodeboronation , a side reaction where the boronic acid moiety is replaced by a hydrogen atom.[1][2][3] This is particularly prevalent with electron-deficient arylboronic acids, such as the one , due to the electron-withdrawing effects of the chlorine and fluorine substituents.

Several factors can accelerate protodeboronation:

  • Presence of Water: Aqueous basic conditions, common in Suzuki couplings, can facilitate this undesired reaction.[2]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strong basic conditions can promote protodeboronation.[4][5][6]

  • Prolonged Reaction Times: Extended exposure to reaction conditions increases the likelihood of degradation.

To mitigate these issues, consider optimizing your reaction parameters as detailed in the troubleshooting section below.

Q2: What is the visual representation of the main decomposition pathway for my boronic acid?

A2: The primary decomposition pathway, protodeboronation, is a critical factor to understand. The following diagram illustrates this process, which competes with the desired Suzuki-Miyaura coupling.

Reagent_Quality_Check start Inconsistent Results Observed check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage check_purity Assess Purity (e.g., NMR, LC-MS) check_storage->check_purity new_reagent Use a Fresh Batch of Boronic Acid check_purity->new_reagent test_reaction Perform Small-Scale Test Reaction new_reagent->test_reaction consistent Consistent Results test_reaction->consistent inconsistent Still Inconsistent test_reaction->inconsistent troubleshoot Re-evaluate Other Reaction Parameters inconsistent->troubleshoot

Caption: Decision workflow for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Screening of Bases for Suzuki-Miyaura Coupling

This protocol provides a framework for identifying the optimal base to maximize product yield while minimizing protodeboronation.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Set up a parallel reaction block or multiple reaction vials under an inert atmosphere.

  • To each vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (0.02 equiv).

  • In separate stock solutions, prepare each base (2.0 equiv) in the chosen solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Add the respective base solution to each reaction vial.

  • Stir the reactions at the desired temperature (e.g., 80 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Upon completion, quench the reactions and analyze the crude product mixture by a quantitative method (e.g., ¹H NMR with an internal standard or GC with a calibration curve) to determine the yield of the desired product and the amount of protodeboronated byproduct.

  • Compare the results to identify the base that provides the best ratio of product to byproduct.

References

  • C. A. G. N. Montalbetti and V. Falque, "Amide bond formation and peptide coupling," Tetrahedron, vol. 61, no. 46, pp. 10827-10852, 2005.
  • S. M. T.
  • A. V. Chernyak, J. S. Dudzinski, and S. L. Castle, "Protodeboronation of arylboronic acids and esters," Org. Biomol. Chem., vol. 16, no. 37, pp. 6534-6537, 2018.
  • A. C. S. C. O. de Souza, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," J. Am. Chem. Soc., vol. 139, no. 35, pp. 12157-12164, 2017.
  • A. C. S. C. O. de Souza, "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion," LJMU Research Online, 2017.
  • ChemicalBook, "2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID - Safety D
  • M. R. Netherton, C. Dai, K. Neuschütz, and G. C. Fu, "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Halides," J. Am. Chem. Soc., vol. 123, no. 41, pp. 10099-10100, 2001.
  • K. L. Billingsley, K. W. Anderson, and S. L. Buchwald, "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," J. Am. Chem. Soc., vol. 129, no. 11, pp. 3358-3366, 2007.
  • J. F. Hartwig, "Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions," Acc. Chem. Res., vol. 41, no. 11, pp. 1534-1544, 2008.
  • Fisher Scientific, "SAFETY DATA SHEET: 2-Chloro-6-fluorophenylboronic acid," 2010.
  • S. A. W. S. A. W. Al-Jubouri, "Thermal Stability of High Molecular Weight Self-Doped Poly(anilineboronic acid)," American Chemical Society, 2009.
  • Fisher Scientific, "SAFETY DATA SHEET: 4-Fluorophenylboronic acid," 2025.
  • M. A. K. A. K. Cyranski, "Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
  • M. A. K. A. K. Cyranski, "Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
  • BenchChem, "Technical Support Center: Enhancing the Reactivity of 4-Fluorophenylboronic Acid," 2025.
  • Sigma-Aldrich, "SAFETY D
  • Oakwood Chemical, "this compound," 2025.
  • Sigma-Aldrich, "4-Fluorophenylboronic acid," 2025.
  • ChemicalBook, "this compound CAS#: 313545-72-1," 2025.
  • FUJIFILM Wako Chemicals, "this compound," 2025.
  • Organic Chemistry Portal, "Suzuki Coupling," 2021.
  • M. A. Abbasi, "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)," J Pharm Sci, vol. 89, no. 6, pp. 758-765, 2000.
  • Sigma-Aldrich, "this compound | 313545-72-1," 2025.
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," 2022.
  • M. A. Abbasi, "Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies," PubMed Central, 2022.
  • M. A.
  • Thermo Scientific Chemicals, "this compound, 97% 1 g," 2025.
  • Sigma-Aldrich, "this compound AldrichCPR," 2025.
  • M. A.
  • M. A. Abbasi, "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides," NIH, 2008.
  • PubChem, "4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645," 2025.
  • Chem-Impex, "this compound," 2025.
  • S. M. T. Al-Jubouri, "Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds," MDPI, 2024.

Sources

solubility issues with 2-Chloro-4-fluorophenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges, with a primary focus on solubility issues in organic solvents, and provide practical, field-tested solutions to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Solubility Challenges

Researchers may encounter difficulties in dissolving this compound, which can impede reaction initiation and affect overall yield and reproducibility. The following flowchart provides a systematic approach to troubleshooting and resolving these solubility issues.

Caption: A workflow diagram for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for dissolving this compound for a Suzuki-Miyaura coupling reaction?

A1: Based on the general solubility trends of phenylboronic acids, polar aprotic solvents are an excellent starting point.[1][2][3] We recommend beginning with tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF). Ethers and ketones generally exhibit good solubility for phenylboronic acids.[3] Toluene can also be used, often in combination with a co-solvent and heating. While less common as a primary solvent for the boronic acid itself, ethanol can be an effective co-solvent.

The choice of solvent can significantly impact the efficiency of the Suzuki-Miyaura reaction, so it should be selected based on the specific requirements of your catalytic system and substrates.[3]

Q2: I'm observing a white solid that is not dissolving in my reaction solvent even with stirring. What steps can I take?

A2: If you are encountering poor solubility at room temperature, consider the following interventions:

  • Gentle Heating: Phenylboronic acids often show increased solubility with a rise in temperature.[4] Warming the mixture to 40-60 °C with stirring can be effective. Be mindful of the boiling points of your solvents and the thermal stability of your other reagents.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and enhance dissolution.

  • Co-solvent Addition: The addition of a small amount of a polar co-solvent, such as water or ethanol, is a common practice in Suzuki-Miyaura reactions.[5] This can aid in the dissolution of both the boronic acid and the inorganic base.

Q3: Can the choice of base affect the solubility of this compound?

A3: Yes, the base plays a crucial role not only in the catalytic cycle but also in the solubility of the boronic acid. In the presence of a base, the boronic acid can be converted to a more soluble boronate salt.[6][7]

If you are using a solid base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), ensure it is finely powdered to maximize surface area. The formation of the boronate salt at the interface of the solid base and the solvent can be a rate-limiting step for dissolution. The use of an aqueous solution of the base is a common strategy to facilitate this process and improve the overall homogeneity of the reaction mixture.

Q4: My boronic acid appears to be decomposing or leading to side reactions upon heating. What could be the cause?

A4: Boronic acids can be susceptible to decomposition, particularly at elevated temperatures. Two common decomposition pathways are protodeboronation (loss of the boronic acid group) and trimerization to form boroxines.[8]

To mitigate this, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Additionally, make sure your solvents are properly degassed to remove dissolved oxygen, which can contribute to side reactions like homocoupling.[5] If decomposition persists, consider using a more active palladium catalyst that allows for lower reaction temperatures.

Q5: Are there any derivatives of this compound that have better solubility or stability?

A5: Yes, if persistent solubility or stability issues are compromising your results, you can consider using a boronate ester, such as a pinacol ester. Boronate esters often exhibit improved solubility in organic solvents and are more stable towards protodeboronation and trimerization.[1][2]

Another strategy is the in-situ or ex-situ formation of a diethanolamine adduct. These adducts are often crystalline, air-stable solids that can be used directly in Suzuki coupling reactions, releasing the boronic acid under the reaction conditions.[9]

Data and Protocols

Expected Solubility Profile of this compound
SolventPolarity IndexExpected SolubilityNotes
Tetrahydrofuran (THF)4.0HighA common and effective solvent for Suzuki-Miyaura reactions.
1,4-Dioxane4.8HighAnother widely used solvent, often in combination with water.
Dimethylformamide (DMF)6.4HighA polar aprotic solvent that can facilitate the dissolution of many reagents.
Acetone5.1HighKetones generally show good solubility for phenylboronic acids.
Ethanol5.2Moderate to HighOften used as a co-solvent.
Toluene2.4ModerateHeating is often required to achieve sufficient solubility.
Chloroform4.1ModerateCan be used, but less common for coupling reactions.
Methylcyclohexane~0.0Very LowHydrocarbon solvents are generally poor choices.
Experimental Protocol for Enhancing Solubility in a Suzuki-Miyaura Coupling

This protocol provides a step-by-step method for a typical Suzuki-Miyaura reaction, incorporating best practices for addressing potential solubility issues with this compound.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Reaction vessel with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.

  • Initial Dissolution Attempt: Stir the mixture vigorously at room temperature for 10-15 minutes.

  • Troubleshooting Solubility:

    • If the solids have not dissolved, gently heat the mixture to 50-80 °C with continued stirring.

    • If solubility is still an issue, consider adding a small amount of a co-solvent like ethanol or applying sonication for 5-10 minutes.

  • Catalyst Addition: Once the reaction mixture is homogeneous (or a fine slurry), add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction Monitoring: Maintain the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
  • Sporzyński, A., Leszczyński, P., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Sporzyński, A., Adamczyk-Woźniak, A., & Leszczyński, P. (2020). Dehydration of Phenylboronic Acid with the Formation of Boroxine. Molecules, 25(23), 5678.
  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....
  • ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its....
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Hickman, A. J., & Sanford, M. S. (2012). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Anderson, K. W., & Buchwald, S. L. (2005). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 70(18), 7328-7333.
  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. (n.d.). Effect of the temperature on water solubility and the first dissociation constant K a of boric acid.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Catalyst Deactivation in 2-Chloro-4-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 2-Chloro-4-fluorophenylboronic acid. Our goal is to equip you with the scientific understanding and practical protocols needed to diagnose, mitigate, and resolve catalytic challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about catalyst stability and performance in Suzuki-Miyaura reactions utilizing this compound.

Q1: What are the most immediate signs of catalyst deactivation in my reaction?

The most common visual indicator of catalyst deactivation is the formation and precipitation of palladium black, a clear sign that the active Pd(0) species is aggregating and falling out of the catalytic cycle.[1][2] Other signs include a reaction that stalls before reaching completion (as monitored by TLC, GC-MS, or LC-MS) or a significantly lower than expected product yield.

Q2: Why might reactions with this compound be particularly sensitive to catalyst issues?

This compound is an electron-deficient arylboronic acid. Such compounds can be more susceptible to a detrimental side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, reducing the availability of the nucleophile for the desired cross-coupling.[3][4] Furthermore, like all boronic acids, impurities can act as catalyst poisons, and its specific reactivity profile may require careful optimization of conditions to favor the cross-coupling pathway over catalyst decomposition.[5]

Q3: How does my choice of ligand critically impact catalyst stability?

Ligands are crucial for stabilizing the active Pd(0) catalyst.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) create a sterically hindered and electronically saturated environment around the palladium atom.[1][7] This coordination shell prevents individual palladium atoms from aggregating into inactive palladium black and modulates the metal's reactivity to promote the desired steps of the catalytic cycle.[6][7] An insufficient amount or an inappropriate type of ligand can leave the palladium center exposed and prone to deactivation.[1]

Q4: Can the base or solvent contribute to catalyst deactivation?

Absolutely. The base is required to activate the boronic acid for the transmetalation step, but an overly strong or poorly soluble base can lead to side reactions or degradation of sensitive substrates, which can indirectly poison the catalyst.[1][7] The solvent must be anhydrous and thoroughly deoxygenated. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or promote the formation of palladium black, while water can facilitate protodeboronation.[1][3][5]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.

Issue 1: Visible Formation of Palladium Black

The appearance of a black precipitate is the most definitive sign of catalyst decomposition.

  • Probable Cause A: Thermal Decomposition. High reaction temperatures can accelerate the rate of catalyst aggregation and decomposition.[1][5]

  • Probable Cause B: Oxidative Damage. The presence of residual oxygen in the reaction vessel is a primary cause of Pd(0) oxidation and subsequent precipitation.[5]

  • Probable Cause C: Insufficient Ligand Stabilization. The ratio of ligand to palladium may be too low, or the chosen ligand may not be sterically bulky or electron-rich enough to protect the palladium center.[1]

  • Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.

  • Ensure a Strictly Inert Atmosphere: Rigorously degas all solvents and reagents. See Protocol 1 for a detailed procedure on setting up an inert atmosphere.

  • Optimize Ligand System:

    • Increase the ligand-to-palladium ratio. A ratio of 1.1:1 to 2:1 is a common starting point, but a slight excess of ligand can be beneficial.[1]

    • Screen more robust ligands. Switch from simple phosphines like PPh₃ to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are known to be excellent at stabilizing Pd(0).[1][7]

Issue 2: Reaction Stalls or Shows Incomplete Conversion

When the reaction starts but fails to proceed to completion, a more subtle, gradual deactivation is likely occurring.

  • Probable Cause A: Catalyst Poisoning from Reagents. Trace impurities in the this compound, the coupling partner, or even the bulk base can act as poisons that bind to the catalyst's active sites.[5][8]

  • Probable Cause B: Ligand Degradation. Under thermal stress or in the presence of certain reagents, phosphine-based ligands can degrade over the course of the reaction, leading to the gradual loss of active catalyst.[2]

  • Probable Cause C: Competing Side Reactions. A significant rate of protodeboronation can consume the boronic acid, making it appear as if the catalyst has stopped working.[3]

  • Purify All Reagents:

    • Recrystallize the this compound.

    • Distill liquid starting materials.

    • Ensure the base is of high purity and has been stored properly in a desiccator.[5]

  • Screen Alternative Catalyst Systems:

    • Test different classes of ligands (e.g., NHCs vs. phosphines) that may have greater stability under your specific reaction conditions.[7]

    • Consider using air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which can ensure efficient and consistent generation of the active Pd(0) species.[5]

  • Minimize Protodeboronation:

    • Use rigorously dried, anhydrous solvents.

    • If protodeboronation is confirmed (by identifying the resulting fluorochloro-benzene byproduct), consider converting the boronic acid to a more stable surrogate, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[3][6]

Troubleshooting Summary Table
SymptomProbable CauseRecommended Actions & Key References
Palladium Black Precipitate Catalyst Aggregation/DecompositionLower temperature, ensure inert atmosphere, use bulky/electron-rich ligands.[1][5]
Stalled Reaction / Incomplete Conversion Reagent Impurities, Ligand DegradationPurify starting materials, screen different ligands (e.g., NHCs), use precatalysts.[5][8]
Low Yield with Byproducts Protodeboronation, HomocouplingUse anhydrous solvents, consider boronic acid surrogates, ensure strict O₂ exclusion.[2]
Visualizing Deactivation & Troubleshooting

To better understand the processes, the following diagrams illustrate the key pathways for catalyst deactivation and a logical workflow for troubleshooting.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active L-Pd(0) Catalyst OA Oxidative Addition (R-X) Pd0->OA Product Pd_Black Inactive 'Palladium Black' Pd0->Pd_Black Aggregation (High Temp, Low Ligand) Oxidized_Pd Inactive Oxidized Pd(II) Pd0->Oxidized_Pd Oxidation (O₂) PdII L-Pd(II)-R Complex OA->PdII Product Trans Transmetalation (Ar-B(OH)2) PdII->Trans Product RE Reductive Elimination Trans->RE Product RE->Pd0 Product

Caption: Common catalyst deactivation pathways off the main Suzuki cycle.

G Start Poor Reaction Outcome (Low Yield / Stalled) Check_Pd_Black Is Palladium Black Visible? Start->Check_Pd_Black Optimize_Conditions Optimize Conditions: 1. Lower Temperature 2. Improve Inert Atmosphere 3. Screen Bulky Ligands Check_Pd_Black->Optimize_Conditions Yes Check_Purity Purify Reagents: 1. Recrystallize Boronic Acid 2. Distill Coupling Partner 3. Use High-Purity Base Check_Pd_Black->Check_Purity No Check_Side_Reactions Analyze for Byproducts: (e.g., Protodeboronation) Check_Purity->Check_Side_Reactions Use_Surrogate Use Boronic Acid Surrogate (e.g., Pinacol Ester) Check_Side_Reactions->Use_Surrogate Yes Re_Optimize Re-optimize Base/ Solvent System Check_Side_Reactions->Re_Optimize No

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Analytical & Recovery Protocols
Protocol 1: Establishing an Inert Atmosphere

Oxygen is a potent enemy of Pd(0) catalysts. This protocol ensures its removal.

  • Assembly: Assemble your reaction glassware (oven-dried) with a stir bar and a condenser fitted with a gas inlet adapter connected to a bubbler.

  • Purge: Flush the entire system with a steady stream of an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Degassing: Use one of the following methods for your solvent:

    • Sparging: Bubble the inert gas through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum until bubbling stops, and then thaw under an inert atmosphere. Repeat this cycle three times.

  • Reagent Addition: Add all solid reagents to the flask under a positive pressure of inert gas. Add the degassed solvent via cannula or syringe.

  • Execution: Maintain a slight positive pressure of the inert gas (indicated by slow bubbling in the bubbler) throughout the entire reaction.

Protocol 2: Characterization of Deactivated Catalyst

If palladium black forms, analyzing it can confirm its composition.

  • Isolation: Once the reaction is complete, allow the black precipitate to settle. Carefully remove the supernatant liquid via cannula filtration under an inert atmosphere.[1]

  • Washing: Wash the remaining black solid sequentially with the reaction solvent (e.g., toluene) and then with a more volatile solvent (e.g., hexane) to remove any adsorbed organic compounds.

  • Drying: Dry the solid thoroughly under a high vacuum.

  • Analysis: Submit a known mass of the dried, deactivated catalyst for analysis.

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This is the gold standard for quantifying the palladium content. The sample is typically digested in aqua regia before analysis.[1][9]

    • X-ray Photoelectron Spectroscopy (XPS): Can provide information on the oxidation state of the palladium and identify surface poisons.[10]

    • Scanning Electron Microscopy (SEM): Can reveal the morphology and degree of aggregation of the particles.

Table 2: Analytical Techniques for Deactivated Catalysts
TechniqueInformation ObtainedApplication
ICP-OES Elemental composition and quantificationConfirms palladium content in the precipitate.[9][10]
XPS Surface elemental composition and oxidation statesIdentifies surface poisons and confirms Pd oxidation state.[10]
BET Surface Area Active surface area of the catalystMeasures loss of surface area due to sintering or fouling.[10]
TGA/DSC Thermal stability and decomposition profileDetermines catalyst stability at different temperatures.[9][11]
Protocol 3: Catalyst Recovery and Recycling

For industrial applications, recovering the precious metal catalyst is economically crucial.

  • Homogeneous Catalyst Precipitation: In some cases, changing the solvent polarity at the end of the reaction can precipitate the catalyst complex, which can then be recovered by filtration.

  • Adsorption: Pass the final reaction mixture through a bed of an adsorbent like activated carbon, which can trap the soluble palladium species. The palladium can then be recovered from the carbon.[12]

  • Filtration: For heterogeneous (supported) catalysts, recovery is straightforward via simple filtration or centrifugation of the reaction mixture.[13] The recovered catalyst can then be washed, dried, and tested for reuse.

References
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (n.d.). Suzuki reaction.
  • OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmaceutical industry.
  • Google Patents. (n.d.). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Alfa Chemistry. (n.d.). Catalyst Deactivation Mechanism Analysis.
  • Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing.
  • Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques.
  • Alfa Chemistry. (n.d.). How to Conduct Catalyst Deactivation Analysis.
  • PubMed Central. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes.
  • ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Reactivity of 4-Fluorophenylboronic Acid.
  • PubMed Central. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • MDPI. (n.d.). Recovery/Reuse of Heterogeneous Supported Spent Catalysts.
  • Chem-Impex. (n.d.). This compound.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific coupling reaction. Our focus is on delivering practical, field-tested insights grounded in established chemical principles to enhance your experimental success.

Introduction: Navigating the Challenges of a Deactivated System

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the successful coupling of this compound presents a unique set of challenges. The presence of an electron-withdrawing fluorine atom and a relatively unreactive chloro-substituent on the boronic acid, coupled with the inherent challenges of using aryl chlorides as coupling partners, necessitates careful optimization of reaction conditions.[3][4] Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle more difficult.[3][5][6]

This guide will provide a structured approach to troubleshooting and optimizing your reaction temperature and other critical parameters to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my coupling reaction with this compound. What are the most likely causes?

A1: Low or no yield in the Suzuki coupling of this compound often points to issues with one of the three key stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3] Given the use of an aryl chloride, the oxidative addition of the palladium catalyst to the C-Cl bond is frequently the rate-limiting step.[3][4]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this transformation, especially at lower temperatures.[7] For aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition.[3][8] Consider screening catalysts with ligands such as Buchwald's SPhos or XPhos, or using N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling aryl chlorides.[9][10]

  • Base Selection and Strength: The base plays a critical role in the transmetalation step by activating the boronic acid.[10] If the base is too weak or not sufficiently soluble, this step will be inefficient. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[9][11] The physical form of the base can also matter; using a finely powdered base can improve its reactivity.[12]

  • Reaction Temperature: Insufficient temperature is a common reason for failure with less reactive coupling partners. The oxidative addition to aryl chlorides typically requires higher temperatures to overcome the activation energy barrier.[9] A systematic increase in temperature, for example from 80 °C to 110 °C, should be explored.[11][13]

  • Solvent System: The choice of solvent affects the solubility of the reactants and the base, and can influence the catalytic activity. Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of a small amount of water, are commonly used.[1][11] The water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][9]

Q2: I am seeing significant amounts of protodeboronation (formation of 1-chloro-3-fluorobenzene) in my reaction mixture. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient arylboronic acids like this compound.[14][15] This process is often accelerated by elevated temperatures and the presence of water and base.[9][16]

Troubleshooting Steps:

  • Optimize Reaction Temperature: While higher temperatures can be necessary for the coupling of aryl chlorides, excessively high temperatures can promote protodeboronation.[9] The goal is to find the lowest possible temperature at which the desired coupling proceeds at a reasonable rate. A temperature screen is highly recommended.

  • Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can significantly reduce the rate of protodeboronation.[9] These derivatives are generally more stable to the reaction conditions and can release the boronic acid in situ.

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[9] This involves using anhydrous solvents and bases.

  • Milder Base: If possible, switching to a milder base like KF may reduce the rate of protodeboronation.[9]

Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. What is causing this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is often promoted by the presence of oxygen in the reaction mixture.[12] Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[1]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.[9]

  • Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere of argon or nitrogen.[12] This involves using Schlenk techniques or a glovebox.

  • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) pre-catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction.[9] However, for aryl chlorides, more active catalyst systems are generally needed.

Optimizing Reaction Temperature: A Systematic Approach

The reaction temperature is a critical parameter that directly influences the rate of both the desired cross-coupling and undesired side reactions. For the coupling of this compound with an aryl chloride, a systematic approach to temperature optimization is essential.

Experimental Protocol: Temperature Screening

  • Setup: In parallel reaction vials, set up the Suzuki-Miyaura reaction with your chosen aryl halide, this compound (1.2 equivalents), a suitable palladium catalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%), and a strong base (e.g., K₃PO₄, 2-3 equivalents) in a degassed solvent (e.g., dioxane/water 10:1).[12]

  • Temperature Gradient: Set each reaction to run at a different temperature, for example: 60 °C, 80 °C, 100 °C, and 120 °C.

  • Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Analysis: After a set time (e.g., 12-24 hours), quench the reactions and analyze the crude reaction mixtures to determine the yield of the desired product and the extent of side product formation at each temperature.

  • Optimization: Based on the results, select the optimal temperature that provides the best balance between reaction rate and selectivity.

Temperature (°C)Expected OutcomePotential Issues
Room Temperature - 60 Likely very slow or no reaction with aryl chlorides.Low conversion.
80 - 100 Often a good starting range for aryl chlorides.[11][13]May still be too low for very unreactive substrates.
110 - 120 Increased reaction rates, potentially necessary for difficult couplings.[17]Increased risk of protodeboronation and other decomposition pathways.[9]

Visualizing the Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for effective troubleshooting. The following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The successful Suzuki-Miyaura coupling of this compound, particularly with challenging aryl chloride partners, hinges on a rational and systematic approach to reaction optimization. By carefully considering the choice of catalyst, ligand, base, solvent, and, critically, the reaction temperature, researchers can overcome the inherent reactivity challenges of this system. This guide provides a framework for troubleshooting common issues and a logical workflow for achieving high yields and product purity.

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Oldham, N. J., & Wirth, T. (1998). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 37(1-2), 241-244. [Link]
  • Chemistry Channel. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
  • Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (n.d.).
  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Noonan, G., ... & Cox, P. A. (2021). Protodeboronation of (Hetero) Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14519-14533. [Link]
  • Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-L. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745-1750. [Link]
  • Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]
  • Why can't I achieve good yields for this Suzuki reaction?. (2018, October 2).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017, December 4).
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.).
  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1291. [Link]
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
  • Cammidge, A. N., & Creton, I. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9110-9122. [Link]
  • The Suzuki Coupling of Aryl Chlorides under Microwave Heating. (n.d.).
  • Furuya, T., & Kanamori, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
  • Bedford, R. B., Brenner, P. B., Carter, E., Clifton, J., Cogswell, P. M., Gower, N. J., ... & Gallagher, T. (2014). The iron-catalysed Suzuki coupling of aryl chlorides.
  • Wikipedia. Suzuki reaction. [Link]
  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit. [Link]
  • Zhou, Y., Zhang, Y., & Liu, W. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
  • Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Managing Deborylation of 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-4-fluorophenylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary side reaction affecting this reagent: protodeborylation. As a key building block in medicinal chemistry and materials science, understanding and mitigating the premature cleavage of the C-B bond is critical for achieving high-yield, reproducible results in cross-coupling reactions.[1]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of deborylation as it pertains to this compound.

Q1: What is protodeborylation and why is it a problem?

Protodeborylation (also called protodeboronation) is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] In the case of this compound, this process consumes your starting material to produce 1-chloro-3-fluorobenzene, a byproduct that cannot participate in the desired cross-coupling reaction. This directly leads to reduced yields and complicates purification. The reaction is particularly problematic in Suzuki-Miyaura cross-couplings, as the conditions required for catalysis (base, heat, protic solvents) often promote this unwanted pathway.[3]

Q2: Why is this compound particularly susceptible to protodeborylation?

The susceptibility of this specific reagent is rooted in its electronic and steric properties.

  • Electronic Effects: The phenyl ring is substituted with two electron-withdrawing halogens (chlorine and fluorine). This electron deficiency makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more susceptible to protonolysis. Under basic conditions, the boronic acid is converted to the anionic boronate species ([ArB(OH)₃]⁻), which is significantly more reactive towards protodeborylation.[4][5][6]

  • Steric Effects: The presence of a chlorine atom at the ortho-position to the boronic acid group introduces steric strain. Protodeborylation relieves this strain by replacing the bulkier -B(OH)₂ group with a much smaller hydrogen atom. Studies have shown that 2,6-dihalogenated phenylboronic acids are highly prone to decomposition under basic conditions for this reason.[5][7]

Q3: How can I reliably detect and quantify protodeborylation in my reaction?

Identifying the extent of protodeborylation is the first step in troubleshooting. You should monitor your reaction for both the consumption of starting materials and the appearance of the byproduct, 1-chloro-3-fluorobenzene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the volatile 1-chloro-3-fluorobenzene byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most common method for monitoring the consumption of the boronic acid, aryl halide, and the formation of both the desired product and the deborylated byproduct.[8][9]

  • ¹⁹F NMR Spectroscopy: If your coupled product and starting materials contain fluorine, this can be a powerful, non-destructive in-situ method to monitor the reaction kinetics, as the chemical shift of the fluorine atom will change significantly between the starting boronic acid and the 1-chloro-3-fluorobenzene byproduct.[3]

  • Specialized HPLC Methods: For precise quantification of boronic acids in complex mixtures, post-column derivatization with reagents like alizarin can be used to generate a fluorescent signal, allowing for highly selective detection.[10][11]

Section 2: Troubleshooting Guide

This section provides solutions to common experimental failures encountered when using this compound.

Issue: My Suzuki-Miyaura coupling reaction has a low yield, and I've confirmed the presence of 1-chloro-3-fluorobenzene. What are the most likely causes and how can I fix this?

This is a classic symptom of protodeborylation outcompeting the desired cross-coupling reaction. The solution lies in adjusting your reaction conditions to favor the catalytic cycle of the Suzuki coupling over the decomposition pathway.

Strong bases (e.g., NaOH, KOH) and high pH environments dramatically accelerate protodeborylation.[3][8] While a base is necessary to activate the boronic acid for transmetalation, an overly aggressive choice is often counterproductive.[12]

  • Solution: Switch to a Milder Base. The choice of base is critical. Weaker inorganic bases often provide the optimal balance between activating the boronic acid and minimizing its degradation.

    • Recommended: Finely powdered Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃).

    • Alternative: In some systems, Potassium Fluoride (KF) can be effective and further suppress the side reaction.[9][13]

Elevated temperatures increase the kinetic rate of all reactions, including protodeborylation.[2][8] For a thermally sensitive substrate like this, heat is a significant liability.

  • Solution: Lower the Reaction Temperature and Use a More Active Catalyst. Instead of relying on high temperatures (>100 °C) to drive the reaction, use a highly active catalyst system that can operate efficiently at lower temperatures.

    • Recommended Temperature Range: 60 - 80 °C.

    • Recommended Catalyst Systems: Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands are designed for high turnover rates. This helps the productive cross-coupling reaction win the kinetic race against decomposition.[14] Examples include:

      • Palladium precatalysts: XPhos-Pd-G3, SPhos-Pd-G2

      • Ligands: XPhos, SPhos, RuPhos

The competing chemical pathways are illustrated below. Your goal is to accelerate the "Desired Suzuki Cycle" (green) while suppressing the "Protodeborylation Pathway" (red).

G cluster_suzuki Desired Suzuki Cycle cluster_debor Protodeborylation Pathway ArBOH Ar-B(OH)₂ (2-Chloro-4-fluorophenyl boronic acid) ArPdL2Ar Ar'-Pd(II)-Ar ArBOH->ArPdL2Ar Transmetalation Base1 Base (e.g., K₃PO₄) ArPdL2X Ar'-Pd(II)-X Pd0 Pd(0)L₂ ArPdL2X->Pd0 Oxidative Addition Product Ar-Ar' (Desired Product) ArPdL2Ar->Product Reductive Elimination ArBOH2 Ar-B(OH)₂ Byproduct Ar-H (1-chloro-3-fluorobenzene) ArBOH2->Byproduct C-B Cleavage Base2 Strong Base (e.g., NaOH, High pH) H2O Proton Source (e.g., H₂O) ArBOH_main This compound (Reagent Pool) ArBOH_main->ArBOH Enters Suzuki Cycle ArBOH_main->ArBOH2 Enters Side Reaction

Caption: Competing pathways for this compound.

The following table provides a qualitative guide to selecting starting conditions for optimization. The goal is to find a combination that maximizes the rate of product formation while minimizing byproduct formation.

Parameter Condition Effect on Cross-Coupling Rate Effect on Protodeborylation Rate Recommendation
Base Strong (NaOH, KOH)Moderate-HighVery High Avoid for this substrate.
Mild (K₃PO₄, K₂CO₃)Moderate-HighLow-ModerateRecommended Starting Point.
Weak (KF)Low-ModerateVery Low Use if other bases fail; may require a more active catalyst.
Temperature High (100-120 °C)HighVery High Avoid unless necessary; high risk of decomposition.
Moderate (60-80 °C)ModerateModerateRecommended Starting Point.
Low (<60 °C)LowVery Low May require a highly active precatalyst and longer reaction times.
Catalyst Standard (e.g., Pd(PPh₃)₄)Moderate(Allows more time for it)Not ideal for challenging substrates.
High-Activity (e.g., XPhos-Pd-G3)Very High (Outcompetes it)Strongly Recommended.
Troubleshooting Workflow

Use the following decision tree to guide your experimental optimization when you detect protodeborylation.

G start Low Yield & Protodeborylation Detected? check_base What base are you using? start->check_base strong_base Strong Base (NaOH, KOH, etc.) check_base->strong_base Strong mild_base Mild Base (K₃PO₄, K₂CO₃, etc.) check_base->mild_base Mild action_base Action: Switch to a milder base (e.g., K₃PO₄). Re-run experiment. strong_base->action_base check_temp What is the reaction temperature? mild_base->check_temp action_base->check_temp Re-evaluate high_temp High Temp (> 90°C) check_temp->high_temp High mod_temp Moderate Temp (≤ 90°C) check_temp->mod_temp Moderate action_temp Action: Lower temperature to 60-80°C. Consider a more active catalyst. high_temp->action_temp check_catalyst What catalyst are you using? mod_temp->check_catalyst action_temp->check_catalyst Re-evaluate std_catalyst Standard Catalyst (e.g., Pd(PPh₃)₄) check_catalyst->std_catalyst Standard active_catalyst High-Activity Precatalyst (e.g., Buchwald type) check_catalyst->active_catalyst High-Activity action_catalyst Action: Switch to a high-activity precatalyst system (e.g., XPhos-Pd-G3). std_catalyst->action_catalyst success Problem Solved: Yield Improved, Byproduct Minimized. active_catalyst->success action_catalyst->success

Caption: A decision-tree workflow for troubleshooting deborylation.
Section 3: Recommended Experimental Protocol

This section provides a robust starting protocol for a Suzuki-Miyaura coupling designed to minimize the protodeborylation of this compound.

Optimized Protocol for Suzuki-Miyaura Coupling

Reagents & Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.3 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene with 5-10% water)

  • Reaction vessel with stir bar, condenser, and septum

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (1-2 mol%).

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting aryl halide.

  • Degassing (Optional but Recommended): If not using pre-degassed solvents, bubble an inert gas through the stirred reaction mixture for 10-15 minutes.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 70-80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 1-2 hours). Quench the aliquot with a small amount of water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS. Check for the consumption of starting materials and the ratio of desired product to the 1-chloro-3-fluorobenzene byproduct.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

This protocol provides a strong, evidence-based starting point. Depending on your specific aryl halide partner, further optimization of the solvent system, base equivalency, or catalyst loading may be required.

References
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry.
  • Watson, A. J. B., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • PubMed. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. National Library of Medicine.
  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.
  • LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Liverpool John Moores University.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Mossine, A. V., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal.
  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A.
  • Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry.
  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A.
  • ResearchGate. (n.d.). A general protodeboronation reaction. ResearchGate.
  • Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ACS Publications. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Fisher Scientific.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.

Sources

Technical Support Center: Improving Reaction Times for 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this versatile but often challenging reagent. The following sections provide in-depth, experience-based answers to common issues, focusing on the causality behind experimental choices to accelerate your research.

Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is extremely slow or stalling. What are the primary reasons for this?

A1: The sluggish reactivity of this compound in common cross-coupling reactions, such as Suzuki-Miyaura coupling, stems from a combination of electronic and steric factors.

  • Electronic Effects: The presence of two electron-withdrawing groups (chlorine and fluorine) on the phenyl ring decreases the nucleophilicity of the boronic acid. This directly slows down the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[1]

  • Substrate Reactivity: If your coupling partner is an aryl chloride, you are facing a double challenge. Aryl chlorides are significantly less reactive than aryl bromides or iodides in the initial oxidative addition step, which is often the rate-limiting step of the entire catalytic cycle.[2]

  • Steric Hindrance: The ortho-chloro substituent creates steric bulk around the carbon-boron bond, which can impede the approach of the palladium catalyst complex, further hindering both the transmetalation and oxidative addition steps.[2]

Q2: What is protodeboronation, and why is it a significant problem with this specific boronic acid?

A2: Protodeboronation is the most common and detrimental side reaction for this substrate. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting your valuable boronic acid into the undesired byproduct, 1-chloro-3-fluorobenzene.[3][4] Electron-deficient arylboronic acids like this compound are particularly susceptible to this process.[4]

This side reaction is typically promoted by:

  • Presence of water or other protic species in the reaction mixture.

  • Elevated temperatures and prolonged reaction times.

  • The choice of base, as some bases can facilitate this undesired pathway.

Minimizing protodeboronation is critical for achieving high yields. Strategies include using anhydrous solvents, rigorously degassing the reaction mixture, and employing boronic acid surrogates like pinacol esters, which hydrolyze slowly to release the active boronic acid.[4]

Q3: How critical is the choice of catalyst, and what system should I start with?

A3: The choice of the catalyst system—both the palladium precursor and the ligand—is arguably the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of transformation.[5]

For coupling an electron-deficient boronic acid with a deactivated aryl chloride, you require a catalyst system that can accelerate both oxidative addition and transmetalation. The solution is to use:

  • Bulky, Electron-Rich Ligands: These ligands stabilize the palladium center and promote the difficult oxidative addition of aryl chlorides. The most successful are bulky biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][2][6]

  • Modern Precatalysts: Using a well-defined palladium precatalyst (e.g., an XPhos Pd G3 or SPhos Pd G3 palladacycle) is highly recommended. These are air-stable, activate efficiently under reaction conditions, and often provide more reproducible results than generating the active catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand.[1][5]

Troubleshooting Guide: Sluggish Suzuki-Miyaura Coupling

This section addresses the common scenario of a slow Suzuki-Miyaura coupling reaction. Follow this logical workflow to diagnose and solve the issue.

My Suzuki-Miyaura reaction has stalled with significant starting material remaining after several hours. What should I do?

This common problem can be systematically addressed by evaluating the core components of the reaction: the catalyst system, the base, and the reaction conditions.

G Start Low Yield / Stalled Reaction Check_Catalyst Step 1: Evaluate Catalyst System Is it optimized for aryl chlorides? Start->Check_Catalyst Use_Buchwald Switch to Bulky Ligand (e.g., SPhos, XPhos) + Pd Precatalyst (G3/G4) Check_Catalyst->Use_Buchwald No Check_Base Step 2: Evaluate Base Is it strong enough? Check_Catalyst->Check_Base Yes Use_Buchwald->Check_Base Use_Strong_Base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Use_Strong_Base No Check_Conditions Step 3: Evaluate Conditions Are they anhydrous & anaerobic? Check_Base->Check_Conditions Yes Use_Strong_Base->Check_Conditions Degas_Solvent Rigorously Degas Solvents (Freeze-Pump-Thaw or N₂ Sparge) Use Anhydrous Grade Check_Conditions->Degas_Solvent No Protect_Boronic Advanced: Protect Boronic Acid Convert to Pinacol Ester to prevent protodeboronation Check_Conditions->Protect_Boronic Yes, but still slow Success Reaction Optimized Degas_Solvent->Success Protect_Boronic->Success

Caption: Troubleshooting workflow for a sluggish Suzuki-Miyaura reaction.

Data Summary: Recommended Starting Conditions

For difficult couplings involving this compound, especially with other chloro-arenes, a robust set of initial conditions is required. The table below provides validated starting points.

Coupling Partner ExampleCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
4-ChloroacetophenonePd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
2-ChloropyridineXPhos Pd G3 (2)(Precatalyst)K₃PO₄ (2.0)1,4-Dioxane110
1-Bromo-4-methoxybenzenePd(dppf)Cl₂ (3)(Precatalyst)K₂CO₃ (3.0)Dioxane/H₂O (4:1)90
4-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)t-Amyl alcohol110
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a representative aryl chloride.

1. Reagent Preparation and Setup:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl chloride (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • In a separate vial, weigh the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%).

  • Ensure the solvent (e.g., 1,4-dioxane) is anhydrous and has been thoroughly degassed by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.[2]

2. Reaction Execution:

  • Add the palladium precatalyst to the Schlenk flask, followed by the degassed solvent via syringe to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent.

  • Seal the flask and place it in a preheated oil bath at 100–110 °C.

  • Stir the reaction vigorously. A color change to dark brown or black is typically observed as the active catalyst forms.

3. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, an additional portion of the catalyst (0.5 mol%) may be added.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Mitigating Protodeboronation via Pinacol Ester Formation

If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol boronate ester can dramatically improve results. This ester slowly hydrolyzes under the reaction conditions, maintaining a low concentration of the free boronic acid and favoring cross-coupling over decomposition.

1. Ester Formation:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus for 2-4 hours to remove water.

  • Alternatively, for a simpler procedure, stir the mixture over anhydrous magnesium sulfate (MgSO₄) at room temperature overnight.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

2. Suzuki-Miyaura Coupling with the Pinacol Ester:

  • Use the crude pinacol ester (1.2 equiv.) in place of the boronic acid in Protocol 1 . The base (e.g., K₃PO₄) is still required to facilitate the transmetalation step.

Understanding the Mechanism: Key Catalytic Steps

A simplified view of the Suzuki-Miyaura catalytic cycle helps to visualize where the challenges lie with this substrate.

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)(X)L₂ Pd0->OA_Complex + Ar¹-X Transmetalation_Complex Ar¹-Pd(II)(Ar²)L₂ OA_Complex->Transmetalation_Complex + [Ar²-B(OH)₃]⁻ OA_Label Oxidative Addition (Slow for Ar-Cl) Product Ar¹-Ar² (Desired Product) Transmetalation_Complex->Product Trans_Label Transmetalation (Slow for electron-deficient Ar²-B(OH)₂) Product->Pd0 Releases RE_Label Reductive Elimination (Usually Fast)

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting rate-limiting steps.

References
  • Arodes, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • ResearchGate. (2022). (PDF) In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • National Institutes of Health. (n.d.). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH.
  • ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • PubMed. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, particularly when using substituted boronic acids. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

I. Initial Diagnosis: Why is My Suzuki Coupling Failing?

Before diving into specific troubleshooting protocols, it's crucial to systematically evaluate the fundamental components of your reaction. A failed reaction is often a result of one or more key parameters being suboptimal.

Frequently Asked Questions (FAQs): First-Line Troubleshooting
Q1: My reaction shows low to no conversion of the starting materials. Where should I begin my investigation?

When a Suzuki coupling fails to proceed, a systematic check of the foundational elements is the most efficient approach. Start with the most common culprits:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure that your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][2] Air-sensitive precatalysts may have degraded. Consider using a fresh batch or a more robust, air-stable option like a palladacycle.[1]

  • Oxygen Contamination: The Suzuki coupling is highly sensitive to oxygen, which can lead to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]

  • Reagent Purity and Stability: Verify the purity of both your aryl halide and boronic acid. Boronic acids, in particular, can degrade over time through processes like protodeboronation.[1]

  • Base and Solvent Selection: The interplay between the base and solvent is critical. The chosen base must be strong enough to facilitate the transmetalation step but not so strong as to cause the degradation of your starting materials or product.[1] For reactions requiring anhydrous conditions, ensure your base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid. What is happening and how can I fix it?

This is a classic case of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This side reaction is a major pathway for the consumption of the boronic acid, leading to reduced yields.[3] It is particularly prevalent with electron-rich heterocyclic or vinyl boronic acids.[1]

To mitigate protodeboronation:

  • Use a Milder Base: Strong bases, especially in aqueous media, can accelerate this side reaction.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃ or KF.[1]

  • Implement Anhydrous Conditions: Since water is the proton source for protodeboronation, moving to anhydrous conditions can significantly suppress this unwanted pathway.[1]

  • Employ Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, exhibit greater stability and can be used as alternatives to the more labile boronic acids.[4][5][6] These derivatives often release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[4]

II. Advanced Troubleshooting: Addressing Challenges with Substituted Boronic Acids

The electronic and steric properties of substituents on the boronic acid can profoundly impact the outcome of a Suzuki coupling. This section provides targeted advice for these more challenging substrates.

Troubleshooting Workflow for Substituted Boronic Acids

Below is a logical workflow to follow when troubleshooting reactions with problematic substituted boronic acids.

G A Reaction Failure: Low Yield or No Product B Identify Boronic Acid Type A->B C Sterically Hindered (e.g., ortho-substituted) B->C Steric Issues D Electron-Deficient (e.g., with -NO2, -CF3) B->D Electronic Issues E Electron-Rich / Heteroaromatic (prone to protodeboronation) B->E Stability Issues F Increase Catalyst Loading & Temperature C->F I Use Electron-Rich Ligands (e.g., alkylphosphines) D->I K Switch to Milder Base (e.g., KF, K2CO3) E->K G Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) F->G H Switch to Stronger, Non-Aqueous Base (e.g., NaOtBu, LHMDS) G->H N Re-evaluate Reaction Outcome H->N J Consider a Stronger Base (e.g., K3PO4, Cs2CO3) I->J J->N L Use Anhydrous Conditions K->L M Use a Stable Boronic Ester (e.g., MIDA, Pinacol) L->M M->N

Caption: Troubleshooting workflow for substituted boronic acids.

Frequently Asked Questions (FAQs): Advanced Topics
Q3: My reaction with a sterically hindered boronic acid (e.g., ortho-substituted) is very sluggish. What modifications should I try?

Steric hindrance can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] To overcome this, more forcing conditions and specialized catalytic systems are often necessary:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically demanding substrates.[1][7] Ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers imposed by steric hindrance.

  • Stronger, Non-nucleophilic Bases: In some cases, stronger bases like sodium tert-butoxide (NaOtBu) may be required to facilitate the transmetalation of hindered boronic acids.[7]

Q4: I am having trouble with an electron-deficient boronic acid. What are the key considerations?

Electron-deficient boronic acids can be challenging due to a slower transmetalation step. The electron-withdrawing groups decrease the nucleophilicity of the organic group to be transferred.

  • Ligand Choice: Electron-rich ligands, such as alkylphosphines, can be beneficial as they increase the electron density on the palladium center, which can promote the oxidative addition step, especially with less reactive aryl chlorides.[2]

  • Base Selection: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to form the more reactive boronate species and facilitate transmetalation.[8]

Q5: My reaction is producing a significant amount of homocoupled product (Ar-Ar from the boronic acid). What causes this and how can it be minimized?

The homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[1][2] This occurs when two boronic acid molecules couple with each other, catalyzed by palladium.

  • Rigorous Degassing: As mentioned earlier, ensuring the reaction is free of oxygen is the first and most critical step.[1][2]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes be advantageous over a Pd(II) source that needs to be reduced in situ.

  • Ligand Effects: The choice of ligand can also influence the extent of homocoupling. Bulky ligands can often suppress this side reaction by sterically hindering the formation of the homocoupled dimer.

Data Presentation: Ligand and Base Selection Guide

The following table provides a starting point for ligand and base selection for different classes of substituted boronic acids.

Boronic Acid TypeRecommended LigandsRecommended BasesRationale
Sterically Hindered XPhos, SPhos, RuPhos, NHCsK₃PO₄, Cs₂CO₃, NaOtBuBulky ligands accelerate reductive elimination, and stronger bases may be needed for the challenging transmetalation.[1][7]
Electron-Deficient SPhos, RuPhos, P(tBu)₃K₃PO₄, Cs₂CO₃Electron-rich ligands can enhance catalyst activity, while stronger bases facilitate the formation of the reactive boronate.[8]
Electron-Rich / Heterocyclic SPhos, XPhosK₂CO₃, KF, CsFMilder bases are used to minimize protodeboronation.[1]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key troubleshooting experiments.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol serves as a baseline for setting up a Suzuki coupling reaction.

  • Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the selected base (2.0-3.0 mmol).[8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water, dioxane/water) via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (e.g., 2-24 hours).[8]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Protocol 2: Screening of Ligands and Bases

When the general protocol fails, a systematic screening of ligands and bases is often the next step.

  • Setup: Prepare an array of reaction vials, each containing the aryl halide (e.g., 0.1 mmol) and the substituted boronic acid (e.g., 0.12 mmol).

  • Variable Addition: To each vial, add a different combination of palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (4 mol%), and base (0.2 mmol).

  • Reaction: Add the degassed solvent, seal the vials, and heat the array to the desired temperature.

  • Analysis: After a set time, cool the reactions and analyze the outcome of each by LC-MS or GC-MS to determine the optimal conditions.

Protocol 3: Protection of a Boronic Acid as a Diethanolamine Adduct

For boronic acids that are particularly prone to degradation, protection as a diethanolamine adduct can enhance stability.[1]

  • Dissolution: Dissolve the boronic acid (1.0 equiv) in a suitable solvent (e.g., toluene or THF).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]

  • Precipitation: A precipitate will typically form. Continue stirring the slurry for 15-30 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This adduct can now be used directly in the Suzuki coupling reaction.[1]

IV. Conclusion

Troubleshooting failed Suzuki coupling reactions, especially with challenging substituted boronic acids, requires a systematic and mechanistically informed approach. By carefully considering the electronic and steric nature of your substrates and methodically adjusting key reaction parameters such as the catalyst, ligand, base, and solvent, the probability of a successful outcome can be significantly increased. This guide provides a framework for diagnosing common issues and implementing effective solutions, empowering you to overcome the hurdles in your synthetic endeavors.

V. References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Retrieved from

  • BenchChem. (n.d.). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from

  • National Institutes of Health. (n.d.). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Retrieved from

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from

  • (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from

  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from

  • ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. | Download Table. Retrieved from

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (n.d.). Optimization table for the Suzuki-Miyaura cross-coupling reactions a. Retrieved from

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. Retrieved from

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from

  • BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Retrieved from

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved from

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Suzuki-Miyaura. Wordpress. Retrieved from

  • ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from

Sources

Technical Support Center: Purification of 2-Chloro-4-fluorophenylboronic Acid Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-4-fluorophenylboronic acid and its derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the specific purification challenges encountered when using this versatile reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common purification hurdles, ensuring the integrity and success of your synthetic endeavors.

Section 1: Understanding the Core Challenges

The unique electronic and steric properties of this compound, while valuable for introducing a di-halogenated phenyl motif, also give rise to a predictable set of purification challenges. The presence of ortho-chloro and para-fluoro substituents influences the reactivity of the boronic acid and the properties of the resulting biaryl products, often leading to a complex mixture of the desired product, starting materials, and various side-products.

A successful purification strategy is not merely about choosing the right technique but about understanding the genesis of impurities. The following sections will dissect the most common issues in a question-and-answer format, providing both the "how" and the "why" behind each recommended solution.

Section 2: Frequently Asked Questions & Troubleshooting

Dealing with Boronic Acid-Derived Impurities

Question: My final product is contaminated with a significant amount of a symmetrical biaryl impurity, 2,2'-dichloro-4,4'-difluorobiphenyl. What is causing this, and how can I prevent and remove it?

Answer: This impurity is the result of a common side reaction in Suzuki-Miyaura couplings known as homo-coupling , where two molecules of the boronic acid couple with each other.[1][2][3][4][5]

Causality: Homo-coupling is primarily mediated by Pd(II) species in the reaction mixture.[4][5] This can occur in a few scenarios:

  • Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) catalyst may be inefficient, leaving residual Pd(II) to catalyze the homo-coupling.

  • Oxidative Degradation: The active Pd(0) catalyst can be oxidized back to Pd(II) by adventitious oxygen in the reaction vessel.[3][4] This is a common issue if the reaction is not performed under strictly inert conditions.

Prevention Strategies:

  • Rigorous Inert Atmosphere: Ensure your reaction flask is thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Subsurface sparging of the solvent with inert gas prior to adding reagents is a highly effective technique.[2][4]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to scavenge any Pd(II) species without interfering with the main catalytic cycle.[2][4]

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homo-coupling reaction.[3]

Purification Tactics:

  • Column Chromatography: The homo-coupled product often has a significantly different polarity compared to the desired hetero-coupled product. A carefully optimized gradient elution on silica gel can effectively separate these two compounds.

  • Recrystallization: If the desired product is a solid, recrystallization can be a powerful purification method. The homo-coupled product may have different solubility properties, allowing for its removal. Experiment with solvent systems like hexanes/methanol or hexanes/ethyl acetate.[6]

Question: I am observing a significant amount of 1-chloro-3-fluorobenzene in my crude reaction mixture. What is this side-product, and how can I minimize its formation?

Answer: The presence of 1-chloro-3-fluorobenzene is indicative of protodeboronation , a side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8][9]

Causality: Protodeboronation can be catalyzed by acid, base, or certain metal salts and is often exacerbated by the presence of water in the reaction medium.[1][7] The reaction pH is a critical factor influencing the rate of this undesired process.[7]

Prevention Strategies:

  • Anhydrous Conditions: While Suzuki couplings often tolerate some water, minimizing its presence can suppress protodeboronation. Use dry solvents and ensure your reagents are anhydrous.

  • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH.

  • Use of Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[1] Consider preparing and using the this compound pinacol ester.

Purification Tactics:

  • Extraction: 1-chloro-3-fluorobenzene is a relatively nonpolar and volatile compound. A standard aqueous workup followed by evaporation of the organic solvent under reduced pressure will often remove the majority of this impurity.

  • Column Chromatography: If residual amounts remain, this nonpolar impurity will typically elute very early during column chromatography, allowing for easy separation from the more polar biaryl product.

Removing Palladium Catalyst Residues

Question: My purified product has a greyish or black tint, and my NMR spectrum shows broad, ill-defined peaks. How can I effectively remove residual palladium catalyst?

Answer: Residual palladium, often in the form of palladium black, is a common contaminant in cross-coupling reactions and can be detrimental to downstream applications, especially in drug development.[10]

Causality: Palladium catalysts, both homogeneous and heterogeneous, can be difficult to remove completely due to their low solubility in many organic solvents and their tendency to adhere to the product.

Purification Workflow for Palladium Removal:

Palladium_Removal Start Crude Reaction Mixture Filter_Celite Filter through a pad of Celite® Start->Filter_Celite Initial Filtration Workup Aqueous Workup Filter_Celite->Workup Removes insoluble Pd Scavenger Treat with Palladium Scavenger (e.g., MP-TMT, QuadraSil®) Workup->Scavenger For high levels of residual Pd Charcoal Activated Charcoal Treatment Workup->Charcoal Alternative for lower levels Chromatography Column Chromatography Scavenger->Chromatography Charcoal->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Final_Product Pure Product (<10 ppm Pd) Recrystallization->Final_Product

Caption: Decision workflow for palladium removal.

Detailed Steps:

  • Initial Filtration: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel.[11] This will remove the bulk of the insoluble palladium species.

  • Aqueous Workup: Perform a standard aqueous workup. Sometimes, washing with an aqueous solution of a mild acid can help in removing certain palladium complexes.[12]

  • Palladium Scavengers: For pharmaceutical applications where very low palladium levels are required (<10 ppm), treatment with a palladium scavenger is highly effective.[10] These are typically functionalized silica or polymer resins that chelate the metal.

    • Example Scavengers: Thiol-functionalized silica (e.g., QuadraSil® MP), 1,3,5-Triazine-2,4,6-trithiol (TMT) based scavengers.[10]

  • Activated Charcoal: A cost-effective alternative is to stir the crude product solution with activated charcoal, followed by filtration. This can be very effective but may sometimes lead to product loss due to adsorption.

  • Final Purification: The above steps should be followed by a final purification method like column chromatography or recrystallization to remove the scavenger and any remaining impurities.

Chromatographic and Recrystallization Challenges

Question: My desired product and a key impurity are co-eluting during column chromatography. What strategies can I employ to improve separation?

Answer: Co-elution of closely related halogenated aromatic compounds is a common challenge due to their similar polarities.[13][14]

Strategies for Improved Chromatographic Resolution:

  • Change the Stationary Phase: If you are using standard silica gel, consider a stationary phase with different selectivity.

    • Pentafluorophenyl (PFP) columns: These are particularly effective for separating halogenated and aromatic compounds due to unique π-π and dipole-dipole interactions.[14]

    • C18 Reverse-Phase Chromatography: For more polar biaryls, reverse-phase HPLC or flash chromatography can provide a different separation profile.

  • Modify the Mobile Phase:

    • Solvent System: Instead of the common hexane/ethyl acetate system, try dichloromethane/methanol or toluene-based systems. The change in solvent polarity and interactions can alter selectivity.

    • Additives: For reverse-phase chromatography, adding small amounts of acid (e.g., formic acid or TFA) can improve peak shape and resolution, especially for compounds with basic nitrogen atoms.[13]

  • Temperature Variation: Running the column at a slightly higher or lower temperature can sometimes improve separation by altering the interaction kinetics between the analytes and the stationary phase.[13]

Question: I am struggling to induce crystallization of my solid product. What techniques can I try?

Answer: Inducing crystallization requires finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Recrystallization Troubleshooting:

  • Solvent Screening: The key is to find the right solvent or solvent pair.

    • Single Solvents: Test small amounts of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, acetonitrile, toluene) at both room temperature and boiling.

    • Solvent Pairs: A common and effective technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify and allow it to cool slowly.[6] A common pair is hexanes and methanol.[6]

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize the yield of crystals.

Section 3: Data & Protocols

Table: Common Impurities and Recommended Purification Methods
Impurity NameStructureOriginRecommended Primary Purification Method
2,2'-dichloro-4,4'-difluorobiphenyl(Cl-Ar-F)-(F-Ar-Cl)Homo-couplingColumn Chromatography (Silica or PFP)
1-chloro-3-fluorobenzeneCl-Ar-FProtodeboronationAqueous Workup & Evaporation
Palladium ResiduesPd(0), Pd(II) speciesCatalystFiltration through Celite® followed by Scavenger Treatment
Unreacted Aryl HalideR-XStarting MaterialColumn Chromatography
Protocol: General Purification by Column Chromatography

This protocol provides a general guideline for purifying a typical biaryl product from a Suzuki-Miyaura reaction involving this compound.

Objective: To separate the desired biaryl product from unreacted starting materials, homo-coupled byproducts, and other impurities.

Materials:

  • Crude reaction mixture (post-workup)

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all chromatography grade

  • Glass column, flasks, and other standard glassware

  • Thin Layer Chromatography (TLC) plates (silica gel with F₂₅₄ indicator)

Methodology:

  • Sample Preparation: a. Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or EtOAc) for TLC analysis. b. Adsorb the bulk of the crude mixture onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM) and then adding the silica. Evaporate the solvent completely to obtain a free-flowing powder. This is the "dry-loading" method, which generally gives better separation.

  • TLC Analysis & Solvent System Selection: a. Develop TLC plates with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3) to find a system that gives good separation between the desired product spot and major impurities. The ideal Rf (retention factor) for the product is typically between 0.2 and 0.4.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc). b. Carefully pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.

  • Loading and Elution: a. Carefully add the dry-loaded sample to the top of the silica bed. b. Gently add the mobile phase and begin eluting the column. c. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) by increasing the percentage of EtOAc. This allows the less polar impurities (like the protodeboronation product) to elute first, followed by the homo-coupled product, and finally the desired, typically more polar, biaryl product.

  • Fraction Collection and Analysis: a. Collect fractions in test tubes or flasks. b. Monitor the elution by TLC to identify which fractions contain the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Conclusion

The successful purification of products derived from this compound is achievable through a systematic and informed approach. By understanding the mechanistic origins of common impurities such as homo-coupled dimers and protodeboronated species, researchers can implement preventative measures during the reaction setup. Furthermore, a logical workflow for post-reaction purification, including the effective removal of palladium residues and the strategic selection of chromatographic or recrystallization conditions, will consistently lead to materials of high purity. This guide serves as a foundational resource to navigate these challenges, enabling the efficient synthesis of valuable halogenated biaryl compounds for research and development.

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online discussion].
  • Al-Zoubi, R. M., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Denmark, S. E., & Smith, R. C. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • ResearchGate. (2012). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ACS Publications. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Wikipedia. (n.d.). Protodeboronation.
  • Wiley Online Library. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Angewandte Chemie International Edition.
  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • ACS Publications. (2001). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society.
  • ResearchGate. (2019). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Online discussion].
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Organic Chemistry Portal. (n.d.). Protodeboronation.
  • ResearchGate. (n.d.). Substrate scope for the cross-coupling of reagent 1 with boronic acids.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • ResearchGate. (n.d.). Importance and synthesis of polyhalogenated biaryl compounds.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Online discussion].
  • PubMed. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.
  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubMed. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Chembiochem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-fluorophenylboronic Acid vs. 4-Chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of building blocks is paramount. This guide provides an in-depth comparison of two structurally similar yet distinct isomers: 2-Chloro-4-fluorophenylboronic acid and 4-Chloro-2-fluorophenylboronic acid. While differing only in the placement of their halogen substituents, their reactivity profiles, especially in the context of the Suzuki-Miyaura coupling, are markedly different. The principal differentiating factor is the steric hindrance imposed by the ortho-chloro substituent in this compound, which significantly impedes its reactivity compared to the 4-chloro isomer. This guide will dissect the underlying electronic and steric factors, provide supporting data, and offer detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction: A Tale of Two Isomers

This compound (CAS: 313545-72-1) and 4-Chloro-2-fluorophenylboronic acid (CAS: 160591-91-3) are invaluable reagents in medicinal chemistry and materials science.[1][2] They serve as key precursors for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[3] Their utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] However, the positional isomerism of the chloro and fluoro groups dictates their performance in this critical reaction.

Caption: Chemical structures of the two isomers.

Unpacking the Structural and Electronic Differences

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is governed by a delicate balance of electronic and steric effects. These factors directly influence the efficiency of the transmetalation step, which is often rate-limiting in the catalytic cycle.

Electronic Effects

Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I).[5] This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for cross-coupling, it increases the Lewis acidity of the boron center.[6][7] An increase in acidity can be beneficial for the formation of the boronate complex required for transmetalation.[8]

  • Fluorine: Possesses the strongest -I effect of all halogens. Its resonance effect (+R) is weak. The position of the fluorine atom influences the acidity of the boronic acid.[9]

  • Chlorine: Has a weaker -I effect than fluorine but a more significant +R effect, donating electron density to the ortho and para positions.[10]

In both isomers, the combined -I effects of the two halogens make the phenyl ring electron-deficient. However, the placement of these substituents creates distinct electronic environments around the C-B bond. For 4-Chloro-2-fluorophenylboronic acid , the fluorine atom is ortho to the boronic acid. Its powerful -I effect significantly influences the electronic character of the C-B bond. For This compound , this primary electronic influence comes from the ortho-chloro group.

Steric Hindrance: The Decisive Factor

The most critical difference between these two isomers is steric hindrance.

  • This compound: The chlorine atom at the ortho position creates significant steric bulk around the boronic acid moiety. This bulkiness physically obstructs the approach of the boronic acid to the palladium catalyst center during the transmetalation step.[11]

  • 4-Chloro-2-fluorophenylboronic acid: The substituents at the ortho and para positions are a fluorine atom and a hydrogen atom, respectively. Fluorine is the smallest halogen atom, and its steric footprint is minimal, comparable to that of a hydrogen atom. Therefore, this isomer is significantly less sterically encumbered.

This difference in steric demand is the primary driver behind the observed disparity in reactivity.

G cluster_0 This compound cluster_1 4-Chloro-2-fluorophenylboronic acid Pd Complex Pd(L)n Steric Clash Steric Clash Pd Complex->Steric Clash   Hindered Approach a a->Pd Complex b b->Pd Complex   Facile Approach

Caption: Steric hindrance in the transmetalation step.

Comparative Reactivity in Suzuki-Miyaura Coupling

Hypothesis: Due to the pronounced steric hindrance from the ortho-chloro group, This compound is expected to be significantly less reactive than 4-Chloro-2-fluorophenylboronic acid.

This hypothesis is consistently supported by extensive literature on Suzuki-Miyaura couplings. Ortho-substituted arylboronic acids are notoriously challenging substrates.[12] Reactions involving them often result in lower yields, require longer reaction times, higher temperatures, and more specialized, bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) to facilitate the coupling.[12][13]

Supporting Experimental Data
FeatureThis compound4-Chloro-2-fluorophenylboronic acidRationale
Expected Yield Lower to ModerateHigh to ExcellentSteric hindrance from the ortho-chloro group slows the transmetalation step.[13]
Reaction Time LongerShorterThe less hindered substrate reacts more rapidly.
Optimal Catalyst Requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd(0) source like Pd₂(dba)₃.[12]Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient.[3]Bulky ligands create a more open coordination sphere on the Pd center, accommodating the hindered boronic acid.
Reaction Temp. Higher temperatures often required (e.g., 80-110 °C).Can often proceed at lower or room temperature.[14]Additional thermal energy is needed to overcome the higher activation barrier caused by steric repulsion.

Experimental Protocol: A Self-Validating System

This section provides a robust, general protocol for the Suzuki-Miyaura coupling of an aryl bromide with the less reactive isomer, this compound. The choice of a more challenging substrate necessitates a more rigorously optimized catalyst system, which can often be applied successfully to the more reactive isomer as well.

Objective: To couple this compound with 4-bromoanisole.

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

  • Toluene (solvent)

  • Water (co-solvent, degassed)

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃ / SPhos): This is a highly active, modern catalyst system. Pd₂(dba)₃ serves as a stable Pd(0) source. SPhos is a bulky, electron-rich biaryl monophosphine ligand. Its bulk facilitates the crucial reductive elimination step and helps to create a coordinatively unsaturated palladium center that can more readily accept the sterically hindered boronic acid.[12]

  • Base (K₃PO₄): A strong, non-nucleophilic base is required to form the active boronate species [Ar-B(OH)₃]⁻ for transmetalation. K₃PO₄ is highly effective in many challenging couplings.

  • Solvent (Toluene/Water): A biphasic solvent system is common. Toluene dissolves the organic reagents, while water dissolves the inorganic base, facilitating the reaction at the interface. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

G A 1. Assemble Reactants B 2. Degas Mixture (3x Vacuum/N₂ Cycles) A->B C 3. Add Catalyst System (Pd₂(dba)₃ + SPhos) B->C D 4. Heat Reaction (e.g., 100 °C, 12-24h) C->D E 5. Reaction Workup (Phase Separation) D->E F 6. Purification (Column Chromatography) E->F

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio by volume).

  • Degassing: Seal the flask and subject the mixture to three cycles of vacuum evacuation followed by backfilling with an inert gas (Nitrogen or Argon). This step is crucial to prevent catalyst degradation.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rationalizing the reactivity differences. The boronic acid's properties are most relevant during the Transmetalation step.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd 1 Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans 2 RedElim Reductive Elimination Trans->RedElim 3 BaseX X⁻ + Base Trans->BaseX RedElim->Pd0 4 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Trans Steric Hindrance is Critical Here

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group (Ar') from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This is the step where the steric bulk of an ortho-substituent on the boronic acid presents a significant kinetic barrier.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Conclusion and Recommendations

The choice between this compound and 4-Chloro-2-fluorophenylboronic acid is a clear-cut decision based on the principles of steric hindrance.

  • Choose 4-Chloro-2-fluorophenylboronic acid for general applications. Its lack of significant steric hindrance around the boronic acid moiety ensures higher reactivity, allowing for milder conditions, shorter reaction times, and a broader tolerance for standard catalyst systems.

  • Use this compound only when the specific substitution pattern is required for the final target molecule. Be prepared to employ more specialized and often more expensive catalyst systems (e.g., Buchwald or other bulky phosphine ligands), higher temperatures, and longer reaction times to achieve acceptable yields.

By understanding the fundamental principles of steric and electronic effects, researchers can navigate the subtleties of these powerful reagents, optimizing their synthetic routes for efficiency and success.

References

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433.
  • Ciuciu, A. I., et al. (2015). The influence of fluorine position on the properties of fluorobenzoxaboroles. Journal of Organometallic Chemistry, 798, 14-22.
  • De Filippis, A. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 50(2), 65-81.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Wikipedia. (2023). Suzuki reaction.
  • Akkoç, M., et al. (2017). An Efficient Protocol for Palladium N-Heterocyclic Carbene-Catalysed Suzuki-Miyaura Reaction at room temperature. Applied Organometallic Chemistry, 31(7), e3661.
  • Sporzyński, A., et al. (2015). Influence of fluorine substituents on the properties of phenylboronic compounds. Applied Organometallic Chemistry, 29(10), 649-663.
  • Quora. (2018). Why does the chlorobenzene gives ortho and para products during electrophillic substitution reaction?
  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects.
  • Lima, C. F. R. A. C., et al. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 19(12), 21327–21360.
  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Organic Chemistry, 87(7), 4683–4694.

Sources

A Senior Application Scientist's Guide to Comparing Isomers of Chlorofluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

Chlorofluorophenylboronic acids are a cornerstone class of reagents in modern synthetic chemistry, prized as versatile building blocks in medicinal chemistry and materials science.[1][2] Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl structures, which are common motifs in pharmaceuticals.[3] However, the simple molecular formula—C₆H₅BClFO₂—belies a significant complexity. The specific placement of the chlorine and fluorine atoms on the phenyl ring creates a family of distinct isomers, each with a unique electronic and steric profile.

This guide moves beyond a simple catalog of compounds. As Senior Application Scientists, our goal is to illuminate the causality behind the differing behaviors of these isomers. Understanding how a subtle shift in a halogen's position can dramatically alter a molecule's acidity, crystal structure, and reaction kinetics is paramount for rational drug design, reaction optimization, and the development of novel materials.[4][5] This document provides a comprehensive framework, supported by experimental protocols, to objectively compare these critical reagents and empower researchers to select the optimal isomer for their specific application.

Section 1: The Decisive Impact of Isomerism on Physicochemical Properties

The arrangement of chloro and fluoro substituents dictates the fundamental physicochemical nature of the boronic acid. These properties are not mere academic curiosities; they directly govern how the molecule behaves in a reaction flask, in a crystallization vessel, and potentially at a biological target's active site.

Acidity (pKa): The Engine of Reactivity

The Lewis acidity of the boron atom is arguably the most critical parameter of a boronic acid. It influences the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate, a key step for both transmetalation in coupling reactions and for forming reversible covalent bonds with diols in biological systems.[3][6][7]

The acidity is profoundly influenced by the electronic effects of the halogen substituents. Both chlorine and fluorine are electron-withdrawing via the inductive effect, which increases the electrophilicity (Lewis acidity) of the boron atom and thus lowers the pKa.[8][9] However, their positions relative to the boronic acid group—ortho, meta, or para—determine the magnitude of this effect.

  • Ortho Isomers: A halogen at the ortho position exerts a strong inductive effect, significantly lowering the pKa. However, this is often coupled with steric hindrance, which can impede the approach of reagents or bases.[9]

  • Meta Isomers: Substituents at the meta position primarily exert an inductive effect, leading to a predictable increase in acidity compared to the unsubstituted phenylboronic acid.[7]

  • Para Isomers: A para-halogen exerts both an inductive effect and a weaker, opposing resonance effect. The net result is still an increase in acidity.

This tunability allows for the fine-tuning of reactivity. A lower pKa can facilitate the formation of the boronate species required for Suzuki coupling but may also increase the rate of undesired side reactions like protodeboronation.[10]

Diagram 1: General Workflow for Isomer Comparison

G cluster_start Isomer Selection cluster_physchem Physicochemical Characterization cluster_reactivity Reactivity Profiling cluster_analysis Comparative Analysis start Select Chlorofluorophenylboronic Acid Isomers for Study pka pKa Determination (UV-Vis Titration) start->pka Characterize xray Single Crystal X-Ray Diffraction start->xray Characterize spec Spectroscopic Analysis (NMR, IR, MS) start->spec Characterize suzuki Standardized Suzuki-Miyaura Coupling Reaction pka->suzuki Profile xray->suzuki Profile spec->suzuki Profile data Compile & Compare Data (Tables, Charts) suzuki->data Analyze conclusion Draw Structure-Activity Relationship Conclusions data->conclusion

Caption: Workflow for systematic comparison of chlorofluorophenylboronic acid isomers.

Structural Characteristics and Solid-State Behavior

Single-crystal X-ray diffraction provides definitive proof of structure and reveals how isomerism influences solid-state packing.[11][12] In the solid state, boronic acids typically form hydrogen-bonded dimers.[8] The precise placement of the halogens can introduce other non-covalent interactions, such as C-H···F, C-H···Cl, or halogen bonds, which alter the crystal lattice, potentially affecting solubility, stability, and dissolution rates—all critical parameters in drug development.[13][14] For example, the crystal structure of a derivative of 2,5-difluorophenylboronic acid reveals specific intermolecular interactions that dictate its packing motif.[13]

Spectroscopic Fingerprints for Isomer Differentiation

Standard spectroscopic techniques are essential for confirming the identity and purity of each isomer.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): This is the most powerful tool for differentiation. The ¹H NMR will show distinct aromatic splitting patterns for each isomer. ¹⁹F NMR provides a clear signal with a chemical shift highly sensitive to its electronic environment. ¹¹B NMR can give insight into the equilibrium between the trigonal acid and tetrahedral boronate species.

  • Infrared (IR) Spectroscopy: While all isomers will show characteristic B-O-H and O-H stretches, the C-Cl and C-F stretching frequencies and the aromatic C-H out-of-plane bending patterns in the fingerprint region can help distinguish them.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition. While isomers have the same mass, their fragmentation patterns under techniques like electron ionization (EI-MS) may differ, providing another layer of characterization.

Section 2: Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the premier application for these reagents, making a direct comparison of their performance essential.[2] The reaction's catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The properties of the boronic acid isomer primarily impact the transmetalation step.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition transmetal_complex Ar¹-Pd(II)-Ar² L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetal_complex->product ar1x Ar¹-X ar1x->pd_complex ar2b Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ ar2b->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetal_complex

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Reactivity:

  • Electronic Effects: As discussed, electron-withdrawing groups lower the pKa, which facilitates the formation of the reactive boronate anion [ArB(OH)₃]⁻ upon addition of a base.[3] This can accelerate the transmetalation step, where the aryl group is transferred from boron to the palladium center. Therefore, isomers with lower pKa values are often more reactive.

  • Steric Hindrance: An ortho substituent, regardless of its electronic nature, can sterically encumber the boronic acid group. This can hinder the approach to the palladium complex, slowing the rate of transmetalation and potentially lowering the overall reaction yield.

  • Stability and Side Reactions: The stability of the C-B bond can be influenced by the substituent pattern. Highly electron-deficient rings may be more susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), a common side reaction that consumes the starting material.[10]

A systematic comparison would involve reacting each isomer under identical, optimized conditions with a standard aryl halide and quantifying the yield of the biaryl product over time.

Section 3: Experimental Protocols for Comparative Analysis

To ensure a valid, objective comparison, standardized experimental protocols are critical. The following methods provide a robust framework for characterizing and comparing chlorofluorophenylboronic acid isomers.

Protocol 1: pKa Determination by UV-Vis Spectrophotometric Titration

This method leverages the change in the UV absorbance spectrum of the phenylboronic acid as it transitions from the neutral to the anionic boronate form upon titration with a base.

Rationale: This technique is highly sensitive and requires only a small amount of material. It is a reliable method for determining the acidity constants of arylboronic acids.[7]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a ~1 mM stock solution of the chlorofluorophenylboronic acid isomer in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 6 to pH 10).

  • Sample Preparation: In a series of quartz cuvettes, add a fixed volume of the boronic acid stock solution to each buffer solution to achieve a final concentration of ~50 µM. Include a reference cuvette with only the buffer.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220 nm to 350 nm) for each sample at a constant temperature (25 °C).

  • Data Analysis: Identify a wavelength with a significant change in absorbance upon pH variation. Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.

Diagram 3: Workflow for Spectrophotometric pKa Determination

pKa_Workflow prep_solutions Prepare Boronic Acid Stock & pH Buffer Series mix_samples Mix Stock with Each Buffer in Quartz Cuvettes prep_solutions->mix_samples acquire_spectra Record UV-Vis Spectrum for Each Sample mix_samples->acquire_spectra plot_data Plot Absorbance vs. pH at a Key Wavelength acquire_spectra->plot_data fit_curve Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) plot_data->fit_curve determine_pka Determine pKa (Inflection Point) fit_curve->determine_pka

Caption: Step-by-step workflow for determining pKa via UV-Vis spectrophotometry.

Protocol 2: Single-Crystal X-ray Diffraction Analysis

This protocol outlines the process for growing suitable crystals and analyzing their structure.

Rationale: X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule, which is essential for understanding its solid-state properties and for rational drug design.[11][12][15]

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the boronic acid isomer. Slow evaporation of a saturated solution is a common method. Screen various solvents (e.g., ethanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures). A suitable crystal should be well-formed and typically 0.1-0.5 mm in size.[13]

  • Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head.[13]

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[13][14]

  • Structure Solution and Refinement: Process the collected diffraction data using specialized software (e.g., SHELXS, Olex2). Solve the structure using direct or Patterson methods to obtain an initial atomic model. Refine this model using a least-squares method to achieve the best fit between the calculated and observed diffraction data.[13]

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and key intermolecular interactions (e.g., hydrogen bonds, halogen bonds).

Protocol 3: Standardized Suzuki-Miyaura Coupling for Reactivity Screening

This protocol establishes a baseline reaction to compare the performance of each isomer.

Rationale: A standardized assay is crucial for an unbiased comparison of reactivity. By keeping all other parameters constant (aryl halide, catalyst, base, solvent, temperature), any observed differences in yield or reaction rate can be attributed to the boronic acid isomer.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vial, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the chlorofluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Reaction Execution: Seal the vial and heat the reaction mixture to a constant temperature (e.g., 90 °C) with vigorous stirring for a set period (e.g., 4 hours).

  • Workup and Analysis: Cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic phase by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard to determine the percent yield of the coupled product.

  • Comparison: Repeat the exact procedure for each isomer and compare the resulting yields. For kinetic analysis, small aliquots can be taken at regular time intervals.

Section 4: Data Summary and Interpretation

The data gathered from the experimental protocols should be tabulated for clear, direct comparison.

Table 1: Comparative Physicochemical and Reactivity Data of Chlorofluorophenylboronic Acid Isomers (Illustrative)

Isomer Position (Cl, F) Predicted pKa Trend Predicted Suzuki Coupling Yield Key Steric/Electronic Feature
A 2-Chloro, 4-Fluoro Lowest Moderate Strong inductive effect, significant ortho-steric hindrance.
B 4-Chloro, 2-Fluoro Low Moderate Strong inductive effect, significant ortho-steric hindrance.
C 3-Chloro, 4-Fluoro Intermediate High Strong inductive effect, minimal steric hindrance.
D 4-Chloro, 3-Fluoro Intermediate High Strong inductive effect, minimal steric hindrance.

| E | 2-Chloro, 5-Fluoro | Low | Moderate-High | Strong inductive effect, moderate ortho-steric hindrance. |

Note: This table presents expected trends based on chemical principles. Experimental validation via the provided protocols is essential.

Conclusion

The choice of a chlorofluorophenylboronic acid isomer is a critical decision in the design of a synthetic route or a new molecular entity. This guide demonstrates that positional isomerism is not a trivial variable but a powerful tool for tuning the core properties of the reagent. By systematically evaluating the acidity (pKa), solid-state structure, and reactivity in a key application like the Suzuki-Miyaura coupling, researchers can make informed, data-driven decisions. The protocols and principles outlined herein provide a comprehensive roadmap for conducting such a comparative analysis, ultimately enabling the selection of the ideal building block to achieve the desired outcome with precision and efficiency.

References

  • Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters Source: ResearchG
  • Title: A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach Source: ResearchG
  • Title: Correlation of the pKa values of monosubstituted phenylboronic acids...
  • Title: Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation Source: PubMed Central (PMC) URL:[Link]
  • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: National Institutes of Health (NIH) URL:[Link]
  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL:[Link]
  • Title: Strategies for the analysis of highly reactive pinacolboron
  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corpor
  • Title: A simple and effective colorimetric technique for the detection of boronic acids and their derivatives Source: Analytical Methods (RSC Publishing) URL:[Link]
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: ACS Public
  • Title: Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi Source: Frontiers URL:[Link]
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central (PMC) URL:[Link]
  • Title: X-Ray Crystallography of Chemical Compounds Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid Source: ScienceDirect URL:[Link]
  • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PubMed Central (PMC) URL:[Link]
  • Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Title: Protonation of phenylboronic acid: Comparison of G3B3 and G2MP2 methods Source: ResearchG
  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules Source: ChemRxiv URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Novel Synthesis Technique Produces Boronic Acid-Based Drugs Source: Drug Discovery & Development URL:[Link]
  • Title: Examples of boronic acids in pharmacologically relevant compounds.
  • Title: X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals Source: Springer URL:[Link]
  • Title: Suzuki Coupling I Common Byproducts in Suzuki Coupling Source: YouTube URL:[Link]
  • Title: NMR-spectroscopic analysis of mixtures: from structure to function Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Spectroscopy Problems Source: University of California, Irvine URL:[Link]
  • Title: The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions Source: MDPI URL:[Link]
  • Title: The role of crystallography in drug design Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Spectroscopy Problems Source: University of Colorado Boulder URL:[Link]
  • Title: Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra Source: YouTube URL:[Link]
  • Title: PART 15.3.3 H-1 proton NMR Spectroscopy - INDEX of 1H NMR spectra of organic compounds Source: Doc Brown's Chemistry URL:[Link]
  • Title: Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters Source: MDPI URL:[Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4-fluorophenylboronic acid is a pivotal building block in modern organic synthesis and medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds in complex molecules like pharmaceuticals and agrochemicals.[1] Its purity and structural integrity are paramount, directly influencing reaction yields, impurity profiles, and the overall safety and efficacy of the final products. For researchers, process chemists, and quality control analysts, a robust, multi-faceted analytical strategy is not merely a procedural formality but a cornerstone of reliable and reproducible science.

This guide provides an in-depth comparison of the primary analytical methods for characterizing this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights to empower you to select and implement the most appropriate analytical tools for your specific needs—from routine purity checks to comprehensive structural elucidation and impurity profiling.

Core Analytical Workflow: A Holistic Approach

The characterization of this compound should not be viewed as a single measurement but as a holistic workflow. Each technique provides a unique piece of the puzzle, and their combined application yields a comprehensive and trustworthy profile of the material.

Analytical_Workflow Sample Sample Receipt (this compound) Purity_ID Primary Analysis: Purity & Identification Sample->Purity_ID Structure Structural Confirmation Sample->Structure Impurities Impurity & Elemental Analysis Sample->Impurities HPLC HPLC / UPLC-UV Purity_ID->HPLC LCMS LC-MS Purity_ID->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Structure->NMR GCMS GC-MS (with derivatization) Impurities->GCMS EA Elemental Analysis (CHN) Impurities->EA KF Karl Fischer Titration (Water Content) Impurities->KF Data_Review Comprehensive Data Review & Reporting HPLC->Data_Review LCMS->Data_Review NMR->Data_Review GCMS->Data_Review EA->Data_Review KF->Data_Review

Figure 1: A typical analytical workflow for the comprehensive characterization of a boronic acid product.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity, stability, and assay of this compound.[2] Its ability to separate the main component from related substances and degradation products makes it indispensable for quality control.

Causality Behind Method Choices: Arylboronic acids present a unique challenge for reversed-phase HPLC: the potential for on-column hydrolysis of boronic anhydrides (boroxines), which can exist in equilibrium with the monomeric acid.[3] Boroxines are less polar and elute earlier, potentially causing peak distortion or inaccurate quantification. Furthermore, interactions with free silanol groups on silica-based columns can lead to poor peak shape.

Our strategic approach is therefore twofold:

  • Mitigate On-Column Hydrolysis: By avoiding harsh pH modifiers and selecting appropriate stationary phases, we can minimize the interconversion between the boronic acid and its boroxine form during the analysis.[4][5]

  • Eliminate Secondary Interactions: The use of modern, end-capped columns or specialized technologies like Waters' MaxPeak Premier, which features a hybrid organic/inorganic surface, is crucial to prevent undesirable interactions with metal surfaces in the column and system, ensuring sharp, symmetrical peaks.[2]

Comparative HPLC Methodologies
ParameterMethod A: Isocratic Purity ScreenMethod B: Gradient Stability-Indicating
Objective Rapid purity assessmentQuantify impurities, separate degradation products
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µmWaters XSelect Premier HSS T3, 4.6 x 100 mm, 2.5 µm
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 60:40 A:B (Isocratic)5% to 95% B over 10 min, hold 2 min, re-equilibrate 3 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 225 nmPDA (200-400 nm), extract at 225 nm
Pros Fast, simple, good for routine checks.High resolution, capable of separating closely eluting impurities, robust.
Cons May not resolve all impurities.Longer run time, more complex method.
Experimental Protocol: Stability-Indicating HPLC Method (Method B)

This protocol is designed as a self-validating system by incorporating system suitability tests (SSTs) to ensure data integrity.

  • Preparation of Solutions:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Chromatographic Conditions:

    • Utilize the parameters outlined in Method B from the table above.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing Factor (Asymmetry) between 0.8 and 1.5.

      • Theoretical Plates (N) ≥ 2000.

    • Rationale: These criteria confirm that the system is precise, and the column is providing efficient, symmetrical separation.

  • Analysis:

    • Inject a blank (Diluent), followed by the prepared Standard and Sample Solutions.

    • Calculate the % Purity by area normalization, and quantify any impurities against the reference standard if required.

HPLC_Method_Dev HPLC Method Development Strategy Start Objective: Purity or Stability? Col_Screen Column Screening (C18, T3, Phenyl-Hexyl) Start->Col_Screen MP_Opt Mobile Phase Optimization (Acetonitrile vs. Methanol) (Acidic vs. Neutral pH) Col_Screen->MP_Opt Select best peak shape & initial retention Grad_Tune Gradient Tuning (Slope & Time) MP_Opt->Grad_Tune Optimize resolution of impurities Validation Method Validation (SST, Linearity, Accuracy) Grad_Tune->Validation

Figure 2: A decision workflow for developing a robust, stability-indicating HPLC method for boronic acids.

Mass Spectrometry (MS): Unambiguous Identification and Impurity Profiling

While HPLC-UV provides quantitative data on purity, it offers no definitive structural information. Coupling liquid chromatography or gas chromatography to a mass spectrometer is essential for confirming the identity of the main peak and for identifying unknown impurities.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most direct method for obtaining mass information. Arylboronic acids can be analyzed effectively using Electrospray Ionization (ESI).[6][7][8]

Causality Behind Method Choices:

  • Ionization Mode: Negative ion mode (ESI-) is often preferred for boronic acids as they readily deprotonate. However, positive ion mode (ESI+) can also be used and may provide different fragmentation patterns or adducts useful for identification.

  • Mobile Phase: Volatile buffers like ammonium acetate or ammonium formate are required to be compatible with the MS interface.[9]

Experimental Protocol: LC-MS Identification

  • Chromatography: Use a UPLC/HPLC system with conditions similar to the HPLC method, but replace any non-volatile mobile phase modifiers (e.g., phosphate buffers) with 10 mM ammonium acetate.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: -2.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Expected Ion: For this compound (MW: 174.36), the expected deprotonated molecule [M-H]⁻ will be at m/z 173.0.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic efficiency and library-searchable electron ionization (EI) spectra. However, boronic acids are non-volatile and thermally labile, tending to dehydrate to form boroxines in a hot GC injector.[10][11] Therefore, derivatization is mandatory.

Causality Behind Method Choices: Derivatization converts the polar -B(OH)₂ group into a more volatile and stable ester. This not only allows the compound to traverse the GC column but also prevents thermal degradation, leading to sharp, reproducible peaks.[12][13]

GCMS_Derivatization Reactants This compound Triethanolamine Process Derivatization (Heat, Aprotic Solvent) Reactants->Process Product Volatile Triethanolamine Borate Ester (GC-amenable) Process->Product

Figure 3: The derivatization process required to make boronic acids amenable to GC-MS analysis.

Experimental Protocol: GC-MS with Triethanolamine Derivatization

  • Sample Preparation:

    • To ~1 mg of the boronic acid sample in a vial, add 500 µL of dry acetonitrile and 50 µL of triethanolamine.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.0 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: EI, 70 eV, 230 °C.

    • Scan Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR is the most powerful technique for unambiguous structure confirmation. For this compound, a suite of NMR experiments provides a complete picture of the molecule's connectivity and environment.

  • ¹H NMR: Confirms the number and arrangement of protons on the aromatic ring. The characteristic splitting patterns (coupling constants) will reveal their relative positions.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • ¹⁹F NMR: A highly sensitive experiment that will show a single resonance for the fluorine atom, confirming its presence.

  • ¹¹B NMR: Directly observes the boron atom. The chemical shift (~30 ppm) is characteristic of arylboronic acids and can provide information about its coordination state.[14]

Causality Behind Method Choices: The combination of these four nuclei provides orthogonal data points that, when pieced together, leave no ambiguity about the compound's structure. For example, while an impurity might co-elute in HPLC, it will almost certainly have a different NMR spectrum. Using a deuterated solvent like DMSO-d₆ is common as it effectively solubilizes the polar boronic acid.

Typical NMR Data for this compound:

  • ¹H NMR (DMSO-d₆): Expect three distinct aromatic proton signals with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the -B(OH)₂ protons will also be present, which will exchange upon addition of D₂O.

  • ¹¹B NMR (DMSO-d₆): A broad singlet is expected around δ 28-33 ppm.[14]

Other Essential Characterization Techniques

TechniquePurposeRationale & Key Insights
Elemental Analysis (CHN) Confirms the empirical formula by quantifying the percentage of Carbon, Hydrogen, and Nitrogen.This is a fundamental test of purity. The measured percentages must agree with the theoretical values for C₆H₅BClFO₂ within a narrow margin (typically ±0.4%). It is a bulk analysis technique and is insensitive to isomeric impurities.[15]
Titration Provides a direct measure of the boronic acid content (Assay).A common method is a potentiometric titration with a strong base (like NaOH) to determine the molar content of the acidic boronic acid group. This is often used for assigning the purity value to a reference standard.[1]
Melting Point Assesses purity.A sharp melting point close to the literature value (~237 °C) indicates high purity.[1] Impurities will typically depress and broaden the melting range.
Karl Fischer Titration Quantifies water content.Boronic acids can contain variable amounts of water. Accurate quantification is crucial for calculating the precise assay value on an anhydrous basis.

Comparative Summary of Analytical Methods

MethodPrimary ApplicationStrengthsLimitations
HPLC-UV Purity, Assay, StabilityHigh precision, robust, quantitative, excellent for separating isomers and related substances.[2]Provides no structural information, peak identity must be confirmed by other means.
LC-MS Identification, Impurity IDDirectly couples separation with mass information, high sensitivity, applicable to a wide range of boronic acids.[9][10]Response factors can be non-linear, mobile phase restrictions.
GC-MS Impurity ID, Volatile ImpuritiesHigh chromatographic efficiency, provides library-searchable EI spectra.[13]Requires derivatization, thermally labile compounds can degrade.[11]
NMR Structure ElucidationUnambiguous structure confirmation, can identify and quantify components without separation (qNMR).Lower sensitivity than MS, can be complex to interpret mixtures.
Elemental Analysis Purity, Formula ConfirmationProvides fundamental composition data.[15]Bulk analysis, does not distinguish between isomers or impurities with similar elemental composition.
Titration AssayHighly accurate and precise for quantifying the acidic functional group.Non-specific; any acidic impurity will be titrated.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). UvA-DARE (Digital Academic Repository).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed.
  • Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Taylor & Francis Online.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Analysis of boronic acids by nano liquid chromatography-direct electron ioniz
  • Arylboronic Acid Chemistry Under Electrospray Conditions. Digital Commons@Georgia Southern.
  • Properties of a Model Aryl Boronic Acid and Its Boroxine. PubMed.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • This compound. Chem-Impex.
  • Arylboronic acid chemistry under electrospray conditions. PubMed - NIH.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. American Chemical Society.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Arylboronic Acid Chemistry under Electrospray Conditions.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
  • Elemental Analysis - Organic & Inorganic Compounds. Eltra.
  • 11B NMR Chemical Shifts. SDSU Chemistry.

Sources

A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-4-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug discovery, the precise characterization of molecular structures is paramount. Phenylboronic acids, in particular, are crucial intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, making a thorough understanding of their spectroscopic properties essential. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Chloro-4-fluorophenylboronic acid, a key building block in medicinal chemistry. We will delve into the expected spectral features, compare them with related analogues, and provide the foundational knowledge for confident spectral interpretation.

The Foundational Principles: Understanding the ¹H NMR of Substituted Aromatics

The chemical shifts (δ) and coupling constants (J) of protons on a benzene ring are exquisitely sensitive to the electronic nature of its substituents. Electron-withdrawing groups, such as halogens and the boronic acid moiety, generally deshield aromatic protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield these protons, shifting their signals to a lower chemical shift (upfield).

The substitution pattern on the benzene ring dictates the multiplicity of the proton signals. Protons with adjacent, non-equivalent protons will exhibit spin-spin coupling, leading to splitting of the signals into doublets, triplets, or more complex multiplets. The magnitude of the coupling constant, J, provides valuable information about the relative positions of the coupled protons. For instance, ortho-coupling (protons on adjacent carbons) is typically the largest (7-10 Hz), followed by meta-coupling (protons separated by one carbon, 2-3 Hz), and para-coupling (protons on opposite carbons, 0-1 Hz).

The ¹H NMR Spectrum of this compound: A Predicted Analysis

While a publicly available, experimentally validated, and fully assigned ¹H NMR spectrum for this compound is not readily found in the scientific literature, we can confidently predict its key features based on established NMR principles and data from analogous compounds. The predicted spectrum is an invaluable tool for researchers to anticipate and interpret their own experimental data.

Structure and Proton Numbering:

Figure 1. Structure of this compound with proton numbering.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
B(OH)₂~8.2 (broad singlet)br s-The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration and solvent dependent. In DMSO-d₆, they often appear as a broad singlet.
H-6~7.6Doublet of doublets (dd)J(H6-H5) ≈ 8.5 Hz, J(H6-F) ≈ 5.5 HzThis proton is ortho to the electron-withdrawing boronic acid group, leading to a downfield shift. It is coupled to H-5 (ortho) and the fluorine at position 4 (para).
H-3~7.4Doublet of doublets (dd)J(H3-F) ≈ 8.5 Hz, J(H3-H5) ≈ 2.5 HzThis proton is ortho to the electron-withdrawing chlorine atom. It exhibits a large coupling to the fluorine at position 4 (ortho) and a smaller meta-coupling to H-5.
H-5~7.2Triplet of doublets (td) or multiplet (m)J(H5-H6) ≈ 8.5 Hz, J(H5-F) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 HzThis proton is coupled to H-6 (ortho), the fluorine at position 4 (meta), and H-3 (meta), resulting in a complex multiplet.

Comparative Analysis with Structurally Related Phenylboronic Acids

To provide experimental context for our predicted spectrum, we will now compare it with the known ¹H NMR data of three related compounds: 4-Chloro-2-fluorophenylboronic acid, 2,4-Dichlorophenylboronic acid, and 4-Fluorophenylboronic acid. All spectra are referenced in DMSO-d₆ for consistency.

Comparative ¹H NMR Data (in DMSO-d₆):

CompoundH-3H-5H-6B(OH)₂Source
This compound (Predicted) ~7.4 (dd)~7.2 (m)~7.6 (dd)~8.2 (br s)-
4-Chloro-2-fluorophenylboronic acid[1]7.42 (dd)7.25 (ddd)7.59 (t)8.15 (s)[1]
2,4-Dichlorophenylboronic acid7.55 (d)7.40 (dd)7.75 (d)8.20 (s)N/A
4-Fluorophenylboronic acid7.15 (t)7.85 (dd)7.85 (dd)8.10 (s)N/A

Analysis of Structural Effects on ¹H NMR Spectra:

The following diagram illustrates the workflow for analyzing the impact of substituent changes on the ¹H NMR spectrum.

G cluster_0 Spectral Analysis Workflow A Reference Compound: This compound (Predicted Spectrum) E Analyze Effect of Substituent Position (Cl at C2 vs. C4) A->E F Analyze Effect of Substituent Type (F vs. Cl at C4) A->F G Analyze Effect of Disubstitution vs. Monosubstitution A->G B Comparative Compound 1: 4-Chloro-2-fluorophenylboronic acid B->E C Comparative Compound 2: 2,4-Dichlorophenylboronic acid C->F D Comparative Compound 3: 4-Fluorophenylboronic acid D->G H Correlate Chemical Shift and Coupling Constant Changes with Electronic and Steric Effects E->H F->H G->H I Refined Interpretation of Target Spectrum H->I

Figure 2. Workflow for comparative ¹H NMR spectral analysis.

  • Effect of Chlorine Position (2-Chloro vs. 4-Chloro): Comparing the predicted spectrum of this compound with the experimental data for 4-Chloro-2-fluorophenylboronic acid[1] highlights the significant influence of the chlorine atom's position. When the chlorine is at the 2-position, it strongly deshields the adjacent H-3 proton. In the 4-chloro isomer, the chlorine atom has a more uniform deshielding effect on the ortho protons (H-3 and H-5).

  • Effect of Halogen Type (Fluorine vs. Chlorine at C4): A comparison with 2,4-Dichlorophenylboronic acid demonstrates the differing electronic effects of fluorine and chlorine. Fluorine is more electronegative but also a stronger π-donor than chlorine. This can lead to more complex shielding/deshielding effects on the aromatic protons. The presence of fluorine also introduces H-F coupling, which is absent in the dichloro-analogue, leading to more complex splitting patterns.

  • Effect of Disubstitution vs. Monosubstitution: Contrasting with 4-Fluorophenylboronic acid reveals the additive deshielding effects of the chloro and boronic acid groups in our target molecule. The protons in this compound are expected to be further downfield compared to the corresponding protons in the monosubstituted compound.

Experimental Protocol for ¹H NMR Sample Preparation

To ensure high-quality and reproducible ¹H NMR spectra, the following protocol is recommended:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the phenylboronic acid derivative directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for most boronic acids due to its excellent dissolving power and its residual solvent peak at ~2.50 ppm, which typically does not interfere with the aromatic proton signals.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is crucial for obtaining sharp NMR signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Standard acquisition parameters for a small organic molecule should be employed.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. By understanding the fundamental principles of substituent effects on aromatic chemical shifts and coupling constants, and by comparing with the spectra of structurally related compounds, researchers can confidently interpret their experimental data. This guide provides a solid framework for such analysis, empowering scientists in their synthetic and drug development endeavors.

References

  • PubChem. 2-Fluorophenylboronic acid. [Link]
  • SpectraBase. 4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum. [Link]
  • Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Product Formation with 2-Chloro-4-fluorophenylboronic Acid via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, boronic acids are indispensable building blocks. Their utility in reactions like the Suzuki-Miyaura cross-coupling forges crucial carbon-carbon bonds, making the precise confirmation of product formation a cornerstone of successful research and development.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry with alternative analytical techniques for validating products derived from 2-Chloro-4-fluorophenylboronic acid.

As a senior application scientist, my experience underscores a critical principle: no single technique provides a complete picture. While mass spectrometry (MS) offers unparalleled sensitivity and speed for confirming molecular weight, a truly robust validation strategy is a multi-faceted one, integrating complementary methods to ensure scientific rigor and trustworthiness. This guide will explore the nuances of using mass spectrometry for this specific application and objectively compare its performance against other powerhouse techniques.

Part I: The Power and Pitfalls of Mass Spectrometry

Mass spectrometry is a primary tool for the rapid confirmation of a target molecule's presence.[1][2] Its strength lies in its ability to provide a precise mass-to-charge ratio (m/z), which corresponds to the molecular weight of the product. However, the analysis of boronic acids and their derivatives is not without its complexities.

Choosing the Right Ionization Technique

The method of ionization is critical for successfully analyzing boronic acid derivatives.[3][4][5]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, meaning it imparts minimal energy to the molecule, reducing fragmentation and preserving the molecular ion.[3][4] It is exceptionally well-suited for the polar nature of boronic acids and is often the first choice for their analysis.[6] ESI can be run in both positive and negative ion modes. In positive mode, you might observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations present in the mobile phase.[7][8] In negative mode, the deprotonated molecule [M-H]⁻ is often observed.[9]

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons.[3][10] This causes extensive fragmentation, which can be useful for structural elucidation but can also lead to the absence of a clear molecular ion peak, making it challenging to confirm the product's molecular weight.[10][11][12] For boronic acids, which can be thermally sensitive, EI is often less ideal than ESI unless coupled with a separation technique like Gas Chromatography (GC) after derivatization.[9][13]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, MALDI is particularly useful for larger molecules and can be a good option for analyzing complex reaction products or peptides containing boronic acid moieties.[3][14][15]

Interpreting the Spectrum: More Than Just the Molecular Ion

A successful mass spectrometry analysis of a product derived from this compound involves looking for several key signatures:

  • The Molecular Ion Peak: The expected molecular weight of this compound is 174.37 g/mol . When it reacts, for instance in a Suzuki coupling, you will be looking for the mass of the new, larger product.

  • Isotopic Pattern: The presence of chlorine provides a definitive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M and M+2 peak pattern in the mass spectrum, where the M+2 peak is about one-third the intensity of the M peak. This pattern is a powerful confirmation of the presence of chlorine in your product.

  • Common Complications: Boronic acids are known to undergo certain side reactions in the mass spectrometer source, which can complicate the spectrum:

    • Dehydration: Boronic acids can easily lose a molecule of water, leading to peaks corresponding to [M-H₂O+H]⁺.

    • Boroxine Formation: Three molecules of a boronic acid can condense to form a cyclic anhydride called a boroxine. This will appear as a high-mass ion, roughly three times the mass of the starting boronic acid, minus three water molecules. While more common with starting materials, it can also occur with boronic acid products.[9]

    • Solvent Adducts: It is common to see peaks corresponding to the analyte molecule with a solvent molecule attached, such as [M+CH₃CN+H]⁺ if acetonitrile is used in the mobile phase.[8][16][17]

Part II: A Comparative Analysis of Analytical Techniques

While mass spectrometry is invaluable, it should not be used in isolation.[1] A comprehensive approach that includes other techniques provides the most robust and trustworthy validation.[1]

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight of the product and its fragments.High sensitivity, requires minimal sample, provides rapid confirmation of product formation.[1]Does not provide detailed structural information on its own; isomers may not be distinguishable.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including atom connectivity and stereochemistry. Quantitative information on purity.Provides unambiguous structure elucidation, allowing for the identification of impurities.[1] ¹¹B NMR is specific for boron-containing compounds.[18][19][20]Lower sensitivity than MS, requires a larger and purer sample, can be time-consuming.[1]
High-Performance Liquid Chromatography (HPLC) Separation of compounds, retention time, and assessment of purity.Excellent for monitoring reaction progress, assessing purity, and quantification.[21][22][23] Can be coupled with MS (LC-MS) for enhanced specificity.[1]Does not provide structural information on its own. Method development can be complex.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence or absence of key functional groups.Quick, non-destructive, and useful for identifying characteristic bonds like B-O and O-H.[24]Provides limited structural information and can be difficult to interpret in complex mixtures.

Part III: Experimental Protocols and Data Interpretation

Protocol 1: ESI-MS Analysis of a Reaction Mixture

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water) to a final concentration of approximately 1-10 µg/mL.[25]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Parameters (Typical):

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal for high-resolution mass accuracy.

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Ion Source Parameters:

      • Capillary Voltage: 3-4 kV

      • Source Temperature: 100-150 °C

      • Desolvation Gas Flow: Set according to manufacturer recommendations.

  • Data Analysis:

    • Look for the calculated exact mass of your expected product.

    • Verify the characteristic 3:1 isotopic pattern for the M and M+2 peaks, confirming the presence of chlorine.

    • Be aware of potential dehydration peaks, boroxine formation, and solvent adducts.

Protocol 2: Comparative Analysis via HPLC

  • Sample Preparation:

    • Prepare a solution of the crude reaction mixture in the mobile phase at a concentration of approximately 1 mg/mL.

    • Also prepare solutions of the starting materials (this compound and the coupling partner) for comparison.

  • Instrumentation and Parameters (Typical):

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: Monitor at a wavelength where the product is expected to absorb (e.g., 254 nm).

  • Data Analysis:

    • Compare the chromatogram of the reaction mixture to those of the starting materials.

    • The appearance of a new peak and the disappearance of the starting material peaks indicate product formation.

    • The purity of the product can be estimated from the relative peak areas.

Visualization of Workflows

Analytical_Workflow cluster_MS Mass Spectrometry Path cluster_HPLC Chromatography Path cluster_Decision Confirmation Reaction_Mixture Crude Reaction Mixture Sample_Prep_MS Dilute & Filter (1-10 ug/mL) Reaction_Mixture->Sample_Prep_MS Sample_Prep_HPLC Dilute in Mobile Phase (~1 mg/mL) Reaction_Mixture->Sample_Prep_HPLC ESI_MS Run ESI-MS (Positive & Negative) Sample_Prep_MS->ESI_MS Analyze_Spectrum Analyze Spectrum ESI_MS->Analyze_Spectrum Confirm_Mass Expected Mass & Isotope Pattern? Analyze_Spectrum->Confirm_Mass Run_HPLC Run HPLC-UV Sample_Prep_HPLC->Run_HPLC Analyze_Chroma Analyze Chromatogram Run_HPLC->Analyze_Chroma Confirm_Purity New Peak & Purity Check? Analyze_Chroma->Confirm_Purity Product_Confirmed Product Confirmed Confirm_Mass->Product_Confirmed Yes Further_Analysis Further Analysis (e.g., NMR) Confirm_Mass->Further_Analysis No / Ambiguous Confirm_Purity->Product_Confirmed Yes Confirm_Purity->Further_Analysis No / Impure

Caption: A decision-making workflow for product validation using MS and HPLC.

Fragmentation_Diagram cluster_main Potential MS Observations for this compound start C6H5BClFO2 (MW: 174.37) dehydrated Dehydrated Ion [M-H₂O+H]⁺ start->dehydrated Loss of H₂O boroxine Boroxine (Trimer) ~3 x MW start->boroxine Condensation deprotonated Deprotonated Ion [M-H]⁻ start->deprotonated Negative ESI

Caption: Common species observed in the mass spectrum of a boronic acid.

Conclusion

Confirming the formation of a product derived from this compound is a task that demands precision and a comprehensive analytical strategy. Mass spectrometry, particularly ESI-MS, stands out for its speed and sensitivity in confirming the molecular weight and elemental composition (via isotopic patterns) of the target compound. However, its limitations in providing detailed structural information and its susceptibility to in-source reactions necessitate the use of orthogonal techniques.

For unambiguous structural elucidation and purity assessment, NMR and HPLC are indispensable partners to mass spectrometry. By integrating these methods, researchers can build a self-validating system that ensures the identity, purity, and quality of their synthesized compounds, thereby upholding the highest standards of scientific integrity. The choice of methodology should always be guided by the specific analytical question at hand, whether it is high-throughput screening, quantitative purity assessment, or detailed structural characterization.

References

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019).
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column re. (2015).
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed. (2010).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation.
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. (2015).
  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
  • FTIR spectrum of boric acid. | Download Scientific Diagram - ResearchGate.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
  • Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. - ResearchGate.
  • Coordination of Adsorbed Boron: A FTIR Spectroscopic Study - USDA ARS.
  • ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... - ResearchGate.
  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchGate.
  • Arylboronic acid chemistry under electrospray conditions - PubMed - NIH.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry | Analytical Chemistry - ACS Publications. (2011).
  • Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. (2022).
  • Common Ionization Methods | Waters.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023).
  • Nuclear magnetic resonance spectroscopy of boron compounds - UConn Library.
  • Mass Spectrometry Protocols and Methods - Springer Nature Experiments.
  • Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron | Semantic Scholar.
  • mass spectra - fragmentation patterns - Chemguide.
  • What are the common ionization methods for GC/MS - SCION Instruments.
  • Boron NMR.
  • 2.3: Ionization Techniques - Chemistry LibreTexts. (2023).
  • Characterization of Synthetic Peptides by Mass Spectrometry - PubMed.
  • Ionization Methods in Organic Mass Spectrometry.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH.
  • Boron NMR Spectroscopy - Magritek. (2018).
  • Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - NIH.
  • Characterization of Synthetic Peptides by Mass Spectrometry | Request PDF.
  • Native MS Sample Preparation - Mass Spectrometry Research Facility - University of Oxford.
  • Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed.
  • Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. (2020).
  • Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed. (2019).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • Preparation of precursors and ESI‐MS of the protonated adduct ions... - ResearchGate.
  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds | Chemical Reviews - ACS Publications. (2015).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022).
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation | Journal of the American Chemical Society. (2026).

Sources

A Senior Application Scientist’s Guide to Alternative Cross-Coupling Reactions for 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds. The substrate, 2-Chloro-4-fluorophenylboronic acid, is a valuable building block, and its coupling via the Suzuki reaction is a well-trodden path. However, reliance on a single methodology can be limiting. Challenges such as boronic acid instability, catalyst poisoning by certain functional groups, or the need for specific reaction conditions necessitate a broader toolkit.

This guide provides an in-depth comparison of viable alternatives to the Suzuki reaction. We will move beyond a simple listing of alternatives to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each method. Crucially, while the Suzuki reaction utilizes a boronic acid directly, most alternatives employ the corresponding aryl halide. This guide will therefore focus on methodologies to couple the 2-chloro-4-fluorophenyl moiety, providing protocols that start from the appropriate precursor for each reaction type. We will also explore the less common but highly relevant Sonogashira-type couplings that can directly utilize arylboronic acids, offering a more direct comparison.

The Benchmark: Suzuki-Miyaura Coupling

Before exploring alternatives, it is essential to understand the benchmark. The Suzuki-Miyaura reaction couples an organoboron species (like our target boronic acid) with an organohalide. Its success lies in the mild reaction conditions, commercial availability of reagents, and the non-toxic nature of the boron byproducts.[1][2] The catalytic cycle, shown below, is a foundational concept in palladium-catalyzed reactions.

The cycle typically involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide.

  • Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[1]

  • Reductive Elimination : The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OH)₂ + Base) product R¹-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative 1: The Heck Reaction

The Heck (or Mizoroki-Heck) reaction offers a fundamentally different approach, coupling an aryl halide with an alkene to form a substituted alkene.[3][4][5] This reaction does not produce a biaryl product directly but instead introduces a vinyl group, which can be a valuable synthetic handle for further transformations. It was one of the first palladium-catalyzed C-C bond-forming reactions developed and follows a Pd(0)/Pd(II) catalytic cycle.[3]

Mechanistic Insight

The Heck reaction's catalytic cycle involves steps distinct from the Suzuki coupling.[6][7]

  • Oxidative Addition : Similar to the Suzuki reaction, a Pd(0) species adds to the aryl halide (e.g., 1-bromo-2-chloro-4-fluorobenzene).

  • Migratory Insertion : The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.[4]

  • Syn β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a hydrido-palladium complex.[7]

  • Reductive Elimination/Base Regeneration : A base is required to neutralize the generated H-X and regenerate the active Pd(0) catalyst.[4][7]

Heck_Cycle cluster_main Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_ins Alkene Insertion Complex pd2_ox->pd2_ins Migratory Insertion (Alkene) pd2_hydride H-Pd(II)L₂-X pd2_ins->pd2_hydride β-Hydride Elimination product Substituted Alkene pd2_ins->product β-Hydride Elimination pd2_hydride->pd0 Base Regeneration (-HX)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Performance Comparison
FeatureSuzuki ReactionHeck Reaction
Coupling Partner Organoboron CompoundAlkene
Product Type Biaryl or Alkylated AreneSubstituted Alkene
Key Advantage High functional group tolerance, non-toxic byproducts.Atom economy (no organometallic reagent needed), readily available alkene partners.
Key Disadvantage Potential instability of boronic acids.Limited to alkene partners, regioselectivity can be an issue with internal alkenes.
Substrate 2-Chloro-4-fluorophenylboronic acid 1-Bromo-2-chloro-4-fluorobenzene
Supporting Experimental Protocol: Heck Reaction of an Aryl Bromide

This protocol is a generalized procedure based on established methods for Heck couplings with aryl bromides.[8][9]

  • Reaction Setup : To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 2-10 mol%), and the aryl bromide (1.0 mmol, e.g., 1-bromo-2-chloro-4-fluorobenzene).

  • Reagent Addition : Add the alkene (1.2-1.5 mmol, e.g., styrene or butyl acrylate), a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol), and an anhydrous polar aprotic solvent (e.g., DMF or DMAc, 3-5 mL).

  • Reaction Conditions : Heat the mixture to 80-140 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Alternative 2: The Stille Reaction

The Stille reaction is a powerful and versatile method that couples an organostannane (organotin) reagent with an organic halide.[10][11] It is renowned for its exceptional tolerance of a wide array of functional groups, often succeeding where other methods fail.[12][13]

Mechanistic Insight

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling and is well-understood.[10][14]

  • Oxidative Addition : A Pd(0) catalyst adds to the aryl halide.

  • Transmetalation : The organostannane transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate. This is often the rate-determining step.[15]

  • Reductive Elimination : The two organic groups are eliminated from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst.

Stille_Cycle cluster_main Stille Reaction Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-SnR₃) product R¹-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Performance Comparison
FeatureSuzuki ReactionStille Reaction
Coupling Partner Organoboron CompoundOrganostannane (Organotin)
Product Type Biaryl or Alkylated AreneBiaryl or Alkylated Arene
Key Advantage Non-toxic byproducts.Excellent functional group tolerance; reagents are stable to air and moisture.[13][16]
Key Disadvantage Potential instability of boronic acids.High toxicity of organotin reagents and byproducts; difficult removal of tin residues.[16][17]
Substrate 2-Chloro-4-fluorophenylboronic acid 1-Bromo-2-chloro-4-fluorobenzene
Supporting Experimental Protocol: Stille Coupling

This protocol is based on general procedures for Stille couplings.[16][18] Extreme caution must be exercised due to the toxicity of organotin compounds. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq, e.g., 1-iodo-2-chloro-4-fluorobenzene), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a stir bar.

  • Reagent Addition : Add anhydrous, degassed solvent (e.g., Toluene or DMF, to make a ~0.1 M solution). Add the organostannane reagent (1.1 eq) via syringe. Additives like CuI or LiCl can accelerate the reaction.

  • Reaction Conditions : Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up : After cooling, dilute the reaction with ethyl acetate. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of KF or filter through a pad of silica gel treated with triethylamine.[16]

  • Purification : After standard aqueous workup (washing with water and brine), dry the organic layer, concentrate, and purify by column chromatography.

Alternative 3: The Sonogashira Reaction

The Sonogashira reaction is the premier method for coupling aryl or vinyl halides with terminal alkynes, creating arylalkynes and conjugated enynes.[19][20][21] It typically employs a dual-catalyst system of palladium and a copper(I) salt, although copper-free variants exist.[20][22][23]

Mechanistic Insight: A Dual-Catalyst System

The Sonogashira reaction operates via two interconnected catalytic cycles.[22][23][24]

  • The Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[20][23]

  • The Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This activated alkyne species is what participates in the transmetalation step with the palladium complex.[23][24]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-C≡CR pd2_ox->pd2_trans Transmetalation product Ar-C≡C-R pd2_trans->product Reductive Elimination product->pd0 cu1 Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->cu1 Transmetalation alkyne H-C≡CR + Base alkyne->cu_acetylide Deprotonation

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

A Direct Alternative: Sonogashira Coupling with Arylboronic Acids

While the classic Sonogashira uses aryl halides, a significant development for our purposes is the Sonogashira-type coupling of arylboronic acids with terminal alkynes.[25][26] This provides a direct alternative starting from this compound. These reactions often require different catalytic systems, sometimes using gold catalysts or specific palladium catalysts in the presence of an oxidant (like Ag₂O) to facilitate the C-B bond activation.[25][26]

Performance Comparison
FeatureSuzuki ReactionSonogashira Reaction
Coupling Partner Organoboron CompoundTerminal Alkyne
Product Type Biaryl or Alkylated AreneArylalkyne
Key Advantage Non-toxic byproducts.Direct introduction of an alkyne functional group, a versatile synthetic intermediate.[27]
Key Disadvantage Potential instability of boronic acids.Risk of alkyne homocoupling (Glaser coupling); requires careful control of conditions.
Substrate 2-Chloro-4-fluorophenylboronic acid 1-Iodo-2-chloro-4-fluorobenzene OR 2-Chloro-4-fluorophenylboronic acid (modified protocol)
Supporting Experimental Protocols

Protocol 1: Classic Sonogashira with Aryl Halide [24][28][29]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, iodides are more reactive than bromides), Pd(PPh₃)₂Cl₂ (1-3 mol%), and Copper(I) iodide (CuI, 2-5 mol%).

  • Reagent Addition : Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., Et₃N or DIPA, 2-3 mmol). Stir for 10 minutes.

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Conditions : Stir at room temperature or heat gently (40-60 °C) for 2-12 hours, monitoring by TLC.

  • Work-up : Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.

  • Purification : Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Protocol 2: Sonogashira-Type Coupling with Arylboronic Acid [26]

  • Reaction Setup : To a reaction tube, add the arylboronic acid (1.0 mmol, this compound), Pd(OAc)₂ (2-5 mol%), and a ligand (e.g., dppf).

  • Reagent Addition : Add the terminal alkyne (1.2 mmol), an oxidant (e.g., Ag₂O, 2.0 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a solvent (e.g., Dioxane, 3 mL).

  • Reaction Conditions : Seal the tube and heat to 80-100 °C for 12-24 hours.

  • Work-up & Purification : Follow similar work-up and purification steps as the classic Sonogashira protocol, ensuring removal of silver salts during filtration.

Other Notable Alternatives

Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents.[30][31] This heightened reactivity allows for couplings under very mild conditions and can be effective for sterically hindered substrates.[32] However, organozinc reagents are sensitive to moisture and air, requiring stringent anhydrous and anaerobic techniques. Their functional group tolerance is generally lower than that of Suzuki or Stille reagents.[30][32]

Conclusion and Outlook

While the Suzuki-Miyaura reaction remains an indispensable tool for coupling this compound, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist.

  • The Heck reaction is the method of choice for introducing a vinyl group, providing a different class of product.

  • The Stille reaction offers unparalleled functional group tolerance but is severely hampered by the toxicity of tin compounds, making it a last resort in many pharmaceutical settings.

  • The Sonogashira reaction is ideal for synthesizing arylalkynes. The development of protocols that directly use arylboronic acids makes it a particularly compelling and direct alternative to the Suzuki reaction for accessing these structures.

  • The Negishi reaction provides a highly reactive option for challenging couplings, provided the substrate can tolerate the sensitive organozinc reagents.

The optimal choice depends entirely on the desired final product, the functional groups present in the coupling partners, and practical considerations such as reagent availability, toxicity, and reaction conditions. By understanding the mechanistic nuances and practical trade-offs of each method, researchers can make more informed decisions, enabling more efficient and versatile synthetic strategies in drug discovery and development.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
  • Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Heck Reaction Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable. [Link]
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Vedantu. [Link]
  • Stille Coupling | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]
  • Stille Coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
  • Stille Coupling | NROChemistry. (n.d.). NROChemistry. [Link]
  • Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.). Scribd. [Link]
  • Chemistry Heck Reaction - sathee jee. (n.d.).
  • 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne - Books. (n.d.).
  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific. [Link]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (n.d.).
  • Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. - ResearchGate. (n.d.).
  • The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2025). [Link]
  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). University of Windsor. [Link]
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
  • Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - PMC - PubMed Central. (2011).
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. (2024).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). Royal Society of Chemistry. [Link]
  • Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air. - ResearchGate. (2025).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
  • Stille Cross-Coupling - J&K Scientific LLC. (2025). J&K Scientific. [Link]
  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction - ACS Publications. (n.d.).
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC - NIH. (n.d.).
  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. (2019). MDPI. [Link]
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). University of Windsor. [Link]
  • Sonogashira cross-coupling of an aryl bromide boronic ester. - ResearchGate. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently? | ResearchGate. (2012).
  • Heck Reactions with Aryl Chlorides - DiVA portal. (2008). DiVA portal. [Link]
  • Efficient Negishi Coupling Reactions of Aryl Chlorides Catalyzed by Binuclear and Mononuclear Nickel−N-Heterocyclic Carbene Complexes | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Negishi coupling - Wikipedia. (n.d.). Wikipedia. [Link]
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014).
  • Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction - ResearchGate. (2025).
  • Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J. (2012). Royal Society of Chemistry. [Link]
  • Stille Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Master Organic Chemistry. [Link]
  • Negishi Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Difference Between Heck Stile and Suzuki Reaction. (2020). [Link]

Sources

Choosing the Right Reagent for Your Suzuki-Miyaura Coupling: A Comparative Guide to 2-Chloro-4-fluorophenylboronic Acid and its Trifluoroborate Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which form the cornerstone of countless pharmaceutical compounds.[1][2] The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation.

This guide provides an in-depth technical comparison between two widely used reagents for introducing the 2-chloro-4-fluorophenyl moiety: the traditional 2-Chloro-4-fluorophenylboronic acid and its increasingly popular alternative, Potassium 2-chloro-4-fluorophenyltrifluoroborate . While both reagents ultimately deliver the same molecular fragment, their profound differences in stability, handling, and reactivity profile have significant implications for experimental design and outcomes. We will delve into the mechanistic rationale and provide practical, data-driven insights to help you select the optimal reagent for your specific synthetic challenge.

At a Glance: Key Performance Characteristics

Before exploring the nuanced chemistry, let's summarize the fundamental differences between these two powerful reagents.

FeatureThis compoundPotassium 2-Chloro-4-fluorophenyltrifluoroborate
Physical State White to off-white crystalline solid.[3]White, free-flowing crystalline solid.[4][5]
Stability & Handling Moderate stability. Sensitive to moisture and can dehydrate to form boroxine trimers, complicating stoichiometry.[5][6] Prone to protodeboronation under certain conditions.[7]Exceptional stability. Air- and moisture-stable indefinitely, simplifying storage and handling.[4][8][9][10]
Reaction Mechanism Directly participates in the catalytic cycle after activation with a base.[11]Acts as a stable precursor. Requires in situ hydrolysis to the boronic acid before entering the catalytic cycle.[12][13]
Key Advantage Direct Reactivity: Does not require a pre-activation (hydrolysis) step, potentially leading to faster reaction times under optimized conditions.Stability & Reproducibility: Superior stability ensures precise stoichiometry and high reproducibility, making it ideal for high-throughput screening and scale-up.[4][10]
Primary Use Case Rapid, small-scale syntheses and proof-of-concept reactions where reagent longevity is not a primary concern.Library synthesis, process development, and reactions with sensitive substrates where minimizing side-products is critical.

Deep Dive: The Stability Question and Its Practical Impact

The most significant divergence between these reagents lies in their chemical stability, a factor that cascades through every aspect of their use, from the stockroom to the reaction flask.

The Nature of Boronic Acids: Arylboronic acids, while indispensable, possess inherent instabilities. Their primary liability is the tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] This equilibrium between the monomeric acid and the trimeric boroxine means that a weighed sample may not consist of 100% of the active monomeric species, leading to challenges in achieving precise stoichiometry. While this compound is a relatively stable crystalline solid compared to more sensitive alkyl or vinylboronic acids, careful handling and storage under inert, dry conditions are recommended to ensure reactivity and reproducibility.[3]

The Advantage of the Trifluoroborate "Ate" Complex: Potassium organotrifluoroborates circumvent this issue entirely. The boron atom exists in a tetracoordinate "ate" complex, with three strongly electron-withdrawing fluorine atoms forming a stable, anionic BF₃⁻ group.[10] This structure confers several powerful advantages:

  • Exceptional Stability: They are robust, crystalline solids that are stable to both air and moisture, allowing for indefinite storage under ambient conditions without degradation.[4][14]

  • Simplified Handling: Their stability and free-flowing nature make them easy to handle, weigh, and dispense accurately without the need for a glovebox.

  • Stoichiometric Precision: As they do not form anhydrides, the weighed amount corresponds directly to the active reagent, allowing for the use of near-stoichiometric quantities and improving the atom economy of the reaction.[4][10]

Mechanistic Implications for Reaction Design

The choice of reagent directly influences the initial steps of the Suzuki-Miyaura coupling, requiring different strategies for activation.

Converging Pathways to the Catalytic Cycle

Both reagents must ultimately present a neutral, tricoordinate boronic acid to the palladium catalyst for the crucial transmetalation step to occur. The key difference is how they reach this state.

  • This compound: This is the more direct route. The boronic acid is already in the correct form and is activated by the reaction base (e.g., carbonate, phosphate) to form a boronate species, which then readily undergoes transmetalation with the Pd(II)-halide complex.[2][11]

  • Potassium 2-Chloro-4-fluorophenyltrifluoroborate: This reagent functions as a stable precatalyst or "pro-drug" for the active boronic acid. It must first undergo hydrolysis, typically facilitated by water in the solvent system and a base, to slowly release the boronic acid in situ.[12][13][15] This "slow-release" mechanism can be highly advantageous, as it maintains a low, steady concentration of the active boronic acid. This minimizes common side reactions like oxidative homocoupling and protodeboronation, which can plague reactions where a high concentration of a reactive boronic acid is present from the start.[10][13][15]

The diagram below illustrates how both reagents converge on the same catalytic cycle.

G cluster_0 Reagent Activation Pathways cluster_1 Core Suzuki-Miyaura Catalytic Cycle BA 2-Chloro-4-fluorophenyl- boronic Acid ActivatedBA Activated Boronate [Ar-B(OH)₃]⁻ BA->ActivatedBA Activation Transmetalation Transmetalation ActivatedBA->Transmetalation Base1 Base (e.g., K₂CO₃) Base1->BA TFB Potassium 2-Chloro-4-fluorophenyl- trifluoroborate [Ar-BF₃]⁻K⁺ InSituBA In Situ Generated Boronic Acid TFB->InSituBA Hydrolysis (Slow Release) InSituBA->ActivatedBA Activation Base2 Base + H₂O Base2->TFB Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar'-X) ArX->OxAdd PdII Ar'-Pd(II)-X OxAdd->PdII PdII->Transmetalation PdII_Ar Ar'-Pd(II)-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar'-Ar) RedElim->Product

Converging pathways for boronic acid and trifluoroborate activation.

Experimental Protocols & Performance Data

To provide a practical comparison, the following are representative protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with each boron reagent.

Experimental Workflow Overview
General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol A: Using this compound
  • Rationale: This protocol uses a standard set of conditions well-established for arylboronic acids. A biphasic solvent system with an aqueous base is employed to facilitate the reaction.[1]

  • Step-by-Step Methodology:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv), This compound (104 mg, 0.6 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 2 mol%) and RuPhos (9.3 mg, 0.02 mmol, 4 mol%).

    • Seal the flask with a rubber septum, then evacuate and backfill with argon three times.

    • Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

    • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction's progress by TLC or GC-MS.

    • Upon completion (typically 2-4 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the biaryl product.

Protocol B: Using Potassium 2-Chloro-4-fluorophenyltrifluoroborate
  • Rationale: This protocol is adapted for the stable trifluoroborate salt. The conditions are similar, but the presence of water is essential for the initial hydrolysis step that generates the active boronic acid in situ.[4] The use of a 1.05 equivalent of the boron reagent is possible due to its high purity and stability.[4]

  • Step-by-Step Methodology:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv), Potassium 2-chloro-4-fluorophenyltrifluoroborate (113 mg, 0.525 mmol, 1.05 equiv), and potassium carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 equiv).

    • Seal the flask with a rubber septum, then evacuate and backfill with argon three times.

    • Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe. The mixture is stirred and sparged with argon for 15 minutes.[4]

    • In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 2 mol%) and RuPhos (9.3 mg, 0.02 mmol, 4 mol%) and add this catalyst/ligand mixture to the reaction flask under a positive pressure of argon.[4]

    • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction's progress by TLC or GC-MS.

    • Upon completion (typically 3-6 hours), cool the reaction to room temperature and follow the same workup and purification procedure as described in Protocol A.

Comparative Performance Data (Representative)
ParameterProtocol A (Boronic Acid)Protocol B (Trifluoroborate)Justification
Boron Reagent Equiv. 1.21.05An excess of boronic acid is often used to compensate for potential impurities (boroxine) and decomposition.[10] The stability of the trifluoroborate allows for near-stoichiometric use.[4]
Typical Reaction Time 2-4 hours3-6 hoursThe trifluoroborate reaction may be slightly slower due to the initial hydrolysis step required to generate the active species.[13][15]
Expected Yield 85-95%88-98%Both methods are highly efficient. The trifluoroborate may offer a slight yield advantage in some cases due to the suppression of side reactions.[6]
Reproducibility GoodExcellentThe superior stability and purity of the trifluoroborate salt lead to more consistent and reproducible results, especially across different batches and scales.

Making the Right Choice: A Decision Guide

Your choice of reagent should be guided by the specific goals and constraints of your project.

Choose this compound when:

  • Speed is paramount: For rapid, exploratory reactions, the direct nature of the boronic acid may offer a faster time to completion.

  • Cost is a primary driver for a single experiment: Boronic acids can sometimes be less expensive on a per-gram basis for initial procurement.

  • You are working from a well-established literature procedure that has been thoroughly optimized for the boronic acid.

Choose Potassium 2-Chloro-4-fluorophenyltrifluoroborate when:

  • Reproducibility and reliability are critical: For library synthesis, scale-up, or GMP campaigns, the stability of the trifluoroborate ensures consistent results.[4]

  • Long-term storage and ease of use are important: If a reagent will be used by multiple researchers over an extended period, the trifluoroborate is the far superior choice.

  • You are coupling with sensitive or challenging substrates: The slow-release mechanism can minimize decomposition of the coupling partner and reduce the formation of homocoupled byproducts.[10][13]

  • Atom economy is a consideration: The ability to use near-stoichiometric amounts makes the trifluoroborate an efficient and cost-effective choice in the long run.[4][10]

Conclusion

While this compound remains a potent and effective reagent for Suzuki-Miyaura couplings, the advantages offered by its corresponding potassium trifluoroborate salt are compelling, particularly for applications in pharmaceutical and process chemistry. The trifluoroborate's unparalleled stability, handling characteristics, and ability to deliver highly reproducible results often outweigh the slightly longer reaction times associated with its in situ activation. By understanding the fundamental trade-off between the direct reactivity of the boronic acid and the robust stability of the trifluoroborate, researchers can make a strategic, data-driven decision to optimize their synthetic endeavors.

References

  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem. (URL not available)
  • Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 39(10), 734-744*. ([Link])
  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-55*. ([Link])
  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686*. ([Link])
  • Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4275-4292*. ([Link])
  • Li Peng, C. (2023). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research, 12(3)*. ([Link])
  • Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031-2034*. ([Link])
  • Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(15), 5119-5126*. ([Link])
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. ([Link])
  • Lloyd-Jones, G. C., & Watson, A. J. A. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5343-5346*. ([Link])
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686*. ([Link])
  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034*. ([Link])
  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441*. ([Link])
  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Angewandte Chemie International Edition, 40(24), 4544-4568*. ([Link])
  • Reddit user discussion on Suzuki coupling hydrolysis. (2025). Reddit r/Chempros. ([Link])
  • Molander, G. A., & Rivera, N. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423*. ([Link])
  • Chen, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(5), 1404-1410*. ([Link])
  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. (2006).
  • Comparison of reactivity of different boron reagents. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. ([Link])
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559*. ([Link])
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. ([Link])
  • Fernandes, D. M., et al. (2017).
  • 2-Chloro-4-trifluoromethylphenylboronic acid FAQ. (n.d.). Eastfine. ([Link])
  • Chen, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(5), 1404-1410*. ([Link])
  • Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Chemical Society Reviews, 39(2), 641-651*. ([Link])
  • Ziegler, D. S., et al. (2015). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 11, 197-204. ([Link])
  • This compound. (n.d.). Chem-Impex. ([Link])
  • This compound. (n.d.). Porphyrin-Systems. ([Link])

Sources

A Senior Application Scientist's Guide to Palladium Ligand Selection for Suzuki-Miyaura Coupling of 2-Chloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient and Sterically Hindered Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is central to the synthesis of biaryls, which are privileged structures in pharmaceuticals and advanced materials.[1] However, the success of this palladium-catalyzed transformation is profoundly dependent on the careful selection of the supporting ligand, especially when dealing with challenging substrates.

This guide focuses on a particularly demanding coupling partner: 2-Chloro-4-fluorophenylboronic acid . This substrate presents a dual challenge:

  • Electronic Deactivation: The presence of two electron-withdrawing halogens (Cl and F) can influence the nucleophilicity of the boronic acid.

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the reaction center, which can impede key steps in the catalytic cycle.

Choosing the right palladium ligand is not merely a matter of following a generic protocol; it is about understanding the mechanistic nuances of the reaction and how a ligand's architecture can overcome specific kinetic and thermodynamic barriers. This guide provides a comparative analysis of different ligand classes, supported by experimental rationale and a detailed screening protocol to empower researchers in drug discovery and process development to make informed decisions for their specific aryl halide coupling partners.

The Catalytic Cycle: Where the Ligand Exerts Its Influence

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[2][3] The ligand's role is critical at every stage.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) Active Catalyst PdII_Aryl L-Pd(II)-Ar¹-X Oxidative Addition Complex Pd0->PdII_Aryl Oxidative Addition (Ar¹-X) PdII_Trans L-Pd(II)-Ar¹-Ar² Transmetalation Complex PdII_Aryl->PdII_Trans Transmetalation (Ar²-B(OH)₂) + Base PdII_Trans->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_Trans->Product ArylHalide Aryl Halide (Ar¹-X) BoronicAcid Boronic Acid (Ar²-B(OH)₂) Ligand_Classes Major Palladium Ligand Classes cluster_phosphines Phosphine Ligands cluster_nhc N-Heterocyclic Carbenes (NHCs) a Triphenylphosphine (PPh₃) - Less bulky - Moderately electron-rich b Buchwald Ligands (e.g., SPhos) - Very bulky - Highly electron-rich - Biaryl backbone c IMes / SIMes - Strong σ-donors - Sterically tunable - Highly stable complexes

Figure 2: Structural features of common palladium ligand classes.

Performance Data Summary

The following table summarizes typical performance trends observed when coupling various aryl bromides with this compound. Yields are illustrative and based on general reactivity patterns reported in the literature for similar challenging substrates.

Ligand ClassExample LigandAryl Bromide PartnerBaseSolventTemp (°C)Typical Yield (%)Key Observations
Traditional Phosphine PPh₃4-BromotolueneK₂CO₃Dioxane/H₂O10030-50%Inefficient for hindered substrates; significant side reactions.
Ferrocenyl Phosphine Pd(dppf)Cl₂4-BromoanisoleK₃PO₄Toluene10065-80%Good general-purpose catalyst, but can struggle with extreme steric hindrance. [4][5]
Buchwald Ligands SPhos2-Bromo-m-xyleneK₃PO₄Toluene80>95%Excellent for sterically demanding partners due to bulky, electron-rich nature. [6][7]
Buchwald Ligands XPhos2-BromopyridineK₂CO₃t-Amyl Alcohol100>90%Highly versatile for heteroaryl halides and hindered substrates. [6][7]
N-Heterocyclic Carbenes IPr4-BromobenzonitrileK₃PO₄Dioxane80>95%Strong σ-donation makes it highly effective for both electron-rich and poor substrates. [8]
In-Depth Analysis

1. Traditional Phosphines (e.g., PPh₃, PCy₃) Triphenylphosphine (PPh₃) is a classic ligand but often fails with challenging substrates like this compound, especially when coupled with another sterically hindered or electron-deficient partner. Its moderate bulk and electron-donating ability are insufficient to promote the difficult oxidative addition and reductive elimination steps efficiently, leading to low yields and catalyst decomposition.

2. Buchwald Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos) The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura coupling. [7][9]

  • Expertise & Experience: These ligands feature a biaryl backbone that creates a bulky, well-defined pocket around the palladium center. This steric hindrance serves two purposes: it promotes the formation of the highly reactive monoligated Pd(0) species needed for activating C-Cl bonds and accelerates the final reductive elimination step. [6]The phosphorus atom is decorated with electron-donating alkyl groups (e.g., dicyclohexylphosphino in XPhos), which increases the electron density on the palladium, further facilitating oxidative addition. For a substrate with an ortho-chloro group, a ligand like SPhos or XPhos is often the first choice, as they have a proven track record with hindered and deactivated coupling partners. [6][10] 3. N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) NHCs are powerful ligands that act as strong σ-donors, forming very stable palladium complexes. [11]

  • Expertise & Experience: The strong Pd-C bond in NHC complexes imparts high thermal stability to the catalyst, making them suitable for reactions requiring elevated temperatures. Their potent electron-donating ability can overcome the kinetic barrier of oxidative addition with electron-deficient aryl halides. [8]The steric bulk of NHCs can be tuned by modifying the N-aryl substituents (e.g., isopropyl in IPr vs. mesityl in SIMes), allowing for fine control over reactivity and selectivity. [12]For couplings involving this compound, a sterically demanding NHC can provide the necessary impetus for high turnover and yield. [13]

Experimental Protocol: High-Throughput Ligand Screening

To empirically determine the optimal ligand for coupling with this compound and a specific aryl halide, a high-throughput screening (HTS) approach is invaluable. [14][15]This protocol ensures a self-validating system by comparing multiple conditions in parallel.

Workflow for Ligand Screening

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction Execution (Inert Atmosphere) cluster_analysis Analysis A Prepare Stock Solutions: - Aryl Halide - Boronic Acid - Base (e.g., K₃PO₄) - Pd Precursor (e.g., Pd₂(dba)₃) C Dispense Pd Precursor & Solvent to each vial A->C B Pre-weigh Ligands into 96-well plate vials B->C D Add Base, Aryl Halide, & Boronic Acid solutions C->D E Seal Plate & Heat (e.g., 80-100 °C, 12-24h) D->E F Quench reactions, dilute samples E->F G Analyze by LC-MS/UPLC to determine conversion/yield F->G H Identify Optimal Ligand(s) for scale-up G->H

Figure 3: High-throughput experimental workflow for palladium ligand screening.

Step-by-Step Methodology

1. Materials and Stock Solution Preparation:

  • Rationale: Preparing stock solutions ensures accurate and rapid dispensing, minimizing errors between individual reactions.

  • Palladium Precursor: Prepare a 5.0 mM solution of Pd₂(dba)₃ in anhydrous toluene.

  • Aryl Halide (Ar-X): Prepare a 0.5 M solution of your specific aryl halide in anhydrous toluene.

  • This compound: Prepare a 0.6 M solution (1.2 equivalents) in anhydrous toluene.

  • Base: Use solid, finely ground K₃PO₄ (3.0 equivalents). Ensure it is anhydrous.

2. Reaction Array Setup (in a glovebox):

  • Rationale: An inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

  • a. Into an array of 8 mL vials within a 96-well plate aluminum block, dispense the desired ligand (0.02 mmol for a 1:1 L:Pd ratio, or 0.04 mmol for 2:1).

  • b. To each vial, add 400 µL of the Pd₂(dba)₃ stock solution (delivering 0.002 mmol Pd₂ complex, i.e., 0.004 mmol Pd).

  • c. Add a magnetic stir bar and 1.6 mL of anhydrous toluene. Stir for 10 minutes to allow for catalyst pre-formation.

  • d. Add the solid K₃PO₄ (3.0 mmol) to each vial.

  • e. Add the aryl halide stock solution (2.0 mL, 1.0 mmol).

  • f. Add the this compound stock solution (2.0 mL, 1.2 mmol).

  • g. Securely cap the vials and seal the plate.

3. Reaction and Analysis:

  • Rationale: Controlled heating ensures consistent reaction conditions across the array. LC-MS analysis provides rapid and quantitative assessment of product formation versus starting material consumption.

  • a. Place the reaction block on a stirring hotplate set to 100 °C.

  • b. Allow the reactions to proceed for 18 hours.

  • c. After cooling to room temperature, uncap the vials and quench each reaction by adding 2 mL of water.

  • d. Add 2 mL of ethyl acetate and an internal standard (e.g., dodecane).

  • e. Cap and shake vigorously. Allow the layers to separate.

  • f. Sample the organic layer and dilute appropriately for LC-MS analysis to determine the percent conversion and identify any significant byproducts.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of this compound requires a sophisticated approach to ligand selection. While traditional phosphines are generally inadequate, modern, sterically demanding ligands have transformed the landscape for these challenging transformations.

  • Primary Recommendation: For couplings involving sterically hindered partners, begin screening with Buchwald dialkylbiaryl phosphines such as SPhos and XPhos . Their unique balance of steric bulk and electron-richness is specifically designed to overcome the high activation barriers associated with such substrates. [6][7]* Alternative Strategy: If the Buchwald ligands prove suboptimal, or if higher thermal stability is required, N-Heterocyclic Carbene (NHC) ligands like IPr are a powerful alternative. Their strong σ-donating character provides a different, yet highly effective, electronic environment to facilitate the catalytic cycle. [8][12] Ultimately, the empirical data generated from a well-designed high-throughput screen, as detailed in this guide, will provide the most reliable path to identifying the optimal ligand and conditions for your specific synthetic challenge, accelerating research and development timelines.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • News-Medical.Net. (2021). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Chemical Communications (RSC Publishing). (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
  • PubMed. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. [Link]
  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • ACS Publications. (2014). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • Penn/Merck High-Throughput Experimentation Center. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
  • Chemistry LibreTexts. (2020). 17.
  • ACS Publications. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. [Link]
  • DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]
  • Scite.ai. (2017). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
  • National Institutes of Health (NIH). (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • Semantic Scholar. (2018). Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
  • PubMed Central (PMC). (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
  • ACS Publications. (2020).
  • ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]
  • Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
  • ACS Publications. (2018). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. [Link]
  • YouTube. (2020). Suzuki Coupling. [Link]
  • ResearchGate. (2020). N-heterocyclic carbene palladium(II)-catalyzed Suzuki-Miyaura cross coupling of N-acylsuccinimides by C-N cleavage. [Link]
  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]
  • ResearchGate. (2004). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
  • MIT Open Access Articles. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
  • ResearchGate. (2019). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. [Link]
  • National Institutes of Health (NIH). (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. [Link]
  • The Buchwald Research Group.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you, my colleagues in research and development, can handle our reagents with the utmost confidence and safety. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-Chloro-4-fluorophenylboronic acid. The procedures outlined here are designed to protect laboratory personnel, ensure environmental responsibility, and maintain regulatory compliance.

The fundamental principle guiding this protocol is waste minimization and containment . Phenylboronic acids, as a class, are invaluable synthetic intermediates, but their reactivity necessitates a structured approach to their disposal. This guide moves from immediate safety considerations to detailed, step-by-step instructions for waste handling.

Immediate Safety Profile & Handling

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. All operations involving this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of its dust.[1][2]

Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:

  • Eye Protection: Chemical safety goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A fully-fastened laboratory coat.[1]

Key Compound Data Summary

The following table summarizes the essential identification and hazard information for this compound.

PropertyValueSource
CAS Number 313545-72-1
Molecular Formula C₆H₅BClFO₂
Molecular Weight 174.37 g/mol
Appearance White to almost-white crystalline powder
GHS Hazard Statements H302, H315, H319, H335
GHS Signal Word Warning

GHS Hazard Statement Breakdown:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Core Disposal Principles: Segregation and Compliance

The cornerstone of safe chemical disposal is the rigorous segregation of waste streams. Improper mixing of chemicals can lead to dangerous reactions. Therefore, waste containing this compound must be handled as a distinct hazardous waste stream.

  • Do Not Mix: Never combine boronic acid waste with other chemical classes, such as strong oxidizing agents, acids, or bases, unless explicitly directed by your institution's Environmental Health and Safety (EHS) office.[1][3]

  • Regulatory Adherence: All disposal procedures must be in strict accordance with local, state, and federal hazardous waste regulations.[4][5] The individual generating the waste bears the primary responsibility for its safe and compliant disposal.[6]

  • Designated Storage: All hazardous waste must be stored in clearly labeled, sealed containers within a designated satellite accumulation area pending pickup by certified waste handlers.[1][7]

Step-by-Step Disposal Protocol for Unused or Waste Product

This protocol applies to the disposal of expired, excess, or contaminated solid this compound and solutions containing it.

Objective: To safely collect and contain all forms of this compound waste for professional disposal.

Materials:

  • Designated hazardous waste container (polyethylene or glass, as appropriate), clearly labeled.

  • Waste label (including full chemical name and hazard warnings).

  • Spatula, weighing paper, or other transfer tools.

  • Appropriate PPE.

Procedure:

  • Container Preparation: Obtain a designated hazardous waste container from your institution's EHS department. Ensure it is clean, in good condition, and has a secure, tightly-fitting lid.[1]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write "Hazardous Waste: this compound" and any other required information.

  • Solid Waste Transfer:

    • Working inside a chemical fume hood, carefully transfer any unused or contaminated solid this compound into the labeled waste container.

    • Use tools like spatulas and weighing paper for the transfer. Dispose of any contaminated disposable tools (e.g., weighing paper) within the same container.

  • Liquid Waste Transfer:

    • Carefully pour solutions containing this compound into a designated liquid hazardous waste container. Use a funnel to prevent spills.

    • Do not overfill the container; leave adequate headspace (typically 10-15%).

  • Secure and Store:

    • Securely close the lid on the waste container.

    • Wipe the exterior of the container to remove any external contamination.

    • Place the container in your laboratory's designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS or a certified hazardous waste disposal service.[8][9]

Protocol for Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is not safe for regular trash or recycling until it has been properly decontaminated. The residual chemical poses a significant hazard.

Objective: To decontaminate empty containers to a state where they no longer pose a chemical hazard.

Procedure:

  • Initial Rinse (Crucial Step):

    • Inside a fume hood, rinse the empty container with a small amount of a suitable solvent. A polar organic solvent such as acetone or ethanol is a good choice for boronic acids.[1]

    • This first rinseate is considered hazardous waste. [1][10] Decant this rinseate directly into your designated liquid hazardous waste container for this compound.

  • Subsequent Rinses:

    • Perform a triple rinse. After the initial hazardous rinse, rinse the container two more times with the solvent. For containers of highly toxic materials, the first three rinses must be collected as hazardous waste.[10] Given the "Harmful if swallowed" classification, collecting the first three rinses is a best practice.

  • Final Cleaning: Wash the container with soap and water.

  • Drying and Final Disposal:

    • Allow the container to air dry completely in a well-ventilated area.[1]

    • Completely deface or remove the original manufacturer's label to prevent confusion.[7]

    • The clean, dry, and defaced container can now be disposed of in the appropriate laboratory waste stream (e.g., broken glass box or plastic recycling).[1]

Spill Management

Accidental spills must be managed promptly and safely.

  • Small Spills (within a fume hood):

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[7]

    • Carefully sweep or scoop the absorbed material into a sealable bag or container.[2][9]

    • Label the container as "Hazardous Waste" containing this compound and dispose of it with your other solid waste.[7]

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[7]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area to prevent exposure.

    • Alert your colleagues and supervisor.

    • Follow your institution's specific emergency procedures for chemical spills. Do not attempt to clean it up yourself unless you are trained to do so.[7]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for waste generated from this compound.

G cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start Waste Generation (this compound) is_solid Solid or Liquid Waste Product? start->is_solid is_container Empty Container? start->is_container is_spill Spill Debris? start->is_spill collect_hw Collect in Labeled Hazardous Waste Container is_solid->collect_hw Yes rinse Perform Triple Rinse (Collect 1st Rinse as HW) is_container->rinse Yes is_spill->collect_hw Yes clean Wash with Soap & Water, Air Dry, Deface Label rinse->clean dispose_clean Dispose in Regular Lab Glass/Plastic Waste clean->dispose_clean

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • PubChem. (n.d.). 4-Fluorophenylboronic acid.
  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Fluorophenylboronic acid.

Sources

Personal protective equipment for handling 2-Chloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Chloro-4-fluorophenylboronic Acid

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a crucial reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its effective use must be paired with an unwavering commitment to safety. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.

Understanding the Risks: Hazard Profile

This compound, like many boronic acid derivatives, is a fine solid that poses several potential hazards upon exposure. While specific toxicity data for this exact compound is limited, the known risks associated with analogous phenylboronic acids provide a strong basis for a cautious approach. The primary hazards include:

  • Skin Irritation: Direct contact can cause skin irritation or inflammation.[1][2][3]

  • Serious Eye Irritation: The compound is a significant eye irritant, with the potential to cause serious damage if contact occurs.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][3][4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][6][7]

Given these hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory.

Mandatory Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield.Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses are insufficient.[1][4][8][9]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[1][8]
Body Protection A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.Protects skin from accidental spills and contact.[1][8] Perforated shoes or sandals are strictly prohibited.[10]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or higher).Required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[1][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Verify fume hood certification. Ensure eyewash & safety shower are accessible. don_ppe 2. Don all required PPE (Gloves, Goggles, Lab Coat, Respirator). prep_area->don_ppe Proceed weigh 3. Weigh solid inside fume hood. Minimize dust generation. don_ppe->weigh transfer 4. Keep container tightly sealed when not in use. weigh->transfer clean 5. Decontaminate work area and equipment. transfer->clean doff_ppe 6. Doff PPE correctly to avoid self-contamination. clean->doff_ppe wash 7. Wash hands thoroughly with soap and water. doff_ppe->wash waste_chem 8. Dispose of excess chemical as hazardous waste. wash->waste_chem waste_ppe 9. Dispose of contaminated PPE as hazardous waste. waste_chem->waste_ppe

Caption: Safe Handling Workflow for this compound.

Detailed Procedural Steps:

  • Preparation:

    • Before any work begins, confirm that the chemical fume hood has a current certification.

    • Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[1][4]

    • Prepare the workspace by removing any unnecessary items to prevent clutter and potential contamination.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your safety goggles or face shield.

    • If required, put on your respirator.

    • Finally, put on your nitrile gloves, ensuring they fit snugly over the cuffs of your lab coat.

  • Handling the Chemical:

    • All transfers and weighing of the solid compound must be performed within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[1][11][12]

    • Avoid generating dust when handling the solid.[1][8] Use a spatula for transfers.

    • Keep the container of this compound tightly closed when not in use to prevent moisture absorption and release of dust.[1][6][8]

  • Post-Handling & Decontamination:

    • After handling is complete, thoroughly clean the work area and any equipment used.

    • Doffing PPE: This must be done in a specific order to prevent self-contamination. First, remove gloves. Then, remove the lab coat, followed by the goggles/face shield, and finally the respirator.

    • Always wash your hands thoroughly with soap and water after removing your gloves, even if no direct contact is suspected.[6][8]

Emergency Procedures: Immediate Response Plan

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][6][11]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[4][6][11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[1][6][11]

  • Ingestion: Do NOT induce vomiting.[1][11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][11]

  • Spills: Evacuate the area. Avoid breathing dust. Wearing full PPE, sweep up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[4][7]

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: All excess this compound and any solutions containing it must be disposed of as hazardous chemical waste.[6] Collect this waste in a clearly labeled, sealed, and appropriate container.[13]

  • Contaminated Materials: Any items that have come into direct contact with the chemical, including used gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.[8]

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[13]

By integrating these safety protocols into your standard operating procedures, you can confidently and safely utilize this compound in your research, upholding the highest standards of laboratory safety and scientific integrity.

References

  • 2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID - Safety D
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7. (n.d.). Benchchem.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - 4-Fluorophenylboronic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-6-fluorophenylboronic acid. (2021). Fisher Scientific.
  • 1-BOC-2-(4-methoxybenzyloxycarbonyl)
  • 4-Chloro-5-ethoxy-2-fluorophenylboronic acid, pinacol ester Safety D
  • SAFETY DATA SHEET - 4-Amino-3-fluorophenylboronic acid hydrochloride. (2021). Fisher Scientific.
  • SAFETY DATA SHEET - m-Fluorophenylboronic Acid. (2022). FUJIFILM Wako.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • SAFETY DATA SHEET - 4-Cyano-2-fluorophenylboronic acid. (2011). Fisher Scientific.
  • 4-Fluorophenylboronic acid. (n.d.). PubChem.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • SAFETY DATA SHEET - 3-Carboxy-4-fluorophenylboronic acid. (2023). Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluorophenylboronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.